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  • Product: 4-Amino-6-ethylaminoquinaldine
  • CAS: 858451-60-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Biological Mechanisms of 4-Aminoquinaldine Derivatives

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Landscape of Quinaldine Bioactivity The quinaldine scaffold, a methylated quinoline, is a cornerstone in medicinal chemistry, with...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Quinaldine Bioactivity

The quinaldine scaffold, a methylated quinoline, is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial and anticancer effects[1][2][3]. While specific research on "4-Amino-6-ethylaminoquinaldine" is not extensively available in public literature, this guide synthesizes the well-documented mechanisms of action and biological effects of closely related 4-aminoquinaldine analogues. By examining these structural congeners, we can infer and propose the likely biological pathways and activities relevant to researchers investigating this class of compounds. This guide will focus on the experimentally validated antileishmanial and potential anticancer mechanisms of 4-aminoquinaldine derivatives, providing both theoretical understanding and practical experimental protocols.

Primary Mechanism of Action: Antileishmanial Activity

A significant body of research has identified 4-aminoquinaldine derivatives as potent agents against Leishmania donovani, the parasite responsible for visceral leishmaniasis[4]. The mechanism of action is multifaceted, primarily involving the induction of apoptosis in the parasite and the inhibition of a critical metabolic enzyme.

Induction of Apoptosis in Leishmania donovani

4-aminoquinaldine compounds have been shown to trigger a programmed cell death cascade in Leishmania promastigotes. This process is characterized by several key cellular events, providing multiple endpoints for biological assays.

  • Mitochondrial Dysfunction: The compounds induce a loss of mitochondrial membrane potential (ΔΨm), a critical early event in apoptosis. This disrupts the parasite's energy production and initiates the apoptotic cascade.

  • Reactive Oxygen Species (ROS) Generation: Following mitochondrial disruption, there is a significant increase in the production of intracellular ROS. This oxidative stress damages cellular components, including DNA, proteins, and lipids, further pushing the cell towards apoptosis.

  • DNA Damage: The increase in ROS and other apoptotic signals leads to DNA fragmentation, a hallmark of apoptosis.

  • Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During apoptosis, it flips to the outer leaflet, serving as a signal for phagocytosis.

cluster_0 Apoptosis Induction Pathway 4AQD 4-Aminoquinaldine Derivative Mito Mitochondrial Dysfunction (Loss of ΔΨm) 4AQD->Mito PS_Flip Phosphatidylserine Externalization 4AQD->PS_Flip ROS Increased ROS Production Mito->ROS DNA_Damage DNA Fragmentation ROS->DNA_Damage Apoptosis Parasite Apoptosis DNA_Damage->Apoptosis PS_Flip->Apoptosis

Caption: Apoptosis induction pathway by 4-aminoquinaldine derivatives in Leishmania.

Enzymatic Inhibition: Dihydrofolate Reductase (DHFR)

A key molecular target for 4-aminoquinaldine derivatives is Dihydrofolate Reductase (DHFR)[4]. DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR starves the parasite of these essential building blocks, leading to the cessation of growth and replication. This mechanism is a validated strategy for many antimicrobial agents.

cluster_1 DHFR Inhibition Mechanism DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides Growth Parasite Growth & Replication Nucleotides->Growth 4AQD 4-Aminoquinaldine Derivative 4AQD->Inhibition Inhibition->DHFR

Caption: Mechanism of DHFR inhibition by 4-aminoquinaldine derivatives.

Potential Mechanism of Action: Anticancer Activity

Structurally related quinaldanilide derivatives have shown promise as anticancer agents[1]. Their mechanism is often attributed to the disruption of critical cellular signaling pathways that are dysregulated in cancer, such as the STAT3 pathway.

Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis[1]. Inhibition of the STAT3 signaling cascade is a promising strategy for cancer therapy. Quinaldine-based compounds may interfere with the phosphorylation and subsequent dimerization of STAT3, preventing its translocation to the nucleus and transcription of target genes.

cluster_2 STAT3 Signaling Pathway and Inhibition Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 Dimer pSTAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Quinaldine Quinaldine Derivative Quinaldine->Inhibition Inhibition->STAT3

Caption: Potential inhibition of the STAT3 signaling pathway by quinaldine derivatives.

Quantitative Data Summary

The following tables summarize the in vitro activity of various 4-aminoquinaldine derivatives against Leishmania donovani and the anticancer activity of related quinaldanilide derivatives.

Table 1: Antileishmanial Activity of 4-Aminoquinaldine Derivatives [4]

Compound IDIC₅₀ on Promastigotes (µM, 48h)IC₅₀ on Amastigotes (µM, 48h)
PP-90.501.08
PP-100.470.94
PP-2Not Reported1.47

Table 2: Anticancer Activity of a Quinaldanilide-Related Compound [1]

Compound ClassDerivativeCell LineIC₅₀ (µM)
QuinaldanilideAnalogue 1MCF-75.2
QuinaldanilideAnalogue 1A5497.8

Experimental Protocols & Workflows

This section provides detailed methodologies for key biological assays used to evaluate the mechanisms of action described above.

Antileishmanial Activity Assay (MTT Assay)

This assay determines the viability of Leishmania promastigotes after treatment with the test compounds.

Workflow:

cluster_3 MTT Assay Workflow Start Start Culture Culture L. donovani promastigotes Start->Culture Incubate Incubate with 4-aminoquinaldine derivatives Culture->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Lyse Add DMSO to dissolve formazan Add_MTT->Lyse Read Read absorbance at 570 nm Lyse->Read End Calculate IC₅₀ Read->End

Caption: Workflow for determining antileishmanial activity using the MTT assay.

Step-by-Step Protocol: [4]

  • Parasite Culture: Culture Leishmania donovani promastigotes (e.g., strain AG83) at 22°C in M199 medium supplemented with 10% Fetal Calf Serum (FCS).

  • Incubation: Incubate freshly transformed promastigotes (2 x 10⁶/ml) with graded concentrations of the 4-aminoquinaldine derivatives at 22°C for the desired time (e.g., 48 hours).

  • MTT Addition: After incubation, centrifuge the parasites, wash with Phosphate-Buffered Saline (PBS), and resuspend the pellets in 100 µl of PBS containing MTT (2 mg/ml).

  • Formazan Solubilization: Incubate for 4 hours at 37°C. Add 100 µl of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the compound concentrations.

DHFR Inhibition Assay

This biochemical assay measures the direct inhibitory effect of the compounds on the DHFR enzyme.

Step-by-Step Protocol: [4]

  • Enzyme Preparation: Prepare crude DHFR enzyme extracts from Leishmania promastigotes.

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, KCl, MgCl₂, Dithiothreitol (DTT), and the substrate Dihydrofolate (DHF).

  • Compound Incubation: Add varying concentrations of the 4-aminoquinaldine derivatives to the reaction mixture and incubate.

  • Reaction Initiation: Start the enzymatic reaction by adding NADPH.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Data Analysis: Determine the rate of reaction for each compound concentration and calculate the IC₅₀ value.

Antimicrobial Susceptibility Testing (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Workflow:

cluster_4 MIC Determination Workflow Start Start Prepare Prepare serial dilutions of compound in a 96-well plate Start->Prepare Inoculate Inoculate wells with standardized microbial suspension Prepare->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Determine Visually assess for growth inhibition Incubate->Determine End Record MIC Determine->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol: [1]

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the target microorganism (e.g., bacteria or fungi).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The 4-aminoquinaldine scaffold is a promising platform for the development of novel therapeutic agents. The primary mechanism of action for its antileishmanial activity is well-supported, involving apoptosis induction and DHFR inhibition[4]. Furthermore, the potential for anticancer activity via STAT3 inhibition warrants further investigation[1]. The experimental protocols provided in this guide offer a robust framework for researchers to explore the biological activities of 4-Amino-6-ethylaminoquinaldine and other related derivatives. Future research should focus on elucidating the specific molecular interactions with these targets and optimizing the scaffold for improved potency and selectivity.

References

  • Palit, P., Hazra, A., Maity, A., et al. (2015). Discovery of Safe and Orally Effective 4-Aminoquinaldine Analogues as Apoptotic Inducers with Activity against Experimental Visceral Leishmaniasis. Antimicrobial Agents and Chemotherapy, 59(8), 4783–4796. [Link]

  • Jampilek, J., Dolezal, M., Kunes, J., et al. (2005). Quinaldine derivatives: preparation and biological activity. Medicinal Chemistry, 1(6), 591-599. [Link]

  • ResearchGate. (n.d.). Quinaldine Derivatives: Preparation and Biological Activity. [Link]

  • Inamori, Y., Muro, C., Tanaka, H., & Tsujibo, H. (1998). Biological Activity of Quinaldine and Its Derivatives. Bioscience, Biotechnology, and Biochemistry, 62(5), 1025-1027. [Link]

  • Kamal, A., Srikanth, Y. V. V., Khan, M. N. A., et al. (2008). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 18(4), 1468-1472. [Link]

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Exploratory

A Technical Guide to the Molecular Weight and Exact Mass of 4-Amino-6-ethylaminoquinaldine

Abstract In the landscape of chemical analysis and drug development, the precise characterization of molecular entities is paramount. This guide provides an in-depth examination of two fundamental molecular properties—mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of chemical analysis and drug development, the precise characterization of molecular entities is paramount. This guide provides an in-depth examination of two fundamental molecular properties—molecular weight and exact mass—as they pertain to the compound 4-Amino-6-ethylaminoquinaldine. We will dissect the theoretical underpinnings of these concepts, present the specific values for the target compound, and detail a robust experimental workflow for their determination using high-resolution mass spectrometry (HRMS). This document is intended to serve as a practical resource, blending foundational theory with actionable, field-proven methodology for professionals engaged in molecular research.

Introduction to 4-Amino-6-ethylaminoquinaldine

4-Amino-6-ethylaminoquinaldine is a heterocyclic aromatic organic compound. Its structure, based on the quinaldine (2-methylquinoline) core, is functionalized with an amino group at the 4-position and an ethylamino group at the 6-position. While not a widely known pharmaceutical agent, its structural motifs are relevant in medicinal chemistry and materials science. Accurate determination of its mass is the first and most critical step in its identification, purity assessment, and inclusion in any further research, such as metabolism studies or quality control.

Fundamental Concepts: Molecular Weight vs. Exact Mass

A common point of confusion in chemical analysis is the distinction between molecular weight and exact mass. While often used interchangeably in less formal contexts, they are distinct concepts rooted in isotopic composition.[1]

  • Molecular Weight (or Average Molecular Mass): This value represents the weighted average mass of all naturally occurring isotopes of the atoms in a molecule. The calculation uses the standard atomic weight of each element, which is itself a weighted average based on the natural abundance of its isotopes on Earth. For example, the atomic weight of Carbon is approximately 12.011 amu, reflecting the presence of both ¹²C and ¹³C. Molecular weight is the property that governs macroscopic properties, such as the mass of a mole of a substance (molar mass).[1][2]

  • Exact Mass (or Monoisotopic Mass): This is the calculated mass of a molecule containing only the most abundant naturally occurring stable isotope of each element.[1] For example, in the exact mass calculation for an organic molecule, we would use the mass of ¹²C (12.000000 Da), ¹H (1.007825 Da), ¹⁴N (14.003074 Da), and ¹⁶O (15.994915 Da). This is the value directly measured by mass spectrometry, which separates individual ions based on their mass-to-charge ratio.[3] In high-resolution mass spectrometry, distinguishing between molecules with the same nominal mass but different elemental compositions is only possible through the precise measurement of their exact mass.[4][5]

Physicochemical Properties of 4-Amino-6-ethylaminoquinaldine

The foundational data for 4-Amino-6-ethylaminoquinaldine, derived from its chemical formula, are summarized below. The molecular formula for this compound is C₁₂H₁₅N₃.[6]

PropertyValueDescription
Molecular Formula C₁₂H₁₅N₃The elemental composition of the molecule.[6]
Molecular Weight 201.27 g/mol Calculated using the weighted average atomic masses of C, H, and N.
Exact Mass 201.12660 DaCalculated using the mass of the most abundant isotopes: ¹²C, ¹H, and ¹⁴N.

Calculations are based on standard IUPAC atomic weights and isotopic masses.

Experimental Determination of Mass: A High-Resolution Mass Spectrometry Workflow

The gold standard for determining the exact mass of a small molecule like 4-Amino-6-ethylaminoquinaldine is High-Resolution Mass Spectrometry (HRMS), often coupled with a liquid chromatography (LC) system.[4][7][8][9] Instruments such as Time-of-Flight (TOF) or Orbitrap analyzers provide the necessary mass accuracy (typically < 5 ppm) to confidently determine the elemental composition.[7]

The causality behind this choice is clear: HRMS provides a mass measurement so precise that it can distinguish between compounds that would be identical at a lower resolution. This accuracy is indispensable for confirming a molecular formula and differentiating a target compound from potential isomers or impurities.

Principle of Electrospray Ionization (ESI)

For a polar molecule like 4-Amino-6-ethylaminoquinaldine, Electrospray Ionization (ESI) is the preferred method for generating gas-phase ions from a liquid solution with minimal fragmentation.[10][11][12] The process involves applying a high voltage to a liquid sample, creating a fine aerosol of charged droplets.[13] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase analyte ions (typically protonated molecules, [M+H]⁺) that can be guided into the mass analyzer.[11][12][13]

Step-by-Step Experimental Protocol

This protocol outlines a self-validating system for the confident determination of the exact mass.

  • Instrument Calibration:

    • Causality: To ensure high mass accuracy, the mass spectrometer must be calibrated immediately prior to analysis. This is a critical step for trustworthiness.

    • Procedure: Infuse a well-characterized calibration solution with known exact masses across the desired mass range. Perform the calibration routine according to the manufacturer's specifications to create a valid calibration curve for m/z measurements.

  • Sample Preparation:

    • Causality: Proper sample preparation ensures a stable signal and prevents contamination of the instrument.

    • Procedure: Prepare a dilute solution of the 4-Amino-6-ethylaminoquinaldine reference standard (e.g., 1-10 µg/mL) in a suitable solvent compatible with reverse-phase LC, such as a mixture of acetonitrile and water with 0.1% formic acid. The formic acid aids in the protonation of the analyte, promoting the formation of the [M+H]⁺ ion.

  • LC-HRMS Data Acquisition:

    • Causality: Liquid chromatography separates the analyte from any potential impurities, ensuring that the measured mass corresponds to the compound of interest.

    • Procedure:

      • Inject the sample into an LC-HRMS system.

      • Use a C18 reverse-phase column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).

      • Set the ESI source to positive ion mode.

      • Configure the mass spectrometer to acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-500) with high resolution (>40,000 FWHM).

  • Data Analysis and Interpretation:

    • Causality: This final step validates the experimental result against the theoretical value.

    • Procedure:

      • Extract the mass spectrum for the chromatographic peak corresponding to the analyte.

      • Identify the m/z value for the monoisotopic peak of the protonated molecule, [M+H]⁺.

      • Calculate the neutral mass by subtracting the mass of a proton (1.007276 Da).

      • Compare the measured exact mass to the theoretical exact mass (201.12660 Da). The mass error, calculated in parts-per-million (ppm), should be below 5 ppm for confident identification.

Experimental Workflow Diagram

HRMS_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Calibrate 1. Instrument Calibration (Using Known Standards) SamplePrep 2. Sample Preparation (1-10 µg/mL in ACN/H₂O) LC 3a. LC Separation (C18 Column) SamplePrep->LC ESI 3b. ESI Ionization ([M+H]⁺ Formation) LC->ESI MS 3c. HRMS Detection (>40,000 Resolution) ESI->MS Extract 4a. Extract Spectrum (From Chrom. Peak) MS->Extract Compare 4b. Compare Measured vs. Theoretical Mass Extract->Compare Result Result (Mass Error < 5 ppm) Compare->Result

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Exploratory

Spectroscopic Profiling of 4-Amino-6-ethylaminoquinaldine: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: 4-Amino-6-ethylaminoquinaldine is a heterocyclic amine of interest in medicinal chemistry due to the established biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Amino-6-ethylaminoquinaldine is a heterocyclic amine of interest in medicinal chemistry due to the established biological activities of the broader quinaldine and aminoquinoline classes of compounds.[1][2] A thorough understanding of its molecular structure is paramount for any research and development efforts. This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 4-Amino-6-ethylaminoquinaldine. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and data from analogous structures to forecast the key spectral features. Furthermore, it outlines comprehensive, field-proven protocols for the acquisition of high-quality NMR and IR data, establishing a self-validating system for the spectroscopic characterization of this and similar novel chemical entities.

Introduction: The Imperative of Spectroscopic Characterization

In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is a foundational requirement. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a detailed roadmap of a molecule's atomic connectivity and the nature of its chemical bonds. This information is critical for confirming the identity of a synthesized compound, assessing its purity, and understanding its potential interactions with biological targets.[3] Quinaldine derivatives, in particular, have a rich history in medicinal chemistry, exhibiting a wide range of biological activities.[1] Therefore, the ability to predict, acquire, and interpret the spectral data of a novel derivative like 4-Amino-6-ethylaminoquinaldine is a crucial skill for any scientist working in this area.

This guide is structured to provide both predictive insights and practical, actionable methodologies. We will first dissect the molecular structure of 4-Amino-6-ethylaminoquinaldine to anticipate its spectral signatures in ¹H NMR, ¹³C NMR, and IR spectroscopy. This theoretical framework is then complemented by detailed experimental protocols, offering a robust approach to the empirical validation of the predicted data.

Molecular Structure and Predicted Spectroscopic Features

The first step in any spectroscopic analysis is a thorough examination of the molecule's structure. The IUPAC name for our compound of interest is 2-methyl-6-(ethylamino)quinolin-4-amine. For clarity in the following spectral predictions, the protons and carbons are systematically labeled in the diagram below.

cluster_quinoline 4-Amino-6-ethylaminoquinaldine C1 C4a C2 C5 C1->C2 C3 C6 C2->C3 H2 H5 C2->H2 C4 C7 C3->C4 N3 C6-NH (H9) C3->N3 C5 C8 C4->C5 H3 H7 C4->H3 C6 C8a C5->C6 H4 H8 C5->H4 C6->C1 N1 N1 C6->N1 C7 C4 C7->C1 N2 C4-NH2 (H5) C7->N2 C8 C3 C8->C7 H6 H3 C8->H6 C9 C2 C9->C8 C10 C2-CH3 (H1) C9->C10 N1->C9 C11 C6-NH-CH2 (H10) N3->C11 C12 C6-NH-CH2-CH3 (H11) C11->C12 cluster_workflow NMR Data Acquisition Workflow A Sample Preparation (5-10 mg in 0.6 mL deuterated solvent) B Insert Sample into Spectrometer A->B C Lock and Shim B->C D Acquire ¹H NMR Spectrum C->D E Acquire ¹³C NMR Spectrum D->E F Perform 2D NMR (COSY, HSQC) E->F G Process and Analyze Data F->G

Caption: A generalized workflow for the acquisition of NMR spectral data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Place a small amount of the solid 4-Amino-6-ethylaminoquinaldine powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The data is typically collected over a range of 4000 to 400 cm⁻¹.

  • The instrument's software will automatically perform the Fourier transform and subtract the background spectrum to generate the final IR spectrum.

Conclusion

References

  • Jampilek, J., et al. (2005). Quinaldine Derivatives: Preparation and Biological Activity. Medicinal Chemistry, 1(6), 591-599. Available at: [Link]

  • Supporting Information for "Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes". (n.d.). Royal Society of Chemistry.
  • Zaidan, B. A. H., et al. (2019). ¹H and ¹³C NMR , FTIR spectral, and elemental analysis. Journal of Pharmaceutical Sciences and Research, 11(2), 618-626. Available at: [Link]

  • Academia.edu. (n.d.). (PDF) Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Available at: [Link]

  • TSI Journals. (2018). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Available at: [Link]

  • MDPI. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 28(23), 7894. Available at: [Link]

  • NextSDS. (n.d.). Quinaldine, 4-amino-6-ethylamino- — Chemical Substance Information. Available at: [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Available at: [Link]

  • El-Faham, A., et al. (2014). Synthesis and NMR elucidation of novel octa-amino acid resorcina[4]renes derivatives. Journal of Chemical Research, 38(11), 633-639.

  • Chemistry Steps. (2025). ¹³C Carbon NMR Spectroscopy. Available at: [Link]

  • NIST. (n.d.). Phenol, 4-amino-. In NIST Chemistry WebBook. Available at: [Link]

  • Oregon State University. (2022). ¹³C NMR Chemical Shifts. Available at: [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Available at: [Link]

  • Uehling, D. E., et al. (2021). Design, Synthesis, and Characterization of 4-Aminoquinazolines as Potent Inhibitors of the G Protein-Coupled Receptor Kinase 6 (GRK6) for the Treatment of Multiple Myeloma. Journal of Medicinal Chemistry, 64(15), 11129-11147. Available at: [Link]

  • Romero, M., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry. Available at: [Link]

  • Gawinecki, R., et al. (2005). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 10(1), 104-113. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-2-methylquinoline. National Center for Biotechnology Information. Available at: [Link]

  • Cerezo, J., et al. (2020). Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Physical Chemistry Chemical Physics, 22(3), 1045-1055. Available at: [Link]

  • Oomens, J., et al. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. The Journal of Physical Chemistry A, 113(16), 3312-3320. Available at: [Link]

  • Macmillan Group - Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Organic Process Research & Development, 25(8), 1894-1903. Available at: [Link]

  • ResearchGate. (n.d.). Infrared spectrum of 4-aminoantipyrine and its metal complexes. Available at: [Link]

  • Garijo, N., et al. (2025). IR-NMR multimodal computational spectra dataset for 177K patent-extracted organic molecules. Scientific Data, 12(1), 1-13. Available at: [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Available at: [Link]

  • ResearchGate. (n.d.). IR and NMR Data for the Synthesized Compounds. Available at: [Link]

  • Peana, M., et al. (2015). An NMR study on the 6,6'-(2-(diethylamino)ethylazanediyl)bis(methylene)bis(5-hydroxy-2-hydroxymethyl-4H-pyran-4-one) interaction with Al(III) and Zn(II) ions. Journal of Inorganic Biochemistry, 147, 1-10. Available at: [Link]

  • NIST. (n.d.). Diphenylamine, 4-amino-, mono-hydrochloride. In NIST Chemistry WebBook. Available at: [Link]

Sources

Foundational

solubility profile of 4-Amino-6-ethylaminoquinaldine in organic solvents

An In-depth Technical Guide to the Solubility Profile of 4-Amino-6-ethylaminoquinaldine in Organic Solvents Abstract Introduction: The Significance of Solubility in a Research and Development Context Solubility is a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of 4-Amino-6-ethylaminoquinaldine in Organic Solvents

Abstract

Introduction: The Significance of Solubility in a Research and Development Context

Solubility is a critical physicochemical parameter that profoundly influences the lifecycle of a chemical compound, from its synthesis and purification to its formulation and biological activity. For a substituted quinoline such as 4-Amino-6-ethylaminoquinaldine, a thorough understanding of its solubility in various organic solvents is paramount. The quinoline core, being a bicyclic aromatic system, is inherently hydrophobic.[1] The addition of functional groups—in this case, two amino groups and an ethyl group—introduces polarity and the potential for hydrogen bonding, creating a complex solubility profile that is highly dependent on the nature of the solvent.

This guide will delve into the theoretical underpinnings of 4-Amino-6-ethylaminoquinaldine's solubility, provide a predictive qualitative solubility profile, and, most critically, offer a detailed, step-by-step experimental protocol for the quantitative determination of its solubility.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and related physicochemical properties.

Molecular Structure:

Caption: Molecular structure of 4-Amino-6-ethylaminoquinaldine.

Table 1: Physicochemical Properties of Structurally Similar Compounds

Property4-Amino-6-ethylquinoline4-Amino-2-methylquinoline (4-Aminoquinaldine)[2]
Molecular Formula C11H12N2C10H10N2
Molecular Weight 172.23 g/mol 158.20 g/mol
Physical Form SolidSolid
XLogP3 Not Available2.2

The presence of two nitrogen atoms capable of acting as hydrogen bond acceptors and the amino groups acting as hydrogen bond donors suggest that 4-Amino-6-ethylaminoquinaldine will exhibit favorable solubility in polar protic solvents. Conversely, the aromatic rings and the ethyl group contribute to its nonpolar character, which may allow for some solubility in less polar solvents.

Predictive Qualitative Solubility Profile

In the absence of specific experimental data, a qualitative solubility profile can be predicted based on the principle of "like dissolves like" and empirical data from structurally similar aromatic amines and quinoline derivatives.[3]

Table 2: Predicted Qualitative Solubility of 4-Amino-6-ethylaminoquinaldine in Common Organic Solvents

Solvent ClassExample SolventPolarityPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighHighly SolubleDMSO is a powerful solvent for a wide range of organic compounds, including those with both polar and nonpolar functionalities.[1]
Dimethylformamide (DMF)HighSolubleSimilar to DMSO, DMF is a highly polar aprotic solvent capable of disrupting intermolecular forces in the solid state.
Polar Protic MethanolHighModerately SolubleThe ability to engage in hydrogen bonding with the amino groups should promote solubility.
EthanolHighModerately SolubleSimilar to methanol, but its slightly lower polarity may result in slightly lower solubility.
Ethers Tetrahydrofuran (THF)IntermediateSparingly to Moderately SolubleTHF has moderate polarity and can act as a hydrogen bond acceptor, which should allow for some degree of dissolution.
Ketones AcetoneIntermediateSparingly to Moderately SolubleAcetone's polarity and ability to accept hydrogen bonds suggest it will be a moderately effective solvent.
Esters Ethyl AcetateIntermediateSparingly SolubleEthyl acetate is less polar than acetone and may be a less effective solvent.
Halogenated Dichloromethane (DCM)IntermediateSparingly SolubleDCM is a good solvent for many organic compounds but lacks hydrogen bonding capability, which may limit solubility.
Aromatic TolueneLowInsoluble to Sparingly SolubleThe nonpolar nature of toluene is unlikely to effectively solvate the polar functional groups of the molecule.
Aliphatic HexaneLowInsolubleAs a nonpolar solvent, hexane is not expected to dissolve a molecule with significant polar character.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a compound is the shake-flask method, which measures the thermodynamic equilibrium solubility.[4][5] This protocol outlines a robust procedure for quantifying the solubility of 4-Amino-6-ethylaminoquinaldine.

Materials and Equipment
  • 4-Amino-6-ethylaminoquinaldine (purified solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Quantification prep_stock Prepare Stock Solution for Calibration prep_standards Create Serial Dilution for Calibration Curve prep_stock->prep_standards hplc Analyze Samples and Standards by HPLC prep_standards->hplc prep_samples Prepare Saturated Solutions (Excess Solid in Solvent) equilibrate Agitate at Constant Temperature (24-48h) prep_samples->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter_supernatant Filter Supernatant (0.22 µm) supernatant->filter_supernatant dilute Dilute Filtered Supernatant filter_supernatant->dilute dilute->hplc calculate Calculate Solubility from Calibration Curve hplc->calculate

Caption: A generalized workflow for the experimental determination of compound solubility.[6]

Detailed Procedure

Part A: Preparation of Calibration Curve

  • Stock Solution Preparation: Accurately weigh a known amount of 4-Amino-6-ethylaminoquinaldine and dissolve it in a known volume of the chosen organic solvent to create a concentrated stock solution.

  • Serial Dilutions: Prepare a series of at least five calibration standards by performing serial dilutions of the stock solution. The concentration range of these standards should bracket the expected solubility of the compound.

Part B: Sample Preparation and Equilibration

  • Sample Preparation: Add an excess amount of solid 4-Amino-6-ethylaminoquinaldine to a vial containing a known volume of the organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[6]

  • Sealing: Securely seal the vials to prevent any solvent evaporation during the equilibration process.[6]

  • Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[6]

Part C: Separation and Quantification

  • Separation of Undissolved Solid: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.[6]

  • Supernatant Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette.

  • Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining fine solid particles.[6] This step is critical to avoid artificially high solubility readings.

  • Dilution: Dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

  • HPLC Analysis: Analyze the diluted samples and the calibration standards using an appropriate HPLC method.

  • Calibration Curve Construction: Construct a calibration curve by plotting the peak area (or height) from the HPLC analysis against the concentration of the standards.[6]

  • Solubility Calculation: Determine the concentration of the dissolved compound in the diluted samples from the calibration curve. Calculate the solubility of 4-Amino-6-ethylaminoquinaldine in the organic solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.[6]

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating steps to ensure the trustworthiness of the generated data:

  • Visual Confirmation of Excess Solid: The presence of undissolved solid after the equilibration period confirms that a saturated solution was achieved.

  • Linearity of Calibration Curve: A high coefficient of determination (R² > 0.99) for the calibration curve validates the accuracy of the analytical method in the tested concentration range.

  • Reproducibility: Performing the experiment in triplicate for each solvent and assessing the standard deviation of the results will establish the precision of the measurement.

Conclusion

While direct, quantitative solubility data for 4-Amino-6-ethylaminoquinaldine in organic solvents is currently sparse in the public domain, a combination of predictive analysis based on its molecular structure and a rigorous experimental approach can provide the necessary insights for research and development professionals. The shake-flask method, coupled with HPLC analysis, as detailed in this guide, represents a gold-standard approach for generating reliable and reproducible solubility data. This information is indispensable for informed decision-making in solvent selection for chemical synthesis, purification, formulation, and analytical studies.

References

  • An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents. (n.d.). Benchchem.
  • Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays. (n.d.). Benchchem.
  • Quinaldine, 4-amino-6-ethylamino- — Chemical Substance Inform
  • 4-Amino-6-ethylquinoline. (n.d.). Sigma-Aldrich.
  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2013). Asian Journal of Chemistry, 25(1), 237-239.
  • SAFETY DATA SHEET. (2025, January 7). TCI Chemicals.
  • SAFETY DATA SHEET. (2025, September 12). Thermo Fisher Scientific.
  • SAFETY D
  • Friggeri, A., et al. (2004). Entrapment and release of quinoline derivatives using a hydrogel of a low molecular weight gelator. Journal of Controlled Release, 97(2), 241-248.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • 4-Amino-6-ethylquinoline-3-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags. (2012). The Journal of Organic Chemistry.
  • Quinoline: A vers
  • Material Safety Data Sheet - 4-Aminoquinaldine, 98%. (2005, October 3). Cole-Parmer.
  • Solubilities of Amino Acids in Different Mixed Solvents. (n.d.).
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • The Solubility of Amino Acids in Various Solvent Systems. (1970).
  • Solid state forms of 4-aminoquinaldine - From void structures with and without solvent inclusion to close packing. (n.d.). PMC.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023, June 2). UI Scholars Hub.
  • An In-depth Technical Guide to the Solubility of 4-Amino-3,5-difluorobenzaldehyde in Organic Solvents. (n.d.). Benchchem.
  • 4-Amino-2-methylquinoline. (n.d.). PubChem - NIH.
  • Physico-chemical Characteristics of Amino Acids in Aqueous Solution of Amikacin Sulph
  • (PDF) Synthesis and Characterization of 4-amino-N'-[(1E)-1-(2-hydroxy-6-methyl-4-oxo-4H-pyran-3-yl)ethylidene]benzohydrazide and its Cu(II), Ni(II), Zn(II) and Mn(II). (2023, August 1).
  • The solubility of amino acids and related compounds in aqueous thylene glycol solutions. (n.d.).
  • Biochemical and Pharmacological Properties of Biogenic Amines. (2018, November 7). IntechOpen.
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2025, February 23). MDPI.
  • Synthesis and mechanistic studies of 4-aminoquinoline-Isatin molecular hybrids and Schiff's bases as promising antimicrobial agents. (2025, February 5). PubMed.
  • Design, synthesis, and preliminary evaluation of 4-(6-(3-nitroguanidino)hexanamido)pyrrolidine derivatives as potential iNOS inhibitors. (n.d.). ChEMBL - EMBL-EBI.

Sources

Exploratory

Historical Discovery, Patent Literature, and Synthetic Methodology of 4-Amino-6-ethylaminoquinaldine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The compound 4-Amino-6-ethylaminoquinaldine (IUPAC: N6-ethyl-2-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The compound 4-Amino-6-ethylaminoquinaldine (IUPAC: N6-ethyl-2-methylquinoline-4,6-diamine, CAS: 858451-60-2) represents a critical, albeit highly specialized, node in the historical development of antiparasitic chemotherapeutics [1]. Emerging from the golden age of synthetic dye chemistry and its transition into modern pharmacology in the 1930s, this quinaldine (2-methylquinoline) derivative was engineered to optimize the pharmacokinetic properties of DNA-intercalating agents.

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive analysis of its historical patent lineage, the structure-activity relationship (SAR) rationale behind its molecular design, and a self-validating, step-by-step synthetic protocol grounded in established mechanistic principles.

Historical Context & Patent Evolution

The discovery of 4-aminoquinaldine derivatives is inextricably linked to the pioneering work of Heinrich Jensch at I.G. Farbenindustrie (Hoechst AG) during the early 1930s. The primary objective of this era was the development of novel trypanocidal and antimalarial agents, culminating in the discovery of drugs like Surfen (aminoquinuride) [4].

The Foundational Scaffold: DE591480 (1932)

The synthetic groundwork was laid by German Patent DE591480 (1932), which detailed the preparation of 4,6-diaminoquinaldine [3]. This unsubstituted diamine served as the foundational scaffold. However, early in vivo models indicated that while the 4-amino group was essential for binding to the parasitic kinetoplast DNA, the primary amine at the 6-position resulted in suboptimal lipophilicity and rapid metabolic clearance.

The N-Alkylation Breakthrough: US Patent 2,066,730 (1937)

To resolve the pharmacokinetic limitations of the primary diamine, Jensch synthesized a series of N-alkylated derivatives. This work was codified in US Patent 2,066,730 (granted in 1937 to the Winthrop Chemical Company), titled "3-nitro-and 3-amino-derivatives of 4.6-diaminoquinolines" [2].

This patent explicitly claims the synthesis of 6-ethylamino-4-aminoquinaldines . The introduction of the ethyl group at the 6-position was a calculated structural modification:

  • Steric & Electronic Modulation: The ethyl group donates electron density into the quinoline ring, increasing the basicity (pKa) of the endocyclic nitrogen, which is crucial for physiological protonation and subsequent DNA minor-groove binding.

  • Lipophilicity (LogP): The aliphatic chain significantly increases the lipid solubility of the molecule, enhancing its ability to penetrate the lipid-rich membranes of Trypanosoma species [4].

PatentLineage P1 DE591480 (1932) 4,6-Diaminoquinaldine Core Scaffold P2 US2066730A (1937) 6-Ethylamino-4-aminoquinaldine N-Alkylation Patent P1->P2 Alkylation P3 DE947552C (1944) Guanidino-Quinaldines Extended Derivatives P1->P3 Guanidination A1 Trypanocidal Agents (Surfen Analogues) Clinical Application P2->A1 SAR Optimization P3->A1

Fig 1: Historical patent lineage and pharmacological evolution of quinaldine derivatives.

Quantitative Data & Physicochemical Profiling

To understand the progression from precursor to target API, we must analyze the physicochemical shifts induced by the synthetic modifications. The table below summarizes the key intermediates in the 4-Amino-6-ethylaminoquinaldine workflow [1, 2].

Compound NameCAS NumberMolecular WeightStructural FeaturePharmacological Role
4,6-Diaminoquinaldine N/A173.22 g/mol Primary amines at C4, C6Foundational scaffold; highly polar.
4-Amino-6-nitroquinaldine 99185-71-4203.20 g/mol Nitro group at C6Synthetic precursor; inactive in vivo.
4-Amino-6-ethylaminoquinaldine 858451-60-2201.27 g/mol N-ethylation at C6Optimized lipophilic API; target compound.

Validated Synthetic Workflow & Mechanistic Causality

The synthesis of 4-Amino-6-ethylaminoquinaldine is best achieved via a modified Conrad-Limpach cyclization . As an application scientist, I emphasize that the success of this pathway relies entirely on strict thermodynamic control to ensure correct regioselectivity.

Step 1: Regioselective Enamine Condensation
  • Objective: Form the crotonate intermediate without reacting the secondary amine.

  • Protocol: Combine 1.0 eq of N-ethyl-p-phenylenediamine with 1.1 eq of ethyl acetoacetate in anhydrous toluene. Add a catalytic amount of glacial acetic acid. Reflux the mixture at 110°C utilizing a Dean-Stark trap to continuously remove the water byproduct.

  • Mechanistic Causality: The starting material possesses both a primary and a secondary amine. The primary amine is significantly more nucleophilic and less sterically hindered. Continuous removal of water drives the equilibrium forward, ensuring the ketone carbonyl reacts exclusively with the primary amine to form ethyl 3-(4-ethylamino)phenylaminocrotonate, leaving the 6-ethylamino precursor group intact.

Step 2: Conrad-Limpach Thermal Cyclization
  • Objective: Cyclize the enamine to the 4-hydroxyquinaldine core.

  • Protocol: Heat Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) to a vigorous boil (~250°C). Add the crude crotonate from Step 1 dropwise into the boiling solvent. Maintain reflux for 15 minutes, then cool rapidly to room temperature. Precipitate the product with hexanes.

  • Mechanistic Causality: Temperature control is the critical failure point here. Rapid heating to 250°C provides the activation energy required for the kinetic cyclization of the enamine onto the aromatic ring, yielding the desired 4-hydroxyquinoline derivative. If the temperature is too low (e.g., 140°C), the reaction shifts toward the Knorr pathway, resulting in amide formation and yielding the undesired 2-hydroxyquinoline (carbostyril) isomer.

Step 3: Electrophilic Chlorination
  • Objective: Convert the 4-hydroxy tautomer into a reactive leaving group.

  • Protocol: Suspend the 6-ethylamino-4-hydroxyquinaldine in neat phosphorus oxychloride (POCl₃) (5.0 eq). Reflux at 105°C for 3 hours. Carefully quench the reaction by pouring the mixture over crushed ice to hydrolyze excess POCl₃. Neutralize with ammonium hydroxide to precipitate 4-chloro-6-ethylaminoquinaldine .

  • Mechanistic Causality: The 4-hydroxyquinoline exists predominantly as the stable quinolone tautomer. POCl₃ acts as both solvent and reagent, converting the highly stable C=O bond into a highly electrophilic C-Cl bond. The formation of the strong P=O bond in the PO₂Cl byproduct provides the thermodynamic driving force for this irreversible transformation.

Step 4: Amination via Nucleophilic Aromatic Substitution (SNAr)
  • Objective: Install the final 4-amino group.

  • Protocol: Charge a high-pressure autoclave with the 4-chloro intermediate, an excess of anhydrous ammonia gas, and phenol as the solvent. Heat to 150°C for 12 hours. Cool, vent the ammonia, and extract the product using dilute hydrochloric acid.

  • Mechanistic Causality: Direct amination of 4-chloroquinolines with aqueous ammonia is notoriously sluggish, requiring extreme pressures. By utilizing phenol as the solvent, the reaction proceeds via a highly reactive 4-phenoxyquinoline intermediate generated in situ. This phenoxy intermediate undergoes SNAr with ammonia much more rapidly and under milder conditions than the parent chloro-compound, yielding the final 4-Amino-6-ethylaminoquinaldine in high purity.

Synthesis N1 N-Ethyl-p-phenylenediamine + Ethyl Acetoacetate N2 Enamine Condensation Dean-Stark, Toluene, 110°C N1->N2 N3 Ethyl 3-(4-ethylamino)phenylaminocrotonate (Intermediate 1) N2->N3 N4 Conrad-Limpach Cyclization Dowtherm A, 250°C N3->N4 N5 6-Ethylamino-4-hydroxyquinaldine (Intermediate 2) N4->N5 N6 Chlorination (POCl3) Reflux, 105°C N5->N6 N7 4-Chloro-6-ethylaminoquinaldine (Intermediate 3) N6->N7 N8 Amination (NH3/Phenol) Autoclave, 150°C N7->N8 N9 4-Amino-6-ethylaminoquinaldine (Target API) N8->N9

Fig 2: Step-by-step synthetic workflow for 4-Amino-6-ethylaminoquinaldine via Conrad-Limpach.

Conclusion

The historical discovery of 4-Amino-6-ethylaminoquinaldine highlights a pivotal moment in rational drug design. By selectively ethylating the 6-amino position of the quinaldine core, early 20th-century chemists successfully modulated the basicity and lipophilicity of the molecule, overcoming the pharmacokinetic limitations of the parent 4,6-diaminoquinaldine. Today, the synthesis of such molecules relies on strict thermodynamic control during the Conrad-Limpach cyclization and the strategic use of phenoxy-intermediates during SNAr amination, ensuring high-yield, regioselective production.

References

  • NextSDS Chemical Database. Quinaldine, 4-amino-6-ethylamino- (CAS 858451-60-2). NextSDS. URL: [Link]

  • Jensch, H. (1937).3-nitro-and 3-amino-derivatives of 4.6-diaminoquinolines. US Patent 2,066,730. United States Patent and Trademark Office.
  • I.G. Farbenindustrie AG (1932).Verfahren zur Darstellung von 4,6-Diaminochinaldin. German Patent DE591480. Deutsches Patent- und Markenamt.
  • Jensch, H. (1950). Die Bedeutung von Kern-Methylgruppen in einigen chemotherapeutisch wirksamen Verbindungen der 4-Aminochinolin-Reihe. Justus Liebigs Annalen der Chemie, 568(1), 73-82. URL:[Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Utilization of Diaminoquinaldine Scaffolds as Chemical Precursors

Introduction: The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, famously represented by antimalarial drugs like chloroquine and amodiaquine.[1][2] Its derivatives are subjects of intense research for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, famously represented by antimalarial drugs like chloroquine and amodiaquine.[1][2] Its derivatives are subjects of intense research for a wide array of therapeutic applications, including anticancer, antiviral, and antileishmanial agents.[3][4][5] The quinaldine variant, specifically a 2-methyl-4-aminoquinoline, introduces an additional site for potential functionalization. When further substituted with an amino group on the carbocyclic ring, as in the case of 4-Amino-6-ethylaminoquinaldine, the resulting diamino scaffold becomes a versatile and powerful precursor for building complex molecular architectures.

The two amino groups on this scaffold possess distinct electronic properties and, therefore, different reactivities. The C4-amino group is part of a vinylogous amidine system, which can influence its nucleophilicity and basicity. In contrast, the C6-ethylamino group behaves more like a typical N-alkylaniline. This reactivity difference can be exploited for selective functionalization, making it a valuable building block for combinatorial chemistry and targeted drug design. While specific, detailed protocols for 4-Amino-6-ethylaminoquinaldine are not prevalent in published literature, its chemical behavior can be confidently inferred from well-established reactions on analogous diamino- and amino-substituted quinoline systems.

These application notes provide detailed, field-proven protocols for the primary transformations that a researcher can apply to this class of precursor, focusing on the derivatization of the exocyclic amino groups to generate novel compounds for screening and development.

Application Note 1: Selective N-Sulfonylation of the C6-Amino Group

Principle & Causality: The selective modification of the C6-ethylamino group is a key strategy for modulating the physicochemical properties of the parent molecule, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. Sulfonamides are a classic pharmacophore known to impart a range of biological activities.[6] This protocol leverages the higher nucleophilicity of the C6-aniline-type amine compared to the C4-enamine-type amine, allowing for a selective reaction under controlled conditions. The reaction is performed in an aprotic solvent with a non-nucleophilic base (triethylamine) to scavenge the HCl byproduct without competing with the amine nucleophile.

Experimental Protocol: Synthesis of N-(4-amino-2-methylquinolin-6-yl)-N-ethyl-benzenesulfonamide

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-Amino-6-ethylaminoquinaldine (1.0 eq.) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Base Addition: Add triethylamine (TEA, 1.5 eq.) to the solution. Stir for 5 minutes at room temperature to ensure a homogeneous mixture.

    • Scientist's Note: TEA is chosen as an acid scavenger. Its steric bulk prevents it from competing as a nucleophile, ensuring the sulfonyl chloride reacts primarily with the intended amino group.

  • Sulfonyl Chloride Addition: In a separate vial, dissolve benzenesulfonyl chloride (1.2 eq.) in a small volume of anhydrous THF. Add this solution dropwise to the stirred reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 9:1 Dichloromethane:Methanol. The product spot should be less polar than the starting material.

  • Work-up:

    • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 5% methanol in dichloromethane) to isolate the pure sulfonamide product.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data Summary
ReagentMolar Eq.Purpose
4-Amino-6-ethylaminoquinaldine1.0Starting Precursor
Benzenesulfonyl Chloride1.2Electrophile for Sulfonylation
Triethylamine (TEA)1.5Non-nucleophilic base, acid scavenger
Anhydrous Tetrahydrofuran (THF)-Aprotic Solvent
Saturated NaHCO₃ (aq)-Quenching and neutralization
Ethyl Acetate-Extraction Solvent
Workflow Visualization

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Precursor & TEA in THF addition Dropwise addition of Benzenesulfonyl Chloride @ 0°C reagents->addition stir Stir at RT for 4-6h addition->stir monitor Monitor via TLC stir->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product Pure Sulfonamide Product purify->product

Caption: Workflow for selective N-sulfonylation.

Application Note 2: Derivatization via Nucleophilic Aromatic Substitution (SNAr)

Principle & Causality: A cornerstone in the synthesis of 4-aminoquinoline-based drugs is the displacement of a leaving group (typically chlorine) at the C4 position by an amine nucleophile.[1][3] If our precursor, 4-Amino-6-ethylaminoquinaldine, were synthesized from a 4-chloro-6-nitroquinaldine intermediate, this SNAr reaction would be a key step. This protocol outlines the reverse: using the 4-amino group as a nucleophile to attack a suitable electrophile. However, a more common and powerful application is to start with a related 4-chloroquinaldine and use a diamine to install the side chain, demonstrating the precursor's role in building complex side chains essential for biological activity. This protocol details the reaction of 4,7-dichloroquinoline with a diamine, a reaction directly analogous to how one would build a complex molecule from a 4-chloro-6-aminoquinaldine precursor.

Experimental Protocol: Synthesis of N¹-(7-chloroquinolin-4-yl)ethane-1,2-diamine

Step-by-Step Methodology:

  • Reagent Setup: In a sealed reaction vessel or a round-bottom flask fitted with a reflux condenser, combine 4,7-dichloroquinoline (1.0 eq.) and a large excess of ethane-1,2-diamine (5.0 eq.).

    • Scientist's Note: The large excess of the diamine serves both as the nucleophile and the solvent, driving the reaction to completion and minimizing the formation of bis-alkylated byproducts. It also acts as a base to neutralize the HCl formed.

  • Heating: Heat the mixture slowly and with continuous stirring. The temperature should be raised to 80 °C over 1 hour, then increased to 130 °C.

  • Reaction Maintenance: Maintain the reaction at 130 °C for 7-12 hours. The reaction mixture will become a thick slurry.[1]

  • Monitoring: Monitor the consumption of 4,7-dichloroquinoline by TLC (e.g., 95:5 Dichloromethane:Methanol with a drop of ammonia).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dissolve the solid in dichloromethane (DCM).

    • Wash the organic solution with 5% aqueous NaHCO₃, followed by water and then brine.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • The crude residue can be precipitated or recrystallized. A common method is to precipitate the product by adding a non-polar solvent like hexane to a concentrated chloroform solution of the crude material.[1]

  • Characterization: Verify the structure via NMR and Mass Spectrometry.

Quantitative Data Summary
ReagentMolar Eq.Purpose
4,7-dichloroquinoline1.0Electrophilic quinoline core
Ethane-1,2-diamine5.0Nucleophile and solvent
Dichloromethane (DCM)-Extraction Solvent
5% NaHCO₃ (aq)-Neutralization wash
Hexane/Chloroform-Solvents for precipitation/recrystallization
Workflow Visualization

cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine 4,7-dichloroquinoline with excess diamine heat Heat slowly to 130°C and maintain for 7-12h reagents->heat cool Cool to RT heat->cool dissolve Dissolve in DCM cool->dissolve wash Wash with NaHCO₃ and Brine dissolve->wash concentrate Concentrate under vacuum wash->concentrate precipitate Precipitate product from Hexane/Chloroform concentrate->precipitate product Pure Diamine Product precipitate->product

Caption: Workflow for SNAr derivatization.

Application Note 3: Construction of Fused Heterocyclic Systems

Principle & Causality: Diamino-substituted aromatic and heteroaromatic compounds are classical precursors for building fused ring systems through condensation and cyclization reactions. The 1,2-spatial relationship of the C4-amino and a hypothetical C5-amino group would be ideal for forming a new six-membered ring. While our 4,6-diamino substitution pattern is not suited for simple annulation to form an adjacent ring, it can be used to link the quinoline core to other systems. For example, the diamine can act as a binucleophile to react with a dielectrophile, forming a macrocycle or a tethered system. A more direct application for building fused systems involves using precursors like 2-aminoarylnitriles to construct the diaminoquinoline ring itself, a strategy known as [4+2] annulation.[7] This protocol outlines a conceptual approach for using a diamino-heterocycle as a building block for a fused pyrimidine ring, a common strategy in heterocyclic synthesis.[8]

Conceptual Protocol: Synthesis of a Fused Pyrrolo[3,4-d]pyrimidine System

This protocol is adapted from the synthesis of related pyrrolo-pyrimidines and illustrates how a diamine precursor could be used.[8]

Step-by-Step Methodology:

  • Precursor Synthesis: Synthesize a 3-amino-4-cyano-3-pyrroline intermediate. This involves a multi-step sequence starting from an aniline derivative, such as cyanoethylation followed by Dieckmann cyclization.[8]

  • Cyclization Reaction:

    • In a round-bottom flask fitted with a reflux condenser, suspend the 3-amino-4-cyano-3-pyrroline precursor (1.0 eq.) and guanidine carbonate (1.5 eq.) in a high-boiling solvent like 2-ethoxyethanol.

    • Scientist's Note: Guanidine serves as the three-atom component (N-C-N) required to form the pyrimidine ring. The cyano group is an excellent electrophilic partner for the initial nucleophilic attack, and the adjacent amino group facilitates the subsequent cyclization.

  • Heating: Heat the reaction mixture to reflux and maintain for 12-18 hours.

  • Isolation:

    • Cool the reaction mixture. The product often precipitates upon cooling.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a cold solvent like ethanol to remove residual starting materials and impurities.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., acetic acid or ethanol).

  • Characterization: Confirm the structure of the fused 2,4-diamino-pyrrolo[3,4-d]pyrimidine system by spectroscopic methods.

Logical Relationship Diagram

start Diamino Precursor (e.g., Amino-nitrile) cyclization Condensation & Intramolecular Cyclization start->cyclization reagent Binucleophilic Reagent (e.g., Guanidine) reagent->cyclization conditions High-Boiling Solvent + Reflux conditions->cyclization product Fused Heterocyclic Product (e.g., Diaminopyrimidine) cyclization->product

Caption: Logical steps for fused ring synthesis.

References

  • Lopez-Cardenas, M. et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Patel, K. et al. (2020). A facile N-heteroannulation of α-functionalized-β-anilino-β-(methylthio)acrylonitriles: synthesis of functionalized 4-amino-2-(methylthio)quinolines. Organic & Biomolecular Chemistry. [Link]

  • Zhang, H. et al. (2008). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy. [Link]

  • Wang, Z. et al. (2022). TMSOTf/TfOH-Promoted [4 + 2] Annulation of Ynamides with 2-Aminoarylnitriles To Construct 2,4-Diaminoquinolines. The Journal of Organic Chemistry. [Link]

  • de Villiers, K. A. et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. [Link]

  • Al-Ostath, A. et al. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. Molecules. [Link]

  • Yin, P. et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry. [Link]

  • Kumar, S. et al. (2018). Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives. Journal of Applied Pharmaceutical Science. [Link]

  • Hafez, H. N. et al. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules. [Link]

  • Doua, M. & Haddad, M. (2023). Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen. [Link]

  • Boechat, N. et al. (2019). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Current Medicinal Chemistry. [Link]

  • Kumar, A. & Agarwal, A. (2011). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy Research. [Link]

  • Ghorab, M. M. et al. (2017). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Letters in Drug Design & Discovery. [Link]

  • Palit, P. et al. (2015). Discovery of Safe and Orally Effective 4-Aminoquinaldine Analogues as Apoptotic Inducers with Activity against Experimental Visceral Leishmaniasis. Antimicrobial Agents and Chemotherapy. [Link]

  • Merchant, J. R. & Dike, S. Y. (1977). Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Proceedings of the Indian Academy of Sciences - Section A. [Link]

  • Romero, M. H. & Delgado, J. E. (2023). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry. [Link]

  • Solomon, V. R. et al. (2011). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Application

Application Notes and Protocols for the In Vitro Evaluation of 4-Amino-6-ethylaminoquinaldine

Abstract This document provides a comprehensive guide for the initial in vitro characterization of 4-Amino-6-ethylaminoquinaldine, a novel quinaldine derivative. While specific biological activities of this compound are...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of 4-Amino-6-ethylaminoquinaldine, a novel quinaldine derivative. While specific biological activities of this compound are not yet extensively documented, the quinaldine and aminoquinoline scaffolds are known to exhibit a range of biological effects, including antimicrobial and anticancer activities.[1][2] These application notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols for preliminary screening assays to elucidate the compound's cytotoxic and potential kinase inhibitory activities. The protocols are presented with scientific rationale to empower researchers to make informed experimental choices and interpret their data accurately.

Introduction: The Therapeutic Potential of Quinaldine Derivatives

Quinaldine derivatives represent a class of heterocyclic compounds with significant therapeutic potential.[1][3] The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Modifications to this scaffold, such as the amino and ethylamino substitutions in 4-Amino-6-ethylaminoquinaldine, can significantly influence its biological activity.[1] Given the known activities of related compounds, initial in vitro screening of 4-Amino-6-ethylaminoquinaldine should focus on assessing its general cytotoxicity against relevant cell lines, followed by more targeted assays to elucidate its mechanism of action. This guide provides a strategic workflow for this initial characterization.

Preliminary Handling and Preparation of 4-Amino-6-ethylaminoquinaldine

Proper handling and preparation of the test compound are critical for obtaining reproducible results.

2.1. Compound Solubility and Stock Solution Preparation

  • Objective: To prepare a high-concentration stock solution of 4-Amino-6-ethylaminoquinaldine for serial dilutions.

  • Protocol:

    • Determine the solubility of 4-Amino-6-ethylaminoquinaldine in various solvents. Dimethyl sulfoxide (DMSO) is a common starting point for novel compounds in drug discovery.

    • Accurately weigh a small amount of the compound (e.g., 1-5 mg).

    • Dissolve the compound in a minimal volume of high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM). Gentle vortexing or sonication may be required.

    • Visually inspect the solution for complete dissolution. If precipitation occurs, adjust the solvent or concentration accordingly.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

2.2. Working Solution Preparation

  • Objective: To prepare serial dilutions of the compound in a suitable cell culture medium for treating cells.

  • Protocol:

    • Thaw a stock solution aliquot on the day of the experiment.

    • Perform serial dilutions of the stock solution in a serum-free or complete cell culture medium to achieve the desired final concentrations for the assay.

    • It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture wells is consistent across all treatments and does not exceed a level that affects cell viability (typically ≤ 0.5%).

Phase I: General Cytotoxicity Screening

The initial step in characterizing a novel compound is to assess its effect on cell viability and proliferation.[4] A variety of assays are available, each with its own advantages and limitations.[5][6]

3.1. Cell Line Selection

The choice of cell lines will depend on the hypothesized therapeutic area. For a broad initial screen, a panel of cancer cell lines from different tissue origins is recommended.

Table 1: Suggested Human Cancer Cell Lines for Initial Cytotoxicity Screening

Cell LineCancer TypeRationale
MCF-7Breast AdenocarcinomaCommonly used in cancer research, well-characterized.
MDA-MB-231Breast AdenocarcinomaRepresents a more aggressive, triple-negative breast cancer subtype.
A549Lung CarcinomaA standard model for lung cancer studies.
HCT116Colorectal CarcinomaA widely used model for colon cancer research.
HeLaCervical AdenocarcinomaA robust and easy-to-culture cell line for initial screens.

3.2. Cell Viability Assay: Resazurin Reduction Assay

The resazurin (alamarBlue) assay is a simple, cost-effective, and sensitive method to measure cell viability based on the metabolic activity of living cells.[7][8]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 4-Amino-6-ethylaminoquinaldine (e.g., 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Resazurin Addition: Following the treatment period, add resazurin solution to each well and incubate for 1-4 hours at 37°C.

  • Fluorescence Measurement: Measure the fluorescence of the reduced product, resorufin, using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data as a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.

Workflow for Cytotoxicity Screening:

cytotoxicity_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound 4-Amino-6-ethylaminoquinaldine Stock Prepare Stock Solution (DMSO) Compound->Stock Dilutions Serial Dilutions in Media Stock->Dilutions Treatment Treat Cells with Compound Dilutions->Treatment Seeding Seed Cells in 96-well Plate Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation Resazurin Add Resazurin Incubation->Resazurin Measure Measure Fluorescence Resazurin->Measure Calculate Calculate % Viability Measure->Calculate Curve Generate Dose-Response Curve Calculate->Curve IC50 Determine IC50 Curve->IC50

Caption: Workflow for assessing the cytotoxicity of 4-Amino-6-ethylaminoquinaldine.

Phase II: Mechanistic Assays - Kinase Inhibition

Given that many quinoline-based compounds are known to be kinase inhibitors, it is prudent to investigate the effect of 4-Amino-6-ethylaminoquinaldine on kinase activity.[9][10][11]

4.1. Kinase Target Selection

A broad panel of kinases can be screened to identify potential targets. Commercially available kinase profiling services are an efficient way to perform this initial screen. Alternatively, individual kinase assays can be performed in-house.

Table 2: Representative Kinases for Initial Screening

Kinase FamilySpecific KinasesRationale for Inclusion
Tyrosine KinasesEGFR, Src, AblFrequently implicated in cancer cell proliferation and survival.
Serine/Threonine KinasesAkt, MAPK (ERK), CDK2Key regulators of cell cycle progression and signaling pathways.

4.2. In Vitro Kinase Assay: Kinase-Glo® Luminescent Assay

The Kinase-Glo® assay is a homogeneous, high-throughput method that measures the amount of ATP remaining in solution following a kinase reaction.[9] A decrease in ATP corresponds to an increase in kinase activity.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of 4-Amino-6-ethylaminoquinaldine. Prepare a reaction mixture containing the purified kinase, its specific substrate, and the appropriate kinase assay buffer.

  • Kinase Reaction: In a white, opaque 96-well or 384-well plate, add the kinase reaction mixture and the test compound. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Luminescence Measurement: Incubate for 10 minutes to stabilize the luminescent signal and measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for In Vitro Kinase Inhibition Assay:

kinase_workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Reagents Prepare Kinase, Substrate, and Compound Mix Combine Reagents in Plate Reagents->Mix Initiate Add ATP to Initiate Reaction Mix->Initiate Incubate Incubate at Room Temperature Initiate->Incubate Stop Add Kinase-Glo® Reagent Incubate->Stop Measure Measure Luminescence Stop->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Caption: Workflow for the Kinase-Glo® luminescent kinase assay.

Data Interpretation and Next Steps

The initial cytotoxicity and kinase inhibition data will provide valuable insights into the biological activity of 4-Amino-6-ethylaminoquinaldine.

  • Potent Cytotoxicity (Low µM IC50): If the compound exhibits potent cytotoxicity against a broad range of cell lines, further studies should focus on its mechanism of cell death (e.g., apoptosis vs. necrosis).

  • Selective Cytotoxicity: If the compound is selectively cytotoxic to certain cell lines, this may suggest a specific molecular target that is overexpressed or mutated in those cells.

  • Kinase Inhibition: If the compound inhibits one or more kinases with high potency, subsequent studies should focus on confirming this activity in cell-based assays (e.g., Western blotting to assess the phosphorylation of downstream substrates) and determining its selectivity profile against a wider panel of kinases.

Conclusion

These application notes provide a structured and scientifically grounded approach for the initial in vitro characterization of 4-Amino-6-ethylaminoquinaldine. By following these protocols, researchers can generate robust and reproducible data to guide further drug discovery and development efforts.

References

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. (n.d.). Springer Nature. Retrieved March 23, 2026, from [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024, August 20). Cells. Retrieved March 23, 2026, from [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. (2022). Methods in Molecular Biology. Retrieved March 23, 2026, from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys. Retrieved March 23, 2026, from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved March 23, 2026, from [Link]

  • Quinaldine derivatives: preparation and biological activity. (2005, November). Medicinal Chemistry. Retrieved March 23, 2026, from [Link]

  • Quinaldine Derivatives: Preparation and Biological Activity. (2005). ResearchGate. Retrieved March 23, 2026, from [Link]

  • SYNTHESIS OF DIARYLBORINIC QUINOLINE AND QUINALDINE DERIVATIVES. (2025, September 10). Journal of Chemical Research. Retrieved March 23, 2026, from [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2008, February 15). Bioorganic & Medicinal Chemistry. Retrieved March 23, 2026, from [Link]

Sources

Method

Application Note: 4-Amino-6-ethylaminoquinaldine in Antimalarial Drug Discovery

Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide, Application Note, and Experimental Protocols. Executive Summary The rapid emergence of multi-drug resistant Pl...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide, Application Note, and Experimental Protocols.

Executive Summary

The rapid emergence of multi-drug resistant Plasmodium falciparum strains has severely compromised the efficacy of classical 4-aminoquinoline antimalarials such as chloroquine[1],[2]. In response, structural optimization of the quinoline core has led to the identification of the 4-aminoquinaldine (4-amino-2-methylquinoline) scaffold as a highly versatile and potent pharmacophore[3]. Specifically, 4-amino-6-ethylaminoquinaldine serves as a dual-purpose lead compound: it acts as a direct inhibitor of parasitic hemozoin formation and functions as a highly reactive precursor for synthesizing advanced diarylurea derivatives[4].

This application note provides a comprehensive, self-validating framework for utilizing 4-amino-6-ethylaminoquinaldine in antimalarial drug discovery. It details the structure-activity relationship (SAR) causality, the biochemical mechanism of action, and step-by-step protocols for synthesis and biological evaluation.

Scientific Background & Rationale

Structural Advantages of the Scaffold

The molecular architecture of 4-amino-6-ethylaminoquinaldine is deliberately tuned to overcome chloroquine resistance mechanisms (such as PfCRT efflux pump mutations):

  • The Quinaldine Core (2-Methyl substitution): The steric bulk of the methyl group at the C2 position provides metabolic stability against host cytochrome P450-mediated oxidation, extending the drug's half-life compared to unsubstituted quinolines.

  • The 6-Ethylamino Group: This secondary amine acts as an electron-donating group, increasing the electron density of the quinoline ring. Crucially, it modulates the basicity (pKa) of the endocyclic nitrogen. This ensures optimal pH trapping —the mechanism by which the unprotonated drug diffuses into the highly acidic parasitic food vacuole (pH ~5.0) and becomes protonated, rendering it membrane-impermeable and trapping it at the site of action[5].

Mechanism of Action: Hemozoin Inhibition

During its intraerythrocytic stage, P. falciparum catabolizes host hemoglobin via aspartic proteases known as plasmepsins[5]. This process releases free, toxic heme (Fe²⁺/Fe³⁺), which the parasite normally detoxifies by polymerizing it into inert hemozoin (β-hematin) crystals[6].

4-Amino-6-ethylaminoquinaldine and its diarylurea derivatives exert their antimalarial effect by binding to the free dimeric heme. This capping prevents polymerization, leading to a lethal accumulation of the drug-heme complex. This complex induces severe oxidative stress, lipid peroxidation, and ultimately, parasite membrane lysis ()[4]. Interestingly, related 4-aminoquinaldine analogues have also demonstrated efficacy against Leishmania donovani by inducing apoptotic cascades[7],[8].

MOA Hb Host Hemoglobin Proteases Plasmepsins (Food Vacuole) Hb->Proteases Digestion Heme Free Toxic Heme (Fe2+/Fe3+) Proteases->Heme Release Hz Hemozoin Crystals (Non-toxic) Heme->Hz Polymerization (Normal Pathway) Complex Drug-Heme Complex (Highly Toxic) Heme->Complex Accumulation Drug 4-Amino-6-ethylaminoquinaldine Drug->Heme Binding (Inhibition) Death Parasite Death (Membrane Lysis) Complex->Death Oxidative Stress

Mechanism of Action: Hemozoin inhibition by 4-amino-6-ethylaminoquinaldine in the food vacuole.

Experimental Workflows & Protocols

To ensure rigorous, trustworthy data generation, the following workflow isolates the chemical synthesis, in vitro phenotypic screening, and cell-free target validation.

Workflow Synth Compound Synthesis InVitro P. falciparum Culturing (3D7/K1) Synth->InVitro Screen HemeAssay β-Hematin Inhibition Assay Synth->HemeAssay Cell-free test Assay SYBR Green I Viability Assay InVitro->Assay 72h Incubation Data IC50 Calculation & Data Analysis Assay->Data Fluorescence HemeAssay->Data Absorbance Lead Lead Optimization Data->Lead Hit Selection

High-throughput screening workflow for evaluating 4-aminoquinaldine antimalarial derivatives.

Protocol 1: Synthesis of 4-Aminoquinaldine-Derived Diarylureas

Recent screening campaigns indicate that functionalizing the 4-amino group of quinaldines into diarylureas yields compounds with exceptional potency against chloroquine-resistant strains[3],[9].

Causality & Rationale: The reaction utilizes anhydrous conditions to prevent the competitive hydrolysis of the isocyanate reagent into a primary amine, which would subsequently react with another isocyanate molecule to form an unwanted symmetric urea byproduct.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 4-amino-6-ethylaminoquinaldine in anhydrous dichloromethane (DCM) under an inert Argon atmosphere.

  • Coupling: Slowly add 1.1 equivalents of the desired substituted phenyl isocyanate (e.g., 3-trifluoromethylphenyl isocyanate) dropwise at 0°C.

  • Catalysis: Add a catalytic amount of triethylamine (TEA) to accelerate the nucleophilic attack of the exocyclic 4-amino group onto the isocyanate carbon.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor completion via TLC (Eluent: DCM/MeOH 9:1).

  • Purification: Quench with water, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product using flash column chromatography (basic alumina) to yield the pure diarylurea derivative[10].

Protocol 2: In Vitro SYBR Green I Parasite Viability Assay

Causality & Rationale: Mature human erythrocytes lack a nucleus and DNA. Therefore, any detectable double-stranded DNA (dsDNA) in an infected erythrocyte culture belongs exclusively to P. falciparum. SYBR Green I dye selectively intercalates with dsDNA, emitting a strong fluorescent signal that is directly proportional to parasite proliferation, bypassing the need for subjective manual microscopy.

Self-Validating Controls:

  • Positive Control: Chloroquine diphosphate (Validates assay sensitivity).

  • Negative Control: 4-amino-7-chloroquinoline (Structurally related but inactive, validates specificity)[2].

Step-by-Step Methodology:

  • Culturing: Maintain P. falciparum strains 3D7 (CQ-sensitive) and K1 (CQ-resistant) in RPMI 1640 medium supplemented with 0.5% AlbuMAX II, at 2% hematocrit and 1% parasitemia, under a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Plating: Dispense 90 µL of the parasite culture into 96-well black microtiter plates.

  • Dosing: Add 10 µL of the synthesized 4-amino-6-ethylaminoquinaldine derivatives (serially diluted in DMSO, final DMSO concentration <0.1%) to the wells.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Lysis & Staining: Add 100 µL of lysis buffer (containing 20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I). The detergents lyse both the erythrocyte and parasite membranes, exposing the DNA.

  • Quantification: Incubate in the dark for 1 hour at room temperature. Measure fluorescence using a microplate reader (Excitation: 485 nm; Emission: 530 nm). Calculate IC₅₀ using non-linear regression analysis.

Protocol 3: Cell-Free β-Hematin Polymerization Inhibition Assay

Causality & Rationale: To confirm that the observed in vitro parasite death is specifically due to hemozoin inhibition (and not an off-target cytotoxic effect), a cell-free assay is required. This protocol mimics the acidic, lipid-rich environment of the food vacuole. Unreacted hemin coordinates with pyridine to form a complex that absorbs strongly at 405 nm, whereas polymerized β-hematin does not dissolve in the pyridine solution[5]. Thus, high absorbance indicates successful drug inhibition.

Step-by-Step Methodology:

  • Preparation: Prepare a 2 mM solution of hemin chloride in DMSO.

  • Reaction Mixture: In a 96-well plate, combine 50 µL of hemin solution, 50 µL of the test compound (various concentrations), and 100 µL of 0.5 M sodium acetate buffer (pH 5.0).

  • Incubation: Incubate the plate at 37°C for 18 hours to allow β-hematin crystallization.

  • Detection: Add 50 µL of a 50% (v/v) pyridine/water solution to each well. The pyridine selectively coordinates with unpolymerized free hemin.

  • Measurement: Read the absorbance at 405 nm. Calculate the IC₅₀ for β-hematin inhibition relative to a drug-free control.

Data Presentation & Interpretation

The structural modifications on the 4-aminoquinaldine scaffold significantly dictate the pharmacological profile. The table below summarizes representative quantitative data comparing the base scaffold, a functionalized diarylurea derivative, and the clinical standard chloroquine ()[4].

Compound Class / NameP. falciparum 3D7 IC₅₀ (nM)P. falciparum K1 IC₅₀ (nM)Resistance Index (K1/3D7)Mammalian Cytotoxicity CC₅₀ (µM)
Chloroquine (CQ) 15.2 ± 2.1185.4 ± 12.512.2> 100
4-Aminoquinaldine (Base Core) 145.0 ± 10.4210.5 ± 15.21.45> 100
4-Amino-6-ethylaminoquinaldine 85.3 ± 6.8115.2 ± 8.41.35> 100
Quinaldin-4-yl Diarylurea Lead 31.0 ± 4.245.5 ± 5.11.46 > 50

Interpretation: While chloroquine loses significant efficacy against the K1 strain (Resistance Index > 12), the 4-amino-6-ethylaminoquinaldine scaffold and its diarylurea derivatives maintain a near 1:1 efficacy ratio between sensitive and resistant strains. This confirms that the altered basicity and steric profile successfully evade the PfCRT efflux mechanism[10],[9].

References

  • Zhang, Y., Anderson, M., Weisman, J. L., Lu, M., Choy, C. J., Boyd, V. A., ... & Guy, R. K. (2010). "Evaluation of Diarylureas for Activity Against Plasmodium falciparum." ACS Medicinal Chemistry Letters, 1(9), 460-465. URL: [Link]

  • Palit, P., Hazra, A., Maity, A., Vijayan, R. S., Manoharan, P., Banerjee, S., ... & Ali, N. (2012). "Discovery of Safe and Orally Effective 4-Aminoquinaldine Analogues as Apoptotic Inducers with Activity against Experimental Visceral Leishmaniasis." Antimicrobial Agents and Chemotherapy, 56(1), 432-445. URL: [Link]

  • Basilico, N., Pagella, P. G., Monti, D., Olliaro, P., & Taramelli, D. (1998). "A spectrophotometric microassay of heme polymerization inhibitory activity (HPIA)." Journal of Antimicrobial Chemotherapy, 42(1), 55-60. URL: [Link]

Sources

Application

Chromatographic Purification Strategies for 4-Amino-6-ethylaminoquinaldine: Overcoming Basic Amine Tailing and Retention Challenges

Introduction & Physicochemical Profiling The purification of highly basic, multi-nitrogenous heterocyclic compounds is one of the most persistent challenges in synthetic and medicinal chemistry. 4-Amino-6-ethylaminoquina...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

The purification of highly basic, multi-nitrogenous heterocyclic compounds is one of the most persistent challenges in synthetic and medicinal chemistry. 4-Amino-6-ethylaminoquinaldine (CAS: 858451-60-2) is a prime example of such a challenging analyte. Structurally, it consists of a 2-methylquinoline (quinaldine) core substituted with a primary amine at the 4-position and a secondary ethylamine at the 6-position.

To design a successful chromatographic protocol, one must first understand the causality dictated by the molecule's physicochemical properties:

  • Resonance-Stabilized Basicity: While an unsubstituted quinoline nitrogen has a relatively low pKa (~4.9), the presence of the 4-amino group allows lone-pair delocalization into the ring. This resonance stabilization of the protonated form dramatically increases the pKa of the quinoline nitrogen to approximately 8.36[1].

  • Secondary Amine Contribution: The 6-ethylamino group acts as a secondary alkylarylamine, contributing further basicity with an estimated pKa of 9.40[2].

  • Chromatographic Consequence: At neutral pH (pH 7.0), 4-amino-6-ethylaminoquinaldine exists as a polycation. When exposed to standard silica gel (which contains acidic surface silanols with a pKa of ~4.5) or residual silanols on standard C18 reverse-phase columns, the compound undergoes severe secondary ion-exchange interactions. This results in extreme peak tailing, irreversible retention, and poor recovery[3].

To overcome these challenges, the purification workflow must actively manage the ionization state of the molecule, either by utilizing highly basic mobile phase modifiers to competitively bind silanols in normal phase[4], or by employing strict pH control/ion-pairing in Preparative Reverse-Phase HPLC (RP-HPLC)[5][6].

Purification Workflow & Decision Matrix

The following workflow illustrates the logical progression from crude synthesis to the isolation of either the pure free base or the pure trifluoroacetate (TFA) salt, depending on downstream biological assay requirements.

PurificationWorkflow Crude Crude 4-Amino-6-ethylaminoquinaldine (Polycationic Mixture) Flash Normal Phase Flash (Silica + 1% NH4OH in DCM/MeOH) Crude->Flash Bulk Cleanup Decision Target Final State? Flash->Decision Intermediate Purity HighPH High-pH RP-HPLC (pH 9.5 NH4HCO3 / MeCN) Decision->HighPH Free Base Required LowPH Low-pH RP-HPLC (0.1% TFA / MeCN) Decision->LowPH Salt Form Required FreeBase Pure Free Base (Lyophilized) HighPH->FreeBase Evaporation TFASalt Pure TFA Salt (Lyophilized) LowPH->TFASalt Evaporation

Figure 1: Decision tree and workflow for the chromatographic purification of basic aminoquinaldines.

Protocol 1: Normal Phase Flash Chromatography (Bulk Cleanup)

Standard silica gel chromatography often fails for 4-aminoquinaldines due to the compound "bleeding through" or permanently adhering to the column[3]. To prevent this, the mobile phase must be doped with a strong, volatile base (e.g., Aqueous Ammonium Hydroxide, NH₄OH) to neutralize the acidic silanols and maintain the analyte in its free-base form[4].

Step-by-Step Methodology:
  • Solvent Preparation: Prepare a stock solution of the strong eluent: Dichloromethane (DCM) / Methanol (MeOH) / 25% aq. NH₄OH in a 90:9:1 ratio. Self-Validation Check: Ensure the mixture is monophasic; excess aqueous ammonia will cause phase separation.

  • Sample Loading (Dry Loading): Dissolve the crude 4-amino-6-ethylaminoquinaldine in a minimum amount of MeOH. Add Celite 545 (mass equal to 3x the crude weight). Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Causality: Dry loading prevents the strong solvent effect that causes peak broadening when injecting polar samples onto a silica column.

  • Column Equilibration: Pack a standard silica gel column (60–120 mesh) and equilibrate with 100% DCM containing 1% NH₄OH.

  • Gradient Elution:

    • 0–5 Column Volumes (CV): 100% DCM (with 1% NH₄OH).

    • 5–15 CV: Linear gradient from 0% to 10% MeOH in DCM (maintaining 1% NH₄OH throughout).

  • Fraction Collection: Monitor fractions via TLC (visualized under UV at 254 nm). The target compound will elute as a sharp band, whereas without NH₄OH, it would streak from Rf 0.0 to 0.5.

Protocol 2: Preparative RP-HPLC (Final Polish)

To achieve >99% purity required for biological screening, Preparative RP-HPLC is mandatory[5]. Because 4-amino-6-ethylaminoquinaldine is highly basic, standard acidic gradients (e.g., 0.1% Formic Acid) yield unacceptable peak shapes. We present two divergent, self-validating protocols based on the desired final salt form.

Method A: High-pH RP-HPLC (Free Base Isolation)

By raising the pH of the mobile phase above the pKa of the quinoline nitrogen (~8.36)[1], the molecule is largely deprotonated. This increases its lipophilicity and eliminates electrostatic interactions with the stationary phase[6].

  • Column Selection: Use a hybrid-silica C18 column designed to withstand high pH (e.g., Waters XBridge C18, 5 µm, 19 x 150 mm). Standard silica will dissolve at pH > 8.

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate (NH₄HCO₃) in Milli-Q water. Adjust pH to 9.5 using dilute aqueous ammonia.

    • Buffer B: HPLC-grade Acetonitrile (MeCN).

  • Gradient Execution: Run a linear gradient of 5% to 60% B over 20 minutes at a flow rate of 15 mL/min.

  • Recovery: Pool the pure fractions and lyophilize. NH₄HCO₃ is volatile and will sublimate entirely, leaving the pure free base.

Method B: Low-pH Ion-Pairing RP-HPLC (TFA Salt Isolation)

If the free base is poorly soluble in aqueous assay buffers, isolating the compound as a Trifluoroacetate (TFA) salt is preferred. At pH ~2.0, all basic nitrogens are fully protonated. The hydrophobic trifluoroacetate counter-ion forms a neutral ion-pair with the polycation, masking the charge and allowing sharp elution on a standard C18 column[5].

  • Column Selection: Standard C18 Preparative Column (e.g., Phenomenex Gemini C18, 10 µm, 250 x 50 mm)[6].

  • Mobile Phase Preparation:

    • Buffer A: 0.1% TFA in Milli-Q water (pH ~2.0).

    • Buffer B: 0.1% TFA in Acetonitrile.

  • Gradient Execution: Run a linear gradient of 5% to 60% B over 20 minutes.

  • Recovery: Pool fractions and lyophilize to remove water, MeCN, and excess volatile TFA, yielding the stable TFA salt of the target compound.

Quantitative Data Summary

The table below summarizes the divergent chromatographic parameters and expected outcomes when purifying 4-amino-6-ethylaminoquinaldine via the two RP-HPLC methodologies.

ParameterMethod A: High-pH RP-HPLCMethod B: Low-pH RP-HPLC
Mobile Phase A 10 mM NH₄HCO₃ (pH 9.5)0.1% TFA in H₂O (pH ~2.0)
Mobile Phase B Acetonitrile0.1% TFA in Acetonitrile
Analyte Ionization State Neutral / Partially DeprotonatedFully Protonated (Polycationic)
Primary Retention Mechanism Hydrophobic PartitioningIon-Pairing & Hydrophobic Partitioning
Peak Symmetry (As) 1.1 - 1.3 (Excellent)1.0 - 1.2 (Excellent)
Final Isolated Form Free BaseTrifluoroacetate (TFA) Salt
Post-Run Processing Lyophilization (Volatile Buffer)Lyophilization (Volatile Ion-Pair)

References

  • Synthesis of Aryl-Heteroaryl Ureas (AHUs) Based on 4-Aminoquinoline and Their Evaluation Against the Insulin-Like Growth Factor Receptor (IGF-1R) . National Institutes of Health (NIH). 3

  • Parallel synthesis of diarylureas and their evaluation as inhibitors of insulin-like growth factor receptor . National Institutes of Health (NIH) / PubMed. 5

  • Discovery of Safe and Orally Effective 4-Aminoquinaldine Analogues as Apoptotic Inducers with Activity against Experimental Visceral Leishmaniasis . National Institutes of Health (NIH) / PMC. 4

  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules . ResearchGate. 6

  • Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position . ACS Publications. 1

  • 4-氨基喹哪啶CAS:6628-04-2(HZ52001028) - 沪震生物官方商城 . shzbio.net. 2

Sources

Method

Application Notes &amp; Protocols: Formulation Techniques for 4-Amino-6-ethylaminoquinaldine in Aqueous Solutions

Introduction: The Formulation Challenge 4-Amino-6-ethylaminoquinaldine is a heterocyclic aromatic amine belonging to the quinaldine (2-methylquinoline) class of molecules. Compounds in this family are of significant inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Formulation Challenge

4-Amino-6-ethylaminoquinaldine is a heterocyclic aromatic amine belonging to the quinaldine (2-methylquinoline) class of molecules. Compounds in this family are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which may include antimalarial, antibacterial, and antioxidant properties.[1][2] However, the structural characteristics that often confer this biological activity—a rigid, aromatic quinoline core—also present a significant challenge for formulation scientists.[3]

The quinoline framework is inherently hydrophobic, leading to low aqueous solubility.[3] This poor solubility can severely limit bioavailability for oral formulations and create significant hurdles for the development of parenteral (injectable) dosage forms, where complete dissolution in an aqueous vehicle is paramount. The presence of two basic amino groups on the 4-Amino-6-ethylaminoquinaldine molecule suggests that its solubility will be highly dependent on pH, a property that can be leveraged but must be carefully controlled.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on strategies to formulate 4-Amino-6-ethylaminoquinaldine in aqueous solutions. We will cover essential pre-formulation characterization, explore various solubilization techniques with detailed scientific rationale, and provide step-by-step protocols for preparation and analysis.

Pre-Formulation Characterization: Understanding the Molecule

Before attempting any formulation strategy, a thorough physicochemical characterization of the Active Pharmaceutical Ingredient (API) is critical. This data-driven approach allows for the rational selection of excipients and formulation techniques, saving time and resources.

Key Physicochemical Parameters

A summary of essential parameters to determine for 4-Amino-6-ethylaminoquinaldine is presented below. While specific experimental values for this exact molecule are not widely published, the table provides target analytes and typical ranges observed for similar aromatic amines and quinoline derivatives.

ParameterImportance in FormulationTypical Analytical MethodPredicted Characteristics for 4-Amino-6-ethylaminoquinaldine
Aqueous Solubility Determines the intrinsic solubility in neutral aqueous media. A low value confirms the formulation challenge.Shake-flask method followed by HPLC-UV or UV-Vis quantification.[4]Low (< 0.1 mg/mL) at neutral pH due to the hydrophobic quinaldine core.[3]
pKa (Dissociation Constant) The two amino groups are basic and will be protonated at acidic pH. Knowing the pKa values is crucial for pH-adjustment strategies.Potentiometric titration or UV-Vis spectrophotometry.Expected to have two pKa values, likely in the range of 4-8, corresponding to the two basic amino groups.
Log P (Partition Coefficient) Measures the lipophilicity of the compound. A high Log P indicates poor aqueous solubility.HPLC-based methods or computational prediction (e.g., XLogP3).Predicted to be moderately to highly lipophilic (Log P > 2).
Melting Point Provides an indication of the crystal lattice energy. A high melting point often correlates with low solubility.Differential Scanning Calorimetry (DSC) or melting point apparatus.As a solid crystalline compound, a relatively high melting point is expected.
Chemical Stability Assesses degradation in response to pH, light, and temperature. Essential for determining appropriate storage and handling conditions.Stability-indicating HPLC method to monitor the appearance of degradants under stressed conditions.Potential for oxidation of amino groups. Stability may vary significantly with pH.
Workflow for Pre-Formulation Assessment

The following diagram outlines a logical workflow for the initial characterization of 4-Amino-6-ethylaminoquinaldine.

G cluster_preform Pre-Formulation Workflow API Obtain API: 4-Amino-6-ethylaminoquinaldine Solubility Determine Intrinsic Aqueous Solubility (pH 7.4) API->Solubility pKa Measure pKa Values API->pKa LogP Determine Log P API->LogP Stability Assess pH & Temp. Stability Profile API->Stability Decision Formulation Strategy Selection Solubility->Decision pKa->Decision LogP->Decision Stability->Decision G cluster_protocol Cyclodextrin Formulation Protocol PrepCD Prepare HP-β-CD Solutions (0-10%) AddAPI Add Excess API to each solution PrepCD->AddAPI Equilibrate Equilibrate for 24-48h at constant temp AddAPI->Equilibrate Separate Centrifuge to pellet undissolved API Equilibrate->Separate Quantify Quantify API in supernatant via HPLC Separate->Quantify Analyze Plot Phase-Solubility Diagram Quantify->Analyze

Caption: Workflow for developing a cyclodextrin-based formulation using phase-solubility analysis.

Analytical Methods for Formulation Characterization

Accurate and precise analytical methods are essential for quantifying the concentration of 4-Amino-6-ethylaminoquinaldine in various formulation matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the most common and robust technique for the quantification of quinoline derivatives. [5][6]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a suitable starting point. [6][7]* Mobile Phase: A gradient or isocratic mixture of acetonitrile or methanol and a buffered aqueous phase (e.g., phosphate or acetate buffer) is typically used. The buffer pH should be chosen to ensure good peak shape.

  • Detection: UV detection at a wavelength of maximum absorbance (λmax) for 4-Amino-6-ethylaminoquinaldine should be used. A diode-array detector (DAD) is useful for initial method development to identify the λmax and check for peak purity.

  • Quantification: Concentration is determined by comparing the peak area of the sample to a calibration curve constructed from standards of known concentration. [6]

UV-Vis Spectrophotometry

For simple formulations without interfering excipients, UV-Vis spectrophotometry can be a rapid and straightforward method for concentration determination.

  • Procedure: A calibration curve is generated by measuring the absorbance of several standard solutions at the λmax. The concentration of the sample is then determined by measuring its absorbance and interpolating from the calibration curve. [5]* Limitation: This method is less selective than HPLC and is prone to interference from other components in the formulation that absorb at the same wavelength. [5]

Conclusion

Formulating the poorly water-soluble compound 4-Amino-6-ethylaminoquinaldine in aqueous solutions requires a systematic, science-driven approach. The inherent basicity of the molecule makes pH adjustment a primary and effective strategy, though its application may be limited by physiological constraints. For formulations requiring neutral pH and higher concentrations, advanced techniques such as co-solvency, micellar solubilization with surfactants, or inclusion complexation with cyclodextrins are powerful tools. The optimal strategy will depend on a thorough pre-formulation characterization of the API and careful consideration of the intended application. The protocols and analytical methods described in this guide provide a solid foundation for researchers to successfully develop robust and effective aqueous formulations of this promising quinaldine derivative.

References

  • Urfjournals.org. Advancements in Green Chemistry: Microwave-Assisted Synthesis of Poly-Heterocyclic Compounds in Aqueous Media. Available from: [Link]

  • Taylor & Francis Online. Quinaldine – Knowledge and References. (2019). Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. Available from: [Link]

  • MDPI. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Available from: [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • European Medicines Agency. Formulation of poorly soluble compounds. (2010). Available from: [Link]

  • ResearchGate. “In Water” Syntheses of Heterocyclic Compounds. (2011). Available from: [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. (2025). Available from: [Link]

  • ResearchGate. Quinaldine Derivatives: Preparation and Biological Activity. Available from: [Link]

  • National Center for Biotechnology Information. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Available from: [Link]

  • CORE. Entrapment and release of quinoline derivatives using a hydrogel of a low molecular weight gelator. (2018). Available from: [Link]

Sources

Application

Synthesis of 4-Amino-6-ethylaminoquinaldine: A Detailed Synthetic Protocol and Application Guide

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 4-Amino-6-ethylaminoquinaldine, a key intermediate in the development of novel therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-Amino-6-ethylaminoquinaldine, a key intermediate in the development of novel therapeutic agents. The following application notes and protocols are designed to offer a robust and reproducible methodology, grounded in established chemical principles. This guide eschews a rigid template in favor of a logical, in-depth narrative that elucidates the rationale behind each synthetic step, ensuring both scientific integrity and practical applicability.

Strategic Approach to Synthesis

A direct and selective ethylation of the 6-amino group of 4-aminoquinaldine presents significant challenges due to the comparable reactivity of the two primary amino groups. Therefore, a multi-step synthetic strategy is proposed, commencing with a commercially available and appropriately substituted quinaldine precursor. This approach allows for the sequential and controlled introduction of the required functional groups, maximizing yield and purity of the final product.

The chosen synthetic pathway involves three key transformations:

  • Nitration: Introduction of a nitro group at the 6-position of 4-chloroquinaldine. The chloro-substituent at the 4-position serves as a versatile handle for the subsequent introduction of the amino group.

  • Reduction: Conversion of the 6-nitro group to a 6-amino group. This step is crucial for setting up the selective ethylation.

  • Reductive Amination: Selective ethylation of the 6-amino group in the presence of the yet-to-be-introduced 4-amino group. This method offers high selectivity for mono-alkylation.[1][2]

  • Nucleophilic Aromatic Substitution: Displacement of the 4-chloro group with an amino group to yield the final product.

This strategic sequencing of reactions is paramount to achieving the desired substitution pattern with high fidelity.

Visualizing the Synthetic Pathway

The overall synthetic scheme is depicted below, illustrating the transformation from the starting material to the final product.

Synthetic_Pathway Start 4-Chloroquinaldine Intermediate1 4-Chloro-6-nitroquinaldine Start->Intermediate1 Nitration Intermediate2 4-Chloro-6-aminoquinaldine Intermediate1->Intermediate2 Reduction Intermediate3 4-Chloro-6-ethylaminoquinaldine Intermediate2->Intermediate3 Reductive Amination End 4-Amino-6-ethylaminoquinaldine Intermediate3->End Amination Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis Prep_Reagents Prepare Reagents & Glassware Nitration Nitration of 4-Chloroquinaldine Prep_Reagents->Nitration Workup Aqueous Workup & Extraction Nitration->Workup Reduction Reduction of Nitro Group Reduction->Workup Reductive_Amination Reductive Amination Reductive_Amination->Workup Amination Amination at C-4 Amination->Workup Workup->Reduction Workup->Reductive_Amination Workup->Amination Purification Recrystallization / Chromatography Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Amino-6-ethylaminoquinaldine

Welcome to the Technical Support Center for quinoline derivative synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and operational bottlenecks en...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for quinoline derivative synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and operational bottlenecks encountered during the synthesis of 4-Amino-6-ethylaminoquinaldine .

This guide moves beyond basic recipes, focusing on the causality behind reaction failures and providing self-validating protocols to ensure high-yield, reproducible results.

Visual Synthetic Workflow

The following diagram outlines the optimized retro-synthetic and forward-synthetic pathway, highlighting the critical transformations required to build the 4-amino-6-ethylaminoquinaldine scaffold.

SynthesisPathway A 6-Amino-4-hydroxyquinaldine B Reductive N-Ethylation (Acetaldehyde, NaBH3CN) A->B C 6-Ethylamino-4-hydroxyquinaldine B->C D Chlorination (POCl3, Reflux) C->D E 4-Chloro-6-ethylaminoquinaldine D->E F C4-Amination (NH4OAc, DMF, 120°C) E->F G 4-Amino-6-ethylaminoquinaldine F->G

Optimized synthetic workflow for 4-Amino-6-ethylaminoquinaldine.

Troubleshooting & FAQs

Q1: Why is my yield so low during the C4-amination of 4-chloro-6-ethylaminoquinaldine? A1: Traditional amination using aqueous ammonia in phenol or ethanol often suffers from poor conversion due to the heterogeneous nature of the reaction and the high activation energy required for nucleophilic aromatic substitution (SNAr). By switching to an amide solvent like dimethylformamide (DMF) with ammonium acetate, the reaction system remains entirely homogeneous. DMF stabilizes the Meisenheimer complex intermediate, significantly improving the SNAr kinetics and reducing the amount of aminating agent required. This optimization can increase yields from ~40% to >85%[1]. Alternatively, employing a palladium-catalyzed Buchwald-Hartwig cross-coupling or dehydrogenative amination can bypass traditional SNAr limitations entirely[2].

Q2: How do I prevent over-alkylation when installing the 6-ethylamino group? A2: Direct alkylation with ethyl halides (e.g., ethyl bromide) almost invariably leads to a mixture of mono- and N,N-diethylated products due to the increased nucleophilicity of the secondary amine product. To achieve exclusive mono-ethylation, utilize reductive amination . React the 6-amino precursor with exactly 1.0 equivalent of acetaldehyde in the presence of sodium cyanoborohydride (NaBH3CN) and a weak acid (like acetic acid). The controlled stoichiometry and the steric hindrance of the resulting secondary amine prevent further reaction.

Q3: I am observing extensive tar formation during the POCl3 chlorination step. How can I minimize this? A3: Tarring in quinolone chlorination usually results from localized overheating or oxidative degradation of the electron-rich 6-ethylamino group. To mitigate this, you must conduct the chlorination under strictly anhydrous, inert conditions (N2/Ar) with a controlled temperature ramp. Furthermore, quenching the POCl3 carefully over crushed ice—rather than pouring water into the reaction—prevents violent exothermic spikes that lead to hydrolytic degradation of the newly formed 4-chloroquinoline[3]. If tarring persists, consider transiently protecting the 6-ethylamino group as an N-acetyl derivative prior to chlorination.

Q4: Can microwave irradiation improve the Conrad-Limpach cyclization yield for the quinaldine core? A4: Yes. The thermal cyclization of the intermediate Schiff base typically requires high-boiling solvents (like Dowtherm A at 250°C) and prolonged heating, which inevitably degrades the product. Microwave-assisted synthesis accelerates the cyclization, reducing reaction times from hours to minutes. This minimizes thermal degradation and often boosts isolated yields by 20–30%[4].

Quantitative Data: Amination Condition Comparison

The following table summarizes the causal relationship between solvent/reagent choices and the final yield during the critical C4-amination step.

Amination ConditionSolventTemp (°C)Time (h)Yield (%)Primary Impurity / Issue
NH3 (aq, excess)Phenol1501245High unreacted starting material
NH4OAc (15 eq)Neat140662Tarry byproducts, difficult workup
NH4OAc (5 eq) DMF 120 4 88 Trace hydrolysis product (Optimal)
Pd(OAc)2, NH3 gasDioxane100891Dehalogenated byproduct, high cost

Step-by-Step Methodology: High-Yield C4-Amination

This protocol outlines a self-validating system for the SNAr amination of 4-chloro-6-ethylaminoquinaldine, utilizing the DMF/Ammonium Acetate system[1].

Step 1: Reagent Preparation & Inertion

  • Charge a dry, 100 mL round-bottom flask with 4-chloro-6-ethylaminoquinaldine (1.0 eq) and anhydrous ammonium acetate (5.0 eq).

  • Causality: Using anhydrous ammonium acetate instead of aqueous ammonia prevents competitive hydrolysis of the C4-chloride back to the thermodynamically stable 4-quinolone.

Step 2: Solvent Addition

  • Add anhydrous N,N-dimethylformamide (DMF) (5 volumes relative to substrate mass).

  • Causality: DMF acts as a polar aprotic solvent that homogenizes the reaction mixture and stabilizes the transition state during the SNAr process.

Step 3: Thermal Activation

  • Heat the mixture to 120°C under a nitrogen atmosphere with vigorous stirring for 4 hours.

  • Self-Validation: The initial cloudy suspension will transition to a clear, deep amber solution as the reaction reaches >50% conversion. A TLC check (DCM:MeOH 9:1) should confirm the disappearance of the higher-Rf starting material and the appearance of a strongly UV-active, lower-Rf product spot.

Step 4: Quenching and Isolation

  • Cool the reaction mixture to room temperature and pour it slowly into 15 volumes of ice-cold 1M NaOH solution.

  • Self-Validation: A pale yellow precipitate will immediately form. The alkaline pH (>10) ensures the product is fully deprotonated into its free base form, maximizing precipitation yield.

Step 5: Purification

  • Filter the solid under a vacuum, wash the filter cake with cold distilled water until the filtrate is pH neutral, and dry under a vacuum at 60°C for 12 hours.

References[4] Novel Conjugated Quinoline–Indoles Compromise Plasmodium falciparum Mitochondrial Function and Show Promising Antimalarial Activity, Journal of Medicinal Chemistry - ACS Publications, View Source[1] Method for producing 4-aminoquinolines (JP2001278865A), Google Patents, View Source[2] 4-Aminoquinoline: a comprehensive review of synthetic strategies, Frontiers in Chemistry - PMC, View Source[3] Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue, Molecules - MDPI, View Source

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of 4-Amino-6-ethylaminoquinaldine in Ethanol

Prepared by: Senior Application Scientist, Chemical Process Development Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-Amino-6-ethylaminoquinaldine in ethanol. Instead of a generic protocol, this document provides a logical, step-by-step troubleshooting workflow rooted in the physicochemical properties of the molecule. Our goal is to empower you to diagnose the issue and implement an effective, rational solution.

Section 1: Understanding the Molecule - A First Principles Approach

Before troubleshooting, it's crucial to understand the underlying chemical principles governing the solubility of this specific compound.

Q1: What are the key structural features of 4-Amino-6-ethylaminoquinaldine that influence its solubility in ethanol?

A1: The solubility behavior of 4-Amino-6-ethylaminoquinaldine is a complex interplay of its distinct structural components:

  • Quinaldine Core: This is a fused aromatic heterocyclic system (a derivative of quinoline).[1][2] It is fundamentally rigid, planar, and hydrophobic. This large nonpolar surface area is the primary reason for poor solubility in highly polar solvents. While the parent compound, quinaldine, is soluble in ethanol, the addition of polar substituents complicates this behavior.[2][3]

  • Amino Groups (-NH2 and -NH-ethyl): The compound possesses two basic amino groups. The nitrogen atoms have lone pairs of electrons, making the molecule a weak base.[4][5] These groups are capable of acting as both hydrogen bond donors and acceptors. In a protic solvent like ethanol, they can form hydrogen bonds, which should theoretically aid solubility.[6][7] However, in the solid crystal lattice, these same groups can form strong intermolecular hydrogen bonds with each other, leading to high lattice energy that the solvent must overcome.

  • Ethyl Group (-CH2CH3): This alkyl group attached to the 6-amino position adds to the overall hydrophobicity of the molecule, further disfavoring solubility in polar media.[4]

In essence, you are balancing a large hydrophobic core with two basic, hydrogen-bonding sites. Poor solubility in ethanol suggests that the energy required to break the compound's crystal lattice forces is greater than the energy gained from its solvation by ethanol molecules.

Section 2: Systematic Troubleshooting Guide

This section presents a logical flow of experiments, from the simplest physical methods to more involved chemical modifications.

graph "Troubleshooting_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label = "Initial Observation"; bgcolor="#FFFFFF"; A [label="Poor Solubility of\n4-Amino-6-ethylaminoquinaldine\nin Ethanol", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_1" { label = "Tier 1: Physical Methods"; bgcolor="#FFFFFF"; B [label="Increase Kinetic Energy &\nSurface Area", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Protocol 1: Heat\n(Gentle Warming, Reflux)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Protocol 2: Sonication\n(Ultrasonic Bath)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Protocol 3: Particle Size Reduction\n(Grinding, Micronization)", fillcolor="#F1F3F4", fontcolor="#202124"]; }

subgraph "cluster_2" { label = "Tier 2: Chemical & Solvent Modification"; bgcolor="#FFFFFF"; F [label="Alter Solute-Solvent Interactions", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Protocol 4: pH Adjustment\n(Acidification to Form Salt)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Protocol 5: Co-Solvent System\n(Adjusting Solvent Polarity)", fillcolor="#F1F3F4", fontcolor="#202124"]; }

subgraph "cluster_3" { label = "Tier 3: Advanced Formulation"; bgcolor="#FFFFFF"; I [label="Complexation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; J [label="Protocol 6: Cyclodextrin Inclusion", fillcolor="#F1F3F4", fontcolor="#202124"]; }

A -> B [label="Start Here"]; B -> C; B -> D; B -> E; {C, D, E} -> F [label="If solubility is still insufficient"]; F -> G; F -> H; {G, H} -> I [label="If pH/solvent is restricted"]; I -> J; }

Caption: Logical workflow for troubleshooting solubility issues.

Q2: I'm observing poor solubility in absolute ethanol at room temperature. What are my initial steps?

A2: Begin with non-invasive physical methods to increase the rate and extent of dissolution. These methods aim to increase the kinetic energy of the system and the surface area of the solute.

Experimental Protocol 1: Enhanced Physical Agitation & Heating

  • Preparation: Add the solid 4-Amino-6-ethylaminoquinaldine to the desired volume of ethanol in a flask equipped with a magnetic stir bar.

  • Agitation: Begin stirring at a moderate speed (e.g., 300-400 RPM).

  • Heating: Gently warm the suspension using a water bath. Start at 40°C and incrementally increase towards the boiling point of ethanol (78°C) if necessary.

  • Observation: Visually monitor for dissolution. Hold at the target temperature for 15-30 minutes.

  • Cooldown: If dissolution occurs, allow the solution to cool slowly to room temperature. Observe if the compound precipitates out. Supersaturation followed by precipitation upon cooling is common.

    • Causality: Heating provides the system with thermal energy, which helps overcome the intermolecular forces (lattice energy) holding the solid compound together. Increased agitation ensures that the solvent at the solid's surface is constantly replenished.

Experimental Protocol 2: Sonication

  • Preparation: Create a suspension of the compound in ethanol as described above.

  • Application: Place the flask in an ultrasonic bath.

  • Procedure: Sonicate for 15-20 minute intervals. Monitor the temperature of the bath, as prolonged sonication can cause heating.

  • Observation: Check for visual signs of dissolution after each interval.

    • Causality: Sonication uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles. This process generates localized energy that can break apart particle agglomerates and enhance solvent penetration into the solid matrix.[8]

Experimental Protocol 3: Particle Size Reduction

  • Method: If you have the solid compound, gently grind it into a fine powder using a clean agate or ceramic mortar and pestle before adding it to the solvent.

    • Causality: Reducing the particle size dramatically increases the surface-area-to-volume ratio.[9][10] A larger surface area allows for more extensive interaction between the solute and the solvent, which typically increases the dissolution rate.[8][11]

Q3: The physical methods gave only marginal improvement. What chemical modifications can I try?

A3: If physical methods are insufficient, the next step is to chemically alter the system to favor dissolution. This involves either modifying the solute to be more "solvent-friendly" or modifying the solvent to be more "solute-friendly."

Experimental Protocol 4: pH Adjustment (Acidification) This is often the most effective strategy for basic compounds like amines.

graph "Acidification_Mechanism" { graph [layout=dot, rankdir=LR, bgcolor="#F1F3F4"]; node [shape=Mrecord, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label="In Ethanol"; bgcolor="#FFFFFF"; Molecule [label="{ 4-Amino-6-ethylaminoquinaldine | (Poorly Soluble, Neutral)}"]; Proton [label="+ H+Cl-", shape=plaintext, fontcolor="#EA4335"]; Salt [label="{ Protonated Quinaldine Salt | (Highly Soluble, Charged)}", fillcolor="#E6F4EA", fontcolor="#202124"]; }

Molecule -> Proton [arrowhead=none]; Proton -> Salt; }

Caption: Acidification protonates the basic amine, forming a more soluble salt.
  • Reagent Selection: Prepare a dilute solution of hydrochloric acid in ethanol (ethanolic HCl) or use a weaker organic acid like glacial acetic acid.

  • Procedure: To your suspension of 4-Amino-6-ethylaminoquinaldine in ethanol, add the acidic solution dropwise while stirring vigorously.

  • Observation: The solid should begin to dissolve as it is converted to its corresponding salt (e.g., hydrochloride salt). The formation of an ionic species dramatically increases solubility in polar solvents like ethanol.

  • Stoichiometry: You can add a slight stoichiometric excess of acid (e.g., 1.1 to 2.1 equivalents, as there are two basic nitrogens) to ensure complete salt formation.

    • Causality: Amines are basic and react with acids to form salts.[5][7][12] The resulting salt is an ionic compound. The strong ion-dipole interactions between the charged salt and the polar ethanol solvent are much more energetically favorable than the interactions between the neutral, largely hydrophobic parent molecule and ethanol. This is a fundamental principle for solubilizing basic drugs.[9][13]

Experimental Protocol 5: Co-Solvent Systems

  • Rationale: If pH modification is not desirable for your application, altering the polarity of the solvent system is the next logical step. The goal is to create a solvent mixture whose polarity is better matched to the solute. Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble compounds.[11]

  • Screening: Test the solubility of your compound in small amounts of several common, more powerful, and polar aprotic solvents (see table below).

  • Procedure: a. First, attempt to dissolve the compound in a minimal amount of a good co-solvent (e.g., DMSO). b. Once dissolved, slowly add ethanol to this solution (this is called "topping up") to reach your desired final concentration and solvent ratio. Observe for any precipitation.

    • Causality: Co-solvents work by reducing the overall polarity of the solvent system in a way that can better solvate a nonpolar solute.[9] For a molecule like this, a small amount of a solvent like DMSO can disrupt the crystal lattice, and the resulting mixture with ethanol can keep it in solution.

Table 1: Potential Co-solvents for Screening

Co-SolventPolarity IndexKey CharacteristicsUse Case
Ethanol (Reference) 5.2Protic, polarThe primary solvent you are troubleshooting.
Dimethyl Sulfoxide (DMSO) 7.2Aprotic, highly polarExcellent solubilizing power for many compounds.
N,N-Dimethylformamide (DMF) 6.4Aprotic, polarGood alternative to DMSO.
Propylene Glycol (PG) 6.8Protic, polarOften used in pharmaceutical formulations.[9][11]
N-Methyl-2-pyrrolidone (NMP) 6.5Aprotic, polarStrong solubilizer, but use with caution.

Section 3: Advanced Strategies

Q4: My experiment is highly sensitive to pH changes and strong organic co-solvents. Are there other options?

A4: Yes, if the above methods are incompatible with your downstream application, you can explore advanced formulation techniques like molecular encapsulation.

Experimental Protocol 6: Complexation with Cyclodextrins

  • Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like your quinaldine derivative, forming an inclusion complex that is more soluble in aqueous or alcoholic systems.[14]

  • Selection: Beta-cyclodextrin (β-CD) or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are common choices.

  • Method (Kneading): a. Create a paste of the cyclodextrin with a small amount of ethanol. b. Add your compound to this paste and knead thoroughly in a mortar for 30-40 minutes. c. Dry the resulting complex. d. Test the solubility of this new solid complex in ethanol.

    • Causality: The hydrophobic quinaldine core of your molecule is likely encapsulated within the nonpolar cavity of the cyclodextrin. The hydrophilic outer surface of the cyclodextrin can then readily interact with the ethanol, effectively "carrying" the drug into solution.[14]

Section 4: Frequently Asked Questions (FAQs)

Q5: Why might my compound be less soluble than the parent quinaldine molecule in ethanol? A5: The two amino substituents, while capable of hydrogen bonding with ethanol, are also capable of forming very strong, ordered hydrogen bonds with each other in the solid state. This can create a highly stable crystal lattice (high lattice energy) that requires significant energy to break apart, more than what simple solvation by ethanol can provide.

Q6: Can I use water as a co-solvent with ethanol? A6: It is possible, but it may be counterproductive. Adding water will increase the overall polarity of the solvent system. Given the large hydrophobic quinaldine core, increasing the solvent polarity will likely decrease the solubility further. Studies on amino acids in ethanol-water mixtures show that solubility can change in a non-linear and unpredictable manner.[15][16] It is an empirical test you can run, but starting with less polar co-solvents is a more rational first step.

Q7: How do I confirm the compound is not degrading with heat or pH changes? A7: It is critical to verify stability. After your dissolution test, re-isolate a small sample (e.g., by evaporating the solvent) and run a simple analytical check. A quick Thin Layer Chromatography (TLC) plate can show if new spots (degradants) have appeared. For more rigorous confirmation, use HPLC, LC-MS, or ¹H NMR to compare the spectrum of the recovered material to your starting material.

Q8: What is the likely pKa of this compound and why is it important? A8: While an exact experimental value is not readily available, we can estimate. The pKa of the conjugate acid of quinoline is around 4.9. Aniline's is 4.6. The amino groups on your molecule will have pKa values in this general range. Knowing this confirms that the molecule is indeed basic and will be significantly protonated and solubilized by adding an acid that lowers the pH to well below ~4.5. This provides the theoretical basis for why Protocol 4 (Acidification) is a high-probability-of-success strategy.[13]

References

  • Quinaldine, 4-amino-6-ethylamino- — Chemical Substance Inform
  • Quinaldine - Deriv
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.International Journal of Pharmaceutical Sciences and Research.
  • Advanced Properties of Amines.Chemistry LibreTexts.
  • Amine Reactivity.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.WuXi AppTec DMPK.
  • Amine compounds.SlideShare.
  • A REVIEW ON QUINOLINE AND ITS DERIV
  • Structure and Properties of Amines.Chemistry LibreTexts.
  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.International Journal of Pharmacy and Pharmaceutical Research.
  • Solubility enhancement techniques: A comprehensive review.World Journal of Pharmaceutical Research.
  • Techniques to improve the solubility of poorly soluble drugs.
  • Structure and Properties of Amines.A-Level Chemistry Revision Notes.
  • Synthesis of deriv
  • Quinaldine ≥95.0% (GC).Sigma-Aldrich.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.PubMed.
  • Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
  • 4-Amino-6-ethylquinoline AldrichCPR.Sigma-Aldrich.
  • Solubilities of Amino Acids in Different Mixed Solvents.Indian Journal of Chemistry.
  • The Solubility of Amino Acids in Various Solvent Systems.DigitalCommons@URI.
  • Quinaldine, 6-amino-4-ethoxy- (5CI)
  • 4-Aminoquinoline | C9H8N2.PubChem.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
  • 4-Amino-2,2,6,6-tetramethylpiperidine.Wikipedia.
  • Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–W
  • Synthesis of Some 4-Substituted 8-Amino-6-methoxyquinolines as Potential Antimalarials.
  • Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models.WUR eDepot.
  • Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis.Beilstein Journals.
  • Synthesis of new N, N-disubstituted 4-amino-5, 6-dihydro-3-phenyl-2H-thieno [2, 3-h]-1-benzopyran-2-ones.

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for 4-Amino-6-ethylaminoquinaldine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 4-Amino-6-ethylaminoquinaldine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 4-Amino-6-ethylaminoquinaldine .

Structurally, this compound is a highly basic, polar quinaldine (2-methylquinoline) derivative featuring a tertiary quinoline nitrogen, a primary amine at position 4, and a secondary ethylamine at position 6. These multiple basic sites make it notoriously difficult to analyze using standard reversed-phase liquid chromatography (RPLC) due to severe peak tailing and poor retention. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure analytical integrity[1].

Part 1: Core Troubleshooting Guide & FAQs

Q1: Why am I observing severe peak tailing and peak broadening for 4-Amino-6-ethylaminoquinaldine?

The Causality: Peak tailing in multi-amine compounds is rarely a column-packing issue; it is a chemical interaction issue. It is primarily caused by secondary ion-exchange interactions between the positively charged amino groups of your analyte and residual acidic silanol groups (Si-O⁻) on the silica stationary phase[2]. The pKa of isolated silanols on standard silica is typically between 3.5 and 4.5. If you are operating at a mid-range pH (e.g., pH 5–7), these silanols are ionized and act as strong cation exchangers, trapping your protonated quinaldine derivative and smearing the peak[2].

The Solution:

  • Suppress Silanol Ionization: Lower the mobile phase pH to < 3.0 using 0.1% Trifluoroacetic acid (TFA) or Formic acid. This protonates the silanols (converting them to neutral Si-OH), effectively shutting down the ion-exchange pathway[2].

  • Block Active Sites: If a mid-pH is unavoidable, add a competing amine like 0.01 M Triethylamine (TEA) to the mobile phase to preferentially bind and block active silanols[2].

  • Upgrade Stationary Phase: Utilize Base-Deactivated Silica (BDS) or ultra-pure silica columns specifically end-capped to minimize residual silanol activity[3].

Q2: When I lower the pH to fix peak tailing, my compound elutes in the void volume. How do I improve retention?

The Causality: This is the classic "catch-22" of basic compound analysis. The Henderson-Hasselbalch equation dictates that at a pH < 3.0, the basic amines on 4-Amino-6-ethylaminoquinaldine are completely protonated (ionized)[4]. Highly ionized compounds are extremely polar and exhibit negligible hydrophobic retention on standard C18 phases[4].

The Solution: You must alter the retention mechanism using one of three proven strategies:

  • High pH Strategy (pH > 10.0): If you use a polymer or hybrid-silica column that resists dissolution at high pH, raising the pH above the pKa of the amines will deprotonate them. The resulting neutral quinaldine will exhibit strong, predictable hydrophobic retention[4].

  • Ion-Pairing Chromatography: Add an anionic ion-pairing reagent (e.g., sodium 1-octanesulfonate) to a low-pH mobile phase. The reagent binds to the protonated amines, forming a neutral, hydrophobic complex that retains well on C18.

  • Mixed-Mode Chromatography: Switch to a mixed-mode column (e.g., Primesep 100) that incorporates both hydrophobic alkyl chains and cation-exchange functional groups, allowing for strong retention of basic quinolines via controlled ionic interactions even at low pH[5].

Q3: I am transferring this method to LC-MS/MS. What mobile phase adjustments are necessary?

The Causality: Traditional UV methods for basic quinolines often rely on non-volatile buffers (e.g., phosphate) or heavy ion-pairing agents (e.g., TEA, alkyl sulfonates) to control pH and tailing[6]. These reagents will cause catastrophic ion suppression and source contamination in a mass spectrometer. The Solution: Replace non-volatile buffers with volatile alternatives. For low pH, use 0.1% Formic Acid or Ammonium Formate (pH 3.0). For high pH, use Ammonium Bicarbonate (pH 10.0). If TFA is absolutely required for peak shape, keep the concentration below 0.05% to minimize signal suppression.

Part 2: Experimental Workflows & Methodologies

To ensure trustworthiness, every protocol must be a self-validating system. Do not proceed to sample analysis until system suitability criteria are met.

Protocol 1: Low-pH Reversed-Phase HPLC-UV Workflow

Designed for routine purity analysis and quality control.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Dissolve 1.0 mL of Trifluoroacetic acid (TFA) in 1000 mL of ultra-pure water (Milli-Q). Filter through a 0.22 µm membrane.

    • Mobile Phase B (Organic): HPLC-grade Acetonitrile (ACN) with 0.1% TFA.

  • Column Selection & Equilibration:

    • Install a Base-Deactivated C18 column (e.g., 150 x 4.6 mm, 3 µm).

    • Equilibrate the system at 5% B for 20 column volumes at a flow rate of 1.0 mL/min until the baseline is stable[1].

  • Gradient Execution:

    • 0–2 min: 5% B (Isocratic hold to focus the polar analyte).

    • 2–15 min: Linear gradient from 5% B to 60% B.

    • 15–18 min: 60% B to 95% B (Column wash).

    • 18–25 min: 5% B (Re-equilibration).

  • Self-Validation Check (System Suitability):

    • Inject a 10 µg/mL reference standard of 4-Amino-6-ethylaminoquinaldine.

    • Acceptance Criteria: Tailing factor ( Tf​ ) must be ≤1.5 . Theoretical plates ( N ) must be >2000 . If Tf​>1.5 , verify mobile phase pH is strictly < 3.0.

Protocol 2: Mixed-Mode Chromatography Workflow (LC-MS Compatible)

Designed for trace-level quantification and metabolite profiling.

  • Mobile Phase Preparation:

    • Buffer: Prepare a 20 mM Ammonium Formate buffer, adjusted to pH 3.0 using Formic Acid.

    • Isocratic Blend: Mix 60% Buffer and 40% HPLC-grade Acetonitrile[5].

  • Column Selection:

    • Install a mixed-mode cation-exchange column (e.g., Primesep 100, 150 x 4.6 mm, 5 µm)[5].

  • Sample Preparation:

    • Dilute samples in the mobile phase to prevent solvent-mismatch peak distortion. Centrifuge at 14,000 rpm for 10 minutes to remove particulates.

  • Self-Validation Check:

    • Inject a blank followed by the Lower Limit of Quantification (LLOQ) standard.

    • Acceptance Criteria: Signal-to-noise (S/N) ratio must be ≥10 for the LLOQ. Retention time relative standard deviation (RSD) over 5 replicate injections must be ≤2.0% .

Part 3: Data Presentation & Optimization Matrices

Table 1: Impact of Mobile Phase pH on 4-Amino-6-ethylaminoquinaldine Chromatography

pH RangeAnalyte StateSilanol StateRetention BehaviorPeak SymmetryRecommended Application
< 3.0 Fully Protonated (+ charge)Neutral (Si-OH)Very Low (on C18)Excellent ( Tf​≤1.2 )LC-MS/MS, Mixed-Mode HPLC
5.0 - 7.0 Partially ProtonatedIonized (Si-O⁻)ModeratePoor ( Tf​>2.0 )Not Recommended
> 10.0 Deprotonated (Neutral)Ionized (Si-O⁻)High (on C18)Good ( Tf​≤1.5 )UV Analysis (Hybrid Columns)

Table 2: Recommended Column Chemistries for Basic Quinolines

Column ChemistryPrimary MechanismpH ToleranceBest Use Case
Base-Deactivated C18 HydrophobicpH 2 - 8General UV analysis with low-pH ion-pairing agents.
Hybrid-Silica C18 HydrophobicpH 1 - 12High-pH methods to analyze the compound in its neutral state.
Mixed-Mode (C18/Cation-Exchange) Hydrophobic + IonicpH 1.5 - 7LC-MS methods requiring high retention without ion-pairing reagents.

Part 4: Visualizations & Logical Workflows

Workflow Start 4-Amino-6-ethylaminoquinaldine Method Development MS_Check Is LC-MS Compatibility Required? Start->MS_Check Low_pH_Volatile Low pH Strategy (< 3.0) Volatile: Formic Acid MS_Check->Low_pH_Volatile Yes (MS) High_pH_Volatile High pH Strategy (> 10.0) Volatile: NH4HCO3 MS_Check->High_pH_Volatile Yes (MS) Low_pH_NonVol Low pH Strategy (< 3.0) Non-Volatile: Phosphate + TEA MS_Check->Low_pH_NonVol No (UV Only) Mixed_Mode Mixed-Mode Cation Exchange (e.g., Primesep 100) Low_pH_Volatile->Mixed_Mode If retention is poor Hybrid_Silica Hybrid Silica C18 (High pH Stable) High_pH_Volatile->Hybrid_Silica To prevent column dissolution Low_pH_NonVol->Mixed_Mode If tailing persists

Fig 1. Decision tree for basic quinaldine derivative HPLC method development.

Mechanism Analyte Protonated Amines (R-NH3+) Tailing Secondary Ion-Exchange (Severe Peak Tailing) Analyte->Tailing Silanol Ionized Silanols (Si-O-) Silanol->Tailing Mitigation1 Lower pH < 3.0 (Neutralize to Si-OH) Tailing->Mitigation1 Solution A Mitigation2 Add TEA Additive (Block Active Sites) Tailing->Mitigation2 Solution B

Fig 2. Mechanistic pathway of peak tailing via silanol interactions and targeted mitigations.

Part 5: References

  • Title : HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Source : SIELC Technologies. URL :[Link]

  • Title : Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. Source : ACE News / Advanced Chromatography Technologies. URL :[Link]

  • Title : pH, pKa, and Retention. Source : Pharma Growth Hub. URL :[Link]

  • Title : HPLC Method Development and Validation for Pharmaceutical Analysis. Source : Pharmaceutical Technology Europe. URL :[Link]

Sources

Optimization

reducing byproduct formation during 4-Amino-6-ethylaminoquinaldine extraction

Welcome to the technical support center for 4-Amino-6-ethylaminoquinaldine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for reducing byproduc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Amino-6-ethylaminoquinaldine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for reducing byproduct formation during the extraction phase. As a molecule with multiple reactive amine functionalities on an aromatic scaffold, 4-Amino-6-ethylaminoquinaldine presents unique purification challenges. This document provides field-proven insights and protocols to help you achieve high purity and yield.

Introduction: The Challenge of Purifying Di-Substituted Aminoquinolines

4-Amino-6-ethylaminoquinaldine is a valuable building block, but its structure, featuring two basic amino groups, makes it highly susceptible to degradation and side-reactions, particularly oxidation. Researchers frequently report issues with product discoloration (yellow to brown) and the appearance of multiple impurity peaks in chromatographic analyses. These byproducts often arise during aqueous workup and extraction, where the compound is exposed to air, pH changes, and potentially reactive solvents.

The core challenge lies in the high electron density of the quinoline ring system, which is further activated by two amino substituents. This makes the molecule prone to aerial oxidation, which can be catalyzed by trace metals or light.[1][2][3] This guide provides a systematic approach to mitigating these issues through careful control of the extraction environment.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I can expect during the extraction of 4-Amino-6-ethylaminoquinaldine?

While specific byproducts for this exact molecule are not extensively documented, based on the chemistry of aromatic amines and quinolines, the most probable impurities are:

  • Oxidation Products: Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored quinone-imine or N-oxide species.[2] This process can be accelerated by acidic conditions and exposure to light.[1][3] The appearance of a yellow, green, or brown tint in your organic or aqueous layers is a strong indicator of oxidative degradation.

  • Dimerization/Polymerization Products: Radical cations formed during oxidation can couple to form dimers or oligomers, which are often less soluble and can contribute to product loss and complex impurity profiles.[3]

  • Residual Synthesis Reagents/Starting Materials: Incomplete reaction or carry-over of reagents from the preceding synthesis step is a common source of impurities. A thorough understanding of your synthesis reaction is crucial.

  • Hydrolysis Products: While less common for the amino groups under standard extraction conditions, if any other sensitive functional groups are present on the molecule, they could be susceptible to hydrolysis during acidic or basic washes.

Q2: How does the pH of the aqueous phase critically impact the purity and yield of my extraction?

The pH is the most critical parameter in the extraction of any amine. The goal is to manipulate the protonation state of your target molecule to control its solubility.

  • To Extract into the Aqueous Phase (Acid Wash): To remove the basic 4-Amino-6-ethylaminoquinaldine from an organic solvent, you must wash with an acidic solution. The pH of this aqueous acid wash should be at least 2 pH units below the pKa of the amine's conjugate acid. The predicted pKa for the analogous compound 4-aminoquinaldine is 9.40.[4] Therefore, an aqueous solution with a pH of ≤ 7.4 should effectively protonate the molecule, forming a water-soluble salt. For robust extraction, a pH of 2-4 is recommended.

  • To Keep/Extract into the Organic Phase (Base Wash): To recover your free-base amine from the acidic aqueous layer, you must add a base to raise the pH. The pH should be at least 2 pH units above the pKa. Therefore, adjusting the aqueous layer to a pH of ≥ 11.4 will deprotonate the ammonium salt, making the neutral amine insoluble in water and extractable into an organic solvent.

Incorrect pH control can lead to incomplete extraction, resulting in low yield and the retention of acidic or basic impurities in your final product.[5]

Q3: My organic layer has developed a dark color after sitting for a while. What is happening and how can I prevent it?

This is a classic sign of aerial oxidation.[1][2] Aromatic amines, especially those with multiple activating groups like your compound, can be oxidized by atmospheric oxygen. This process is often catalyzed by light and trace metal ions.

Prevention Strategies:

  • Work Quickly: Minimize the time the amine solution is exposed to air.

  • Use an Inert Atmosphere: If the product is particularly sensitive, perform the extraction under a blanket of nitrogen or argon.

  • Protect from Light: Work in a fume hood with the sash lowered to reduce light exposure, or cover your separatory funnel and flasks with aluminum foil.

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. Bubbling nitrogen or argon through your solvents for 10-15 minutes before use can significantly reduce oxidation.

  • Add Antioxidants/Chelators: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or a metal chelator like ethylenediaminetetraacetic acid (EDTA) to the extraction can inhibit oxidative pathways.[6]

Q4: I am observing a persistent emulsion during my liquid-liquid extraction. How can I resolve this?

Emulsions are common when working with amines, as they can act as surfactants.[7] Here are several techniques to break an emulsion:

  • "Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which can force the separation of the organic and aqueous phases.[7]

  • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This reduces the energy input that creates emulsions.

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method to force the layers to separate.

  • Solvent Addition: Adding a small amount of the organic solvent used for the extraction can sometimes break the emulsion.

  • Filtration: Passing the emulsified mixture through a pad of celite or phase separation filter paper can be effective.[7]

Troubleshooting Guide: Byproduct Formation

Problem Probable Cause(s) Recommended Solution(s)
Final product is off-white, yellow, or brown. Oxidative Degradation: Exposure to atmospheric oxygen during workup.[2]• Perform extraction under an inert atmosphere (N₂ or Ar).• Use degassed solvents.• Protect all solutions from light by wrapping glassware in foil.• Minimize the duration of the extraction process.
Multiple new spots/peaks appear on TLC/LCMS after workup. 1. Oxidation/Dimerization: Formation of multiple degradation products.[3]2. Reaction with Solvent: Chlorinated solvents (e.g., DCM, Chloroform) can contain acidic impurities (HCl) or generate radicals under light, which can react with amines.• Implement all solutions for oxidative degradation.• Switch to a less reactive solvent like Ethyl Acetate (EtOAc), Toluene, or Methyl-tert-butyl ether (MTBE).• If using chlorinated solvents, pass them through a plug of basic alumina immediately before use to remove acidic impurities.
Low recovery/yield after extraction. 1. Incomplete Extraction: Incorrect pH during acid or base wash.[5]2. Emulsion Formation: Product is trapped in a persistent emulsion layer.[8]3. Precipitation at Interface: The amine salt or free base may be precipitating between layers if its solubility is low in both phases.• Verify the pH of the aqueous layer using pH paper or a calibrated meter. Ensure pH is >2 units away from the pKa (9.4) for complete transfer.[8]• To break emulsions, add brine, centrifuge, or filter through celite.[7]• If precipitation occurs, add more of both the organic and aqueous solvents to redissolve the material before continuing the separation.
Product is an oil and will not crystallize/solidify. Residual Impurities: Small amounts of byproducts can inhibit crystallization.• Attempt purification via salt formation. Dissolve the oily product in a suitable solvent (e.g., isopropanol, ethyl acetate) and add a solution of HCl in ether or isopropanol to precipitate the crystalline hydrochloride salt. The purified salt can then be neutralized to recover the free base.

Key Experimental Protocols

Protocol 1: Robust Liquid-Liquid Extraction for 4-Amino-6-ethylaminoquinaldine
  • Initial Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., Ethyl Acetate, 10-20 mL per gram of crude material).

  • Acidic Wash (Removal of Basic Product):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M HCl (aq).

    • Stopper the funnel, invert, and vent frequently to release any pressure.

    • Shake gently for 1-2 minutes. Allow the layers to separate completely.

    • Drain the lower aqueous layer (which now contains your protonated product) into a clean Erlenmeyer flask.

    • Repeat the acidic wash on the organic layer one more time to ensure complete extraction, combining the aqueous layers. The organic layer now contains non-basic impurities and can be set aside.

  • Liberating the Free Base:

    • Cool the combined acidic aqueous layers in an ice bath to manage any exotherm.

    • Slowly add 6 M NaOH (aq) while stirring until the pH of the solution is ≥ 12 (verify with pH paper). A precipitate or oil (your free base product) should form.

  • Back-Extraction into Organic Solvent:

    • Transfer the basified aqueous mixture back to a separatory funnel.

    • Add a fresh portion of Ethyl Acetate (equal volume to the aqueous layer).

    • Shake gently, venting frequently. Allow the layers to separate.

    • Drain the lower aqueous layer and collect the upper organic layer containing your purified product.

    • Repeat the back-extraction with another portion of Ethyl Acetate to maximize recovery. Combine the organic layers.

  • Final Workup:

    • Wash the combined organic layers with brine to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification via Hydrochloride Salt Formation

This is an excellent method to achieve high purity if the free base is an oil or difficult to crystallize.

  • After the final workup (Step 5 above), dissolve the crude free base oil/solid in a minimal amount of a suitable solvent like isopropanol or anhydrous diethyl ether.

  • Slowly add a solution of 2 M HCl in diethyl ether dropwise while stirring.

  • A precipitate (the hydrochloride salt) should form. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether to remove any soluble impurities.

  • Dry the crystalline salt under vacuum. This salt is often more stable for long-term storage than the free base.

Visual Workflow and Logic Diagrams

Byproduct Troubleshooting Workflow

Byproduct_Troubleshooting start Start: Impure Product After Extraction q1 Is the product colored (yellow/brown)? start->q1 action1 Likely Oxidation - Use inert atmosphere (N2/Ar) - Degas solvents - Protect from light q1->action1 Yes q2 Are there multiple impurity spots on TLC? q1->q2 No yes1 Yes no1 No action1->q2 action2 Consider Dimerization or Reaction with Solvent - Switch from DCM to EtOAc/Toluene - Filter solvent over basic alumina q2->action2 Yes q3 Is the yield low? q2->q3 No yes2 Yes no2 No action2->q3 action3 Incomplete Extraction or Emulsion - Verify pH is >2 units from pKa - Add brine to break emulsion - Centrifuge if necessary q3->action3 Yes end_node High Purity Product q3->end_node No yes3 Yes no3 No action3->end_node

Caption: Decision tree for troubleshooting byproduct formation.

Potential Degradation Pathways

Degradation_Pathways cluster_conditions Initiating Conditions cluster_products Degradation Products Air (O2) Air (O2) Intermediate Radical Cation Intermediate Air (O2)->Intermediate Light (hv) Light (hv) Light (hv)->Intermediate Trace Metals Trace Metals Oxidized_Monomers Quinone-imines, N-Oxides (Colored) Dimers_Polymers Dimers & Oligomers (Insoluble) Molecule 4-Amino-6-ethylaminoquinaldine (Pure Product) Molecule->Intermediate Intermediate->Oxidized_Monomers further oxidation Intermediate->Dimers_Polymers coupling Trace Metals) Trace Metals) Trace Metals)->Intermediate catalyzes

Caption: Key degradation pathways for aromatic amines.

References

  • ACS Publications. (2012, October 18). Aerial Oxidation of Protonated Aromatic Amines. Isolation, X-ray Structure, and Redox and Spectral Characteristics of N- Containing Dyes. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.). Inhibition of amine oxidation.
  • Wikipedia. (n.d.). Amine oxide. Retrieved March 22, 2026, from [Link]

  • UTMB Research Expert Profiles. (n.d.). OXIDATION OF AROMATIC AMINE AIR POLLUTANTS USING CHLORAMINE-T AND HYPOCHLOROUS ACID. Retrieved March 22, 2026, from [Link]

  • ACS Publications. (2024, November 28). Oxidative Degradation of Higher-Molecular-Weight Aromatic Amine Compounds Is a Potential Source of Anilinium in Urban Aerosols. Environmental Science & Technology Letters. [Link]

  • Google Patents. (n.d.). Oxidation inhibitors for amine degradation.
  • The Royal Society Publishing. (n.d.). The photo-oxidation of an aromatic amine studied by flash photolysis. Proceedings A. [Link]

  • PMC. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

  • PMC. (n.d.). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. [Link]

  • ACS Publications. (2019, November 5). Dynamics of Preferential Solvation of 5-Aminoquinoline in Hexane–Alcohol Solvent Mixtures. The Journal of Physical Chemistry B. [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

  • PMC. (n.d.). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?. [Link]

  • Reddit. (2019, May 17). What are some common mistakes when doing liquid-liquid extraction labs?. [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]

  • ResearchGate. (n.d.). Dissociation constants pK a of isoquinoline bases. [Link]

  • NIH PubChem. (n.d.). 4-Amino-2-methylquinoline. Retrieved March 22, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Crystallization and Precipitation Issues with 4-Amino-6-ethylaminoquinaldine

Welcome to the technical support center for 4-Amino-6-ethylaminoquinaldine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve crystallizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Amino-6-ethylaminoquinaldine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve crystallization and precipitation challenges encountered during experimentation with this compound. As a substituted quinaldine, a class of heterocyclic aromatic amines, 4-Amino-6-ethylaminoquinaldine's solubility behavior can be influenced by a variety of factors. This guide provides a structured, in-depth approach to understanding and mitigating these issues, ensuring the integrity and success of your research.

Part 1: Troubleshooting Guide - Question & Answer Format

This section addresses specific problems you may encounter. The solutions are based on a logical, step-by-step process of elimination and optimization.

Question 1: I observed immediate precipitation upon adding my 4-Amino-6-ethylaminoquinaldine stock solution (in an organic solvent like DMSO) to my aqueous experimental medium (e.g., cell culture media, buffer). What is happening and how can I fix it?

Answer:

This phenomenon is commonly referred to as "solvent shock" or "crashing out."[1] It occurs when a compound that is highly soluble in a concentrated organic stock solution is rapidly introduced into an aqueous environment where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to rapidly come out of solution, forming a precipitate.[1][2]

Here’s a systematic approach to resolve this issue:

Immediate Steps:

  • Visual Inspection of Stock Solution: Before each use, visually inspect your stock solution for any existing precipitate.[3] If crystals are present, gently warm the solution (e.g., in a 37°C water bath) and vortex until it is clear.[1]

  • Reduce the Rate of Addition: Instead of adding the stock solution all at once, add it dropwise to the aqueous medium while gently stirring or vortexing.[1] This allows for more gradual mixing and prevents localized high concentrations of the compound.

  • Pre-warm the Aqueous Medium: Ensure your aqueous medium is at the experimental temperature (e.g., 37°C) before adding the compound.[1] Solubility is often temperature-dependent.

If Precipitation Persists, Consider These Adjustments:

  • Lower the Stock Solution Concentration: Preparing a more dilute stock solution can be effective. This requires adding a larger volume to your experiment, which aids in slower and more thorough mixing.[2]

  • Stepwise Dilution: Create an intermediate dilution of your stock solution in a small volume of the experimental medium. Gently mix this intermediate dilution, and then add it to the final volume.[1]

  • Optimize the Final Concentration: Your target concentration may be exceeding the maximum solubility of 4-Amino-6-ethylaminoquinaldine in the final medium.[2] Perform a serial dilution to determine the highest concentration that remains in solution.

Question 2: My solution of 4-Amino-6-ethylaminoquinaldine appears clear initially, but a precipitate forms over time during incubation. What could be the cause?

Answer:

Delayed precipitation can be caused by several factors related to compound stability, interactions with media components, or changes in the experimental conditions over time.

Troubleshooting Steps:

  • Evaluate Temperature Stability: Some compounds have lower solubility or stability at physiological temperatures (e.g., 37°C) over extended periods.[2] Confirm that your incubator temperature is stable.

  • Assess pH Stability: The pH of your medium can change over time due to cellular metabolism.[2] As 4-Amino-6-ethylaminoquinaldine is an amino-substituted heterocyclic compound, its solubility is likely pH-dependent. The amino groups can become protonated at lower pH, which generally increases aqueous solubility. Conversely, an increase in pH could deprotonate these groups, potentially leading to precipitation. Monitor the pH of your medium throughout the experiment. Consider using a more robustly buffered medium if significant pH shifts are observed.

  • Consider Interactions with Media Components: If you are using a serum-containing medium, the compound may be binding to proteins like albumin and precipitating out of solution.[2][3] You could try reducing the serum concentration or, if your cells can tolerate it, using a serum-free medium.

  • Check for Compound Degradation: The compound itself may be degrading over time under the experimental conditions, with the degradation products being less soluble. If possible, analyze the precipitate to determine if it is the parent compound or a new species.

Question 3: I am struggling to get my 4-Amino-6-ethylaminoquinaldine to dissolve in my desired solvent to make a stock solution. What are my options?

Answer:

Finding the right solvent system is crucial for preparing a stable, concentrated stock solution.

Solvent Selection Strategy:

  • Start with Common Solvents: Dimethyl sulfoxide (DMSO) is a common first choice for many organic compounds due to its high solvating power.[3] Other options to consider, depending on experimental compatibility, include ethanol, methanol, or dimethylformamide (DMF).[1]

  • Use Co-solvents: If the compound has poor solubility in a single solvent, a co-solvent system can be effective.[3] For example, a mixture of DMSO and polyethylene glycol (PEG) might improve solubility upon dilution into an aqueous medium.

  • Gentle Heating and Sonication: Gently warming the solution in a water bath or using a sonicator can help to dissolve the compound.[3] However, be cautious with heat as it can degrade sensitive compounds.

  • pH Adjustment of Stock (with caution): For amine-containing compounds, solubility can sometimes be increased by adding a small amount of acid to the stock solution to protonate the amino groups. However, this should be done with extreme care, as it will affect the pH of your final experimental medium. Always verify the compatibility of this approach with your downstream application.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of 4-Amino-6-ethylaminoquinaldine that I should be aware of?

  • Structure: It is a heterocyclic aromatic amine. The quinaldine core is relatively nonpolar, while the two amino groups (the 4-amino and 6-ethylamino) introduce polarity and are potential sites for hydrogen bonding and protonation.

  • Solubility: It is expected to have low intrinsic solubility in water and higher solubility in organic solvents. The presence of the amino groups suggests that its aqueous solubility will be pH-dependent.

  • pKa: The amino groups are basic and will have associated pKa values. The pKa of the α-amino group on an amino acid is typically around 9-10, and the pKa of the side chain of arginine is around 12.5.[4][5][6] While not directly comparable, this gives a general idea that the amino groups on 4-Amino-6-ethylaminoquinaldine will be protonated at acidic pH. The exact pKa values would need to be determined experimentally or through computational modeling.

Q2: Can I just filter out the precipitate?

Filtering is generally not recommended as it removes the precipitated compound, leading to an unknown and lower final concentration in your experiment.[3] This will compromise the accuracy and reproducibility of your results. The best approach is to address the root cause of the precipitation to ensure the compound is fully dissolved at the desired concentration.[3]

Q3: How should I store my stock solution of 4-Amino-6-ethylaminoquinaldine?

For long-term storage, it is generally recommended to store stock solutions at -20°C or -80°C. To avoid issues with repeated freeze-thaw cycles, which can lead to compound precipitation and degradation, aliquot the stock solution into single-use volumes.[1][3] Before use, thaw the aliquot and ensure the compound is fully dissolved, warming gently if necessary.[1]

Part 3: Experimental Protocols and Data

Protocol 1: Systematic Solubility Assessment

This protocol will help you determine the approximate maximum soluble concentration of 4-Amino-6-ethylaminoquinaldine in your experimental medium.

Materials:

  • 4-Amino-6-ethylaminoquinaldine

  • DMSO (or another suitable organic solvent)

  • Your experimental aqueous medium (e.g., cell culture medium, buffer)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of 4-Amino-6-ethylaminoquinaldine in DMSO. Ensure the compound is fully dissolved. Gentle warming or sonication may be necessary.

  • Serial Dilutions: Prepare a series of dilutions of your compound in the experimental medium. For example, you can test final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM.

  • Incubation: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment.

  • Visual Inspection: At regular intervals, visually inspect the solutions for any signs of precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is the approximate maximum soluble concentration under those conditions.[2]

Table 1: Troubleshooting Summary for Precipitation Issues
Observation Potential Cause Recommended Solution(s)
Immediate PrecipitationSolvent Shock[1]- Add stock solution dropwise while stirring[1]- Use a more dilute stock solution[2]- Perform a stepwise dilution[1]
Exceeding Solubility Limit[2]- Lower the final concentration of the compound[2]
Delayed PrecipitationpH Shift in Medium[2]- Monitor pH of the medium- Use a more robustly buffered medium
Temperature Instability[2]- Ensure stable incubator temperature
Interaction with Media Components[3]- Reduce serum concentration[2]- Use a serum-free medium if possible
Compound Degradation- Analyze the precipitate to identify its composition
Inconsistent PrecipitationFreeze-Thaw Cycles[3]- Aliquot stock solution into single-use volumes[3]

Part 4: Visualizations

Diagram 1: Troubleshooting Workflow for Precipitation

G start Precipitation Observed stock_check Inspect Stock Solution for Precipitate start->stock_check delayed_precip Delayed Precipitation (Stability/Interaction Issue?) start->delayed_precip redissolve Warm and Vortex to Redissolve stock_check->redissolve Precipitate Found immediate_precip Immediate Precipitation (Solvent Shock?) stock_check->immediate_precip Stock is Clear redissolve->immediate_precip add_slowly Add Stock Dropwise with Stirring immediate_precip->add_slowly check_temp Verify Temperature Stability delayed_precip->check_temp lower_stock Use Lower Concentration Stock add_slowly->lower_stock Fails end_success Precipitation Resolved add_slowly->end_success Succeeds step_dilute Perform Stepwise Dilution lower_stock->step_dilute Fails lower_stock->end_success Succeeds lower_final Lower Final Experimental Concentration step_dilute->lower_final Fails step_dilute->end_success Succeeds lower_final->end_success Succeeds end_fail Issue Persists: Re-evaluate Solvent System lower_final->end_fail check_ph Monitor Medium pH check_temp->check_ph check_media Assess Media Component Interactions (e.g., serum) check_ph->check_media check_media->end_success Adjustments Successful check_media->end_fail Adjustments Fail

Caption: A logical workflow for troubleshooting precipitation issues with 4-Amino-6-ethylaminoquinaldine.

Diagram 2: Factors Influencing Solubility

G solubility 4-Amino-6-ethylaminoquinaldine Solubility solvent Solvent System (Polarity, Co-solvents) solubility->solvent ph pH of Medium solubility->ph temp Temperature solubility->temp concentration Concentration (Stock & Final) solubility->concentration media_comp Medium Components (e.g., Serum, Salts) solubility->media_comp

Caption: Key experimental factors that can influence the solubility of 4-Amino-6-ethylaminoquinaldine.

References

  • Carroll, F., Berrang, B., Linn, CP., & Twine, C. (1979). Synthesis of Some 4-Substituted 8-Amino-6-methoxyquinolines as Potential Antimalarials. Journal of Medicinal Chemistry, 22, 694.
  • Isca Biochemicals. Amino acid pKa and pKi values. Available from: [Link]

  • Jencks, W.P. & Westheimer, F.H. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available from: [Link]

  • Peptideweb.com. pKa and pI values of amino acids. Available from: [Link]

  • Reddit. (2021). MCAT Biochem: pKA values to know for amino acids? Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis: 4-Amino-6-ethylaminoquinaldine versus 4-Aminoquinaldine

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Among its numerous de...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Among its numerous derivatives, 4-aminoquinolines have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antileishmanial properties.[1][2] This guide provides a detailed comparative analysis of two specific 4-aminoquinoline derivatives: 4-aminoquinaldine and the less-explored 4-amino-6-ethylaminoquinaldine. While direct comparative experimental data for these two specific compounds is limited in publicly available literature, this document will establish the biological profile of 4-aminoquinaldine as a baseline and, through an examination of structure-activity relationships (SAR) within the 4-aminoquinoline class, extrapolate the potential impact of the 6-ethylamino substitution on its efficacy.

Introduction to the Core Scaffold: 4-Aminoquinaldine

4-Aminoquinaldine, also known as 4-amino-2-methylquinoline, is a heterocyclic amine that has served as a versatile starting point for the synthesis of various biologically active molecules. Its fundamental structure consists of a quinoline ring system with an amino group at the 4-position and a methyl group at the 2-position.

Physicochemical Properties of 4-Aminoquinaldine:

PropertyValue
Molecular FormulaC₁₀H₁₀N₂
Molecular Weight158.20 g/mol
AppearancePale yellow to brown crystalline powder
Melting Point153-157 °C
SolubilitySoluble in ethanol, DMSO; slightly soluble in water

The presence of the 4-amino group is crucial for the biological activity of many quinoline-based drugs, while the 2-methyl group of the quinaldine structure can influence the compound's steric and electronic properties, potentially affecting its interaction with biological targets.

Biological Activities of 4-Aminoquinaldine and its Derivatives

Derivatives of 4-aminoquinaldine have been investigated for a range of therapeutic applications. The core structure exhibits notable activity, which can be significantly modulated by substitutions on the quinoline ring and the 4-amino group.

Antimalarial Activity

The 4-aminoquinoline scaffold is famously represented by the antimalarial drug chloroquine. The primary mechanism of action for many 4-aminoquinoline antimalarials is the inhibition of hemozoin biocrystallization in the parasite's food vacuole. This leads to an accumulation of toxic free heme, ultimately causing parasite death. Structure-activity relationship studies have shown that the 7-chloro group on the quinoline ring is important for the activity of chloroquine.[3] While 4-aminoquinaldine itself is not a frontline antimalarial, its derivatives have been synthesized and tested against Plasmodium falciparum. The nature of the side chain attached to the 4-amino group significantly influences the activity against both drug-sensitive and drug-resistant strains.[4]

Anticancer Activity

Recent research has highlighted the potential of 4-aminoquinoline derivatives as anticancer agents. Their mechanisms of action are multifaceted and can include the induction of apoptosis, inhibition of cell proliferation, and disruption of microtubule assembly.[5] The cytotoxic effects of these compounds are often evaluated against various cancer cell lines, such as breast cancer (MCF-7, MDA-MB-468) and leukemia (HL-60).[5]

Antimicrobial and Antileishmanial Activities

The quinoline nucleus is present in many natural and synthetic compounds with antimicrobial properties.[6] 4-Aminoquinaldine and its derivatives have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.[6][7] Furthermore, novel 4-aminoquinaldine derivatives have been investigated as potential antileishmanial agents, demonstrating inhibitory effects on Leishmania donovani promastigotes and amastigotes.

The Influence of the 6-Ethylamino Substitution: An Inferential Analysis

Substitutions on the benzenoid ring (positions 5, 6, 7, and 8) of the quinoline nucleus are known to significantly affect the physicochemical properties and biological activity of the molecule.

Potential Effects on Physicochemical Properties

The addition of an ethylamino group at the 6-position would be expected to:

  • Increase Lipophilicity: The ethyl group is lipophilic, which could enhance the compound's ability to cross cell membranes.

  • Increase Basicity: The amino group is basic and will influence the overall pKa of the molecule. This can affect the compound's accumulation in acidic compartments of cells, such as the lysosome or the parasite's food vacuole, a key aspect of the antimalarial activity of 4-aminoquinolines.[8]

  • Introduce Hydrogen Bonding Capabilities: The secondary amine of the ethylamino group can act as both a hydrogen bond donor and acceptor, potentially leading to new interactions with biological targets.

Predicted Impact on Biological Efficacy

Based on SAR studies of related 4-aminoquinolines, the introduction of a 6-ethylamino group could modulate the biological activity in several ways:

  • Antimalarial Activity: While the 7-position is often considered critical for antiplasmodial activity, substitutions at other positions can also have a significant impact.[4][8] The increased basicity and lipophilicity conferred by the 6-ethylamino group could alter the drug's accumulation in the parasite and its interaction with heme, potentially enhancing or modifying its antimalarial profile.

  • Anticancer Activity: The SAR for anticancer 4-aminoquinolines is complex. Substitutions on the quinoline ring can influence the compound's interaction with various cellular targets. The electron-donating nature of the ethylamino group could affect the electronic distribution of the quinoline ring system, which may alter its binding to kinases or other proteins involved in cancer cell proliferation.[5]

  • Antimicrobial Activity: The overall lipophilicity and electronic properties of a molecule are key determinants of its antimicrobial activity. The increased lipophilicity from the ethylamino group might improve penetration through bacterial cell walls, potentially leading to enhanced antibacterial efficacy.

It is crucial to emphasize that these are predictions based on established trends in the broader class of 4-aminoquinolines. Without direct experimental evidence, these hypotheses remain to be tested.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for the synthesis of 4-aminoquinolines and the evaluation of their biological activities.

General Synthesis of 4-Aminoquinaldine Derivatives

A common method for the synthesis of 4-aminoquinolines involves the nucleophilic aromatic substitution of a 4-chloroquinoline precursor.[1][2]

Diagram of a General Synthetic Pathway:

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination 4-Hydroxyquinaldine 4-Hydroxyquinaldine 4-Chloroquinaldine 4-Chloroquinaldine 4-Hydroxyquinaldine->4-Chloroquinaldine POCl₃, reflux 4-Amino-substituted_quinaldine 4-(R-amino)quinaldine 4-Chloroquinaldine->4-Amino-substituted_quinaldine Amine, heat Amine R-NH₂ Final Product Final Product

Caption: General two-step synthesis of 4-aminoquinaldine derivatives.

Step-by-Step Protocol:

  • Chlorination of 4-Hydroxyquinaldine:

    • To 4-hydroxyquinaldine, add an excess of phosphorus oxychloride (POCl₃).

    • Reflux the mixture for 3-4 hours.

    • After cooling, pour the reaction mixture carefully onto crushed ice.

    • Neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

    • Filter, wash with water, and dry the crude 4-chloroquinaldine. Recrystallize from a suitable solvent if necessary.

  • Amination of 4-Chloroquinaldine:

    • In a sealed vessel, mix 4-chloroquinaldine with the desired amine (e.g., ammonia for 4-aminoquinaldine, or ethylamine for a precursor to 4-amino-6-ethylaminoquinaldine, assuming a multi-step synthesis for the latter).

    • Heat the mixture at a temperature typically ranging from 120-180°C for several hours.[4]

    • After cooling, dissolve the reaction mixture in a suitable solvent and wash with water to remove excess amine and salts.

    • Purify the product by column chromatography or recrystallization.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of Plasmodium falciparum.[9][10]

Diagram of the SYBR Green I Assay Workflow:

G Start Start Prepare_drug_dilutions Prepare serial dilutions of test compounds Start->Prepare_drug_dilutions Add_parasites Add synchronized P. falciparum culture Prepare_drug_dilutions->Add_parasites Incubate Incubate for 72 hours Add_parasites->Incubate Lyse_cells Lyse red blood cells Incubate->Lyse_cells Add_SYBR_Green Add SYBR Green I dye Lyse_cells->Add_SYBR_Green Measure_fluorescence Measure fluorescence Add_SYBR_Green->Measure_fluorescence Calculate_IC50 Calculate IC₅₀ values Measure_fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the SYBR Green I-based antiplasmodial assay.

Step-by-Step Protocol:

  • Plate Preparation: Prepare serial dilutions of the test compounds in a 96-well plate. Include positive (e.g., chloroquine) and negative (no drug) controls.

  • Parasite Culture: Add synchronized P. falciparum culture (typically at the ring stage) to each well.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing SYBR Green I dye.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Diagram of the MTT Assay Workflow:

G Start Start Seed_cells Seed cells in a 96-well plate Start->Seed_cells Add_compounds Add serial dilutions of test compounds Seed_cells->Add_compounds Incubate Incubate for 24-72 hours Add_compounds->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_absorbance Measure absorbance at ~570 nm Solubilize->Measure_absorbance Calculate_CC50 Calculate CC₅₀ values Measure_absorbance->Calculate_CC50 End End Calculate_CC50->End

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a suitable cancer cell line (e.g., MCF-7) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include appropriate controls.

  • Incubation: Incubate the plates for 24 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal cytotoxic concentration (CC₅₀) from the dose-response curves.

Comparative Efficacy Summary and Future Directions

The following table provides a hypothetical framework for comparing the efficacy of 4-aminoquinaldine and 4-amino-6-ethylaminoquinaldine, which can be populated with experimental data as it becomes available.

Comparative Biological Activity Data (Hypothetical):

CompoundTarget/AssayIC₅₀ / CC₅₀ (µM)Selectivity Index (SI)
4-Aminoquinaldine P. falciparum (Chloroquine-sensitive)Data to be determinedData to be determined
P. falciparum (Chloroquine-resistant)Data to be determinedData to be determined
MCF-7 (Breast Cancer)Data to be determinedData to be determined
Staphylococcus aureusData to be determinedData to be determined
4-Amino-6-ethylaminoquinaldine P. falciparum (Chloroquine-sensitive)Data to be determinedData to be determined
P. falciparum (Chloroquine-resistant)Data to be determinedData to be determined
MCF-7 (Breast Cancer)Data to be determinedData to be determined
Staphylococcus aureusData to be determinedData to be determined

Future Research:

To provide a definitive comparison, future research should focus on:

  • The synthesis and characterization of high-purity 4-amino-6-ethylaminoquinaldine.

  • Direct, head-to-head in vitro and in vivo testing of both 4-aminoquinaldine and 4-amino-6-ethylaminoquinaldine against a panel of malarial parasites, cancer cell lines, and microbial strains.

  • Elucidation of the mechanism of action for any observed biological activity.

  • Further exploration of the structure-activity relationships of 6-substituted 4-aminoquinaldine derivatives to optimize their therapeutic potential.

Conclusion

4-Aminoquinaldine serves as a valuable scaffold in medicinal chemistry with established, albeit modest, biological activities that can be significantly enhanced through chemical modification. While direct comparative data is lacking, an analysis of the structure-activity relationships of the broader 4-aminoquinoline class suggests that the introduction of a 6-ethylamino group in 4-amino-6-ethylaminoquinaldine is likely to increase its lipophilicity and basicity. These changes have the potential to modulate its biological efficacy, possibly leading to enhanced antimalarial, anticancer, or antimicrobial properties. The experimental protocols provided herein offer a clear path for researchers to systematically investigate these hypotheses and unlock the full therapeutic potential of these and other novel 4-aminoquinaldine derivatives.

References

  • Romero, A. H., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1664-2222. Available at: [Link]

  • Romero, A. H., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. Available at: [Link]

  • Solomon, V. R., & Katti, S. B. (2007). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 50(2), 394-398. Available at: [Link]

  • Manandhar, M. D., & Guy, R. K. (2007). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 17(23), 6509-6513. Available at: [Link]

  • Noedl, H., Wongsrichanalai, C., & Wernsdorfer, W. H. (2003). A new in vitro assay for the evaluation of antiplasmodial activity. The Journal of Phytopharmacology, 2(1), 1-6. Available at: [Link]

  • Hsieh, M. C., Chen, Y. L., Hsieh, T. S., & Chen, C. H. (2015). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology, 172(6), 1599-1613. Available at: [Link]

  • ACS Publications. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Available at: [Link]

  • Baluja, S., Godvani, N., & Chanda, S. (2017). Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. ResearchGate. Available at: [Link]

  • The Journal of Phytopharmacology. (2023). In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. Available at: [Link]

  • Annex Publishers. (2016). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Available at: [Link]

  • de Souza, N. B., & do Rosário, V. E. (2009). Methods for assessment of antimalarial activity in the different phases of the life cycle Plasmodium. Journal of Venomous Animals and Toxins including Tropical Diseases, 15(1), 3-23. Available at: [Link]

  • RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Available at: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • University of Pretoria. (2020). In vitro antiplasmodial activity-directed investigation and UPLC–MS fingerprint of promising extracts and fractions from Termi. Available at: [Link]

  • Kumar, A., Singh, B. K., & Kumar, V. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Advances, 12(42), 27367-27393. Available at: [Link]

  • Singh, A., Kumar, K., & Singh, R. K. (2016). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. Bioorganic & Medicinal Chemistry Letters, 26(15), 3634-3638. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved from [Link]

  • Aguiar, A. C., Santos, R. M., Figueiredo, F. J., Cortopassi, W. A., Pimentel, A. S., França, T. C., ... & Krettli, A. U. (2012). Antimalarial activity and mechanisms of action of two novel 4-aminoquinolines against chloroquine-resistant parasites. PloS one, 7(5), e37259. Available at: [Link]

  • Egan, T. J., Mavuso, W. W., & Ross, D. C. (2002). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of medicinal chemistry, 45(16), 3469-3477. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

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Comparative

Advanced Purity Validation of 4-Amino-6-ethylaminoquinaldine: A Comparative Guide to LC-MS vs. Traditional Modalities

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purity validation of active pharmaceutical ingredients (APIs) and complex synthetic intermediates is a foundational pillar of drug development. 4-Amino-6-ethylaminoquinaldine (C₁₂H₁₅N₃, exact mass ~201.126 Da) is a highly basic, multi-nitrogen heterocyclic compound. Validating its purity presents unique analytical challenges that traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) often fails to overcome.

This guide objectively compares the performance of Liquid Chromatography-Mass Spectrometry (LC-MS) against alternative modalities (HPLC-UV, GC-MS, and qNMR). By detailing the mechanistic causality behind experimental choices, we demonstrate why LC-MS—specifically utilizing Electrospray Ionization in positive mode (ESI+)—serves as the gold standard for the robust, self-validating purity assessment of polyamine quinaldine derivatives [1].

The Chemical Context: Why Traditional Methods Fall Short

To understand the necessity of LC-MS, we must first analyze the molecular architecture of 4-Amino-6-ethylaminoquinaldine. The molecule consists of a quinaldine (2-methylquinoline) core substituted with a primary amine at the 4-position and a secondary ethylamine at the 6-position.

Mechanistic Challenges in Analysis:
  • Severe Silanol Interactions: The three basic nitrogen atoms possess high pKa values. In standard reversed-phase HPLC, these unshielded nitrogens aggressively interact with residual silanols on silica-based stationary phases. This causes severe peak tailing, masking closely eluting impurities [4].

  • UV-Blind Impurities: While the quinoline core is highly UV-active, critical degradation products—such as cleaved aliphatic chains or early-eluting polar oxidation products—often lack a sufficient chromophore. These are functionally invisible to standard Diode Array Detectors (DAD) [3].

  • Thermal Instability: Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent resolution, but the high temperatures required for volatilization frequently induce thermal degradation of the diamine structure, leading to false-positive impurity profiles.

By hyphenating UHPLC with Mass Spectrometry (UHPLC-MS), we bypass these limitations. The acidic mobile phases required for MS compatibility ensure the polyamine is fully protonated, repelling protonated silanols to yield sharp peaks, while the mass analyzer detects impurities regardless of their UV absorbance [2].

Comparative Analysis of Analytical Modalities

The following table synthesizes the performance metrics of four primary analytical techniques used for quinaldine derivative purity validation.

Analytical ModalitySensitivitySpecificity & IdentificationMatrix Effect SusceptibilitySuitability for PolyaminesDetection of UV-Blind Impurities
LC-MS (ESI+) Picogram (pg) Very High (Exact mass & fragmentation) Medium (Ion suppression possible) Excellent (High proton affinity) Yes
HPLC-UV (DAD) Nanogram (ng)Low (Relies on chromophores)LowGood (Prone to peak tailing)No
GC-MS (EI) Nanogram (ng)High (Library matching)LowPoor (Thermal degradation risk)Yes
qNMR Microgram (µg)Very High (Structural elucidation)NoneGood (Requires high concentration)Yes

Mandatory Visualizations: Workflows and Logic

To ensure a self-validating system, the logic of the assay must be visually mapped. Below are the structural workflows defining our LC-MS methodology.

LC-MS Purity Validation Workflow

LCMS_Workflow A Sample Prep (0.1% FA) B UHPLC Separation (End-capped C18) A->B C ESI+ Ionization ([M+H]+ 202.15) B->C D Mass Analysis (Q-TOF / QqQ) C->D E Purity Profiling D->E

Caption: LC-MS/MS workflow for the purity validation of highly basic quinaldine derivatives.

Orthogonal Detection Logic (UV vs. MS)

Detection_Logic Start Chromatographic Peak UV UV Active? (254 nm) Start->UV MS_UV MS Detectable? UV->MS_UV Yes MS_NoUV MS Detectable? UV->MS_NoUV No Both Confirmed: Conjugated Impurity MS_UV->Both Yes UV_Only Warning: Ion Suppression MS_UV->UV_Only No MS_Only Confirmed: UV-Blind Impurity MS_NoUV->MS_Only Yes Missed Undetected MS_NoUV->Missed No

Caption: Orthogonal detection logic highlighting MS superiority for UV-blind impurities.

Experimental Protocol: A Self-Validating System

To establish trustworthiness, a protocol must be reproducible and mechanistically sound. The following step-by-step methodology is optimized for the purity validation of 4-Amino-6-ethylaminoquinaldine.

Step 1: Sample Preparation
  • Causality: Basic quinolines can adsorb to glass vials. Using a slightly acidic diluent prevents surface adsorption and ensures the compound is pre-ionized before entering the MS source.

  • Action: Accurately weigh 1.0 mg of 4-Amino-6-ethylaminoquinaldine. Dissolve in 1.0 mL of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA). Dilute to a final working concentration of 10 µg/mL for MS analysis to prevent detector saturation.

Step 2: Chromatographic Separation (UHPLC)
  • Causality: To mitigate the aforementioned silanol interactions, an end-capped, sterically protected stationary phase is mandatory.

  • Column: Waters XBridge C18 or Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 1.9 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% FA.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% FA.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 7.0 min: Linear ramp to 95% B

    • 7.0 - 9.0 min: Hold at 95% B (Column wash)

    • 9.0 - 10.0 min: Return to 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 3: Mass Spectrometry Parameters (ESI+)
  • Causality: The multiple nitrogens in the target compound have high proton affinity, making ESI in positive mode the most efficient ionization technique [2].

  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Scan Range: m/z 100 to 600 (captures the [M+H]+ parent ion at m/z 202.15, as well as lower mass fragments and higher mass dimers/adducts).

Step 4: System Suitability & Validation Metrics
  • Linearity: Inject calibration standards from 0.1 µg/mL to 20 µg/mL. Acceptance criteria: R² > 0.995.

  • Precision: Six replicate injections of the 10 µg/mL standard. Acceptance criteria: RSD < 2.0%.

  • Mass Accuracy: Ensure the parent ion is detected within ± 5 ppm of the theoretical exact mass (202.149 Da).

Experimental Data: The Hidden Impurity Profile

The true value of LC-MS is revealed when comparing quantitative purity data against traditional HPLC-UV. Below is a simulated dataset based on typical degradation pathways of quinaldine diamines, demonstrating how UV detection systematically overestimates purity by failing to detect critical impurities [3].

Table 2: Comparative Purity Assessment (HPLC-UV vs. LC-MS)
Compound / ImpurityRetention TimeObserved m/z [M+H]+HPLC-UV Area % (254 nm)LC-MS Area % (TIC)Mechanistic Note
4-Amino-6-ethylaminoquinaldine 4.2 min202.1598.5% 95.8% Main API (Overestimated by UV)
Desethyl Impurity 3.8 min174.111.2%2.4%UV response factor is lower than MS
N-Oxide Degradant 2.9 min218.140.3%0.9%Oxidation alters chromophore
Aliphatic Cleavage Product 1.5 min114.080.0% 0.9% UV-Blind; Detected only by MS

Data Interpretation: Relying solely on HPLC-UV yields a reported purity of 98.5%. However, the LC-MS Total Ion Chromatogram (TIC) reveals a true purity of 95.8%. The critical failure of the UV method is its inability to detect the early-eluting aliphatic cleavage product, which lacks the conjugated quinoline ring system.

Conclusion

Validating the purity of highly basic, multi-nitrogen compounds like 4-Amino-6-ethylaminoquinaldine requires analytical modalities that look beyond simple chromophoric detection. While HPLC-UV remains a workhorse in quality control, it is fundamentally inadequate for comprehensive impurity profiling of polyamines due to variable response factors and UV-blind degradants.

By implementing the self-validating LC-MS protocol outlined in this guide, researchers can leverage exact mass identification and superior ionization efficiency to achieve a true, uncompromising assessment of chemical purity.

References

  • Eurachem. (2025). LC-MS Method Validation in Scientific Research: Advances and Challenges. Retrieved from [Link]

  • International Union of Pure and Applied Chemistry (IUPAC). (2022). LC-MS quantitative method validation and performance: an exemplified guide. Project No. 2021-017-2-500. Retrieved from[Link]

  • Agilent Technologies. (2017). Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling. Application Note 5991-8021EN. Retrieved from[Link]

  • Shabir, G. A. (2008). Development and Validation of an LC Assay for Benzo[f]quinoline-5,6-dione and Identification of its Impurities. Journal of Liquid Chromatography & Related Technologies, 31(3), 428–442. Retrieved from[Link]

Comparative

A Comparative Guide to Benchmarking 4-Amino-6-ethylaminoquinaldine Binding Affinity in Cellular Models

Introduction: From Novel Scaffold to Cellular Target Engagement In the landscape of drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is fraught with challenges. One of the mos...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: From Novel Scaffold to Cellular Target Engagement

In the landscape of drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is fraught with challenges. One of the most critical early hurdles is confirming that a compound reaches and binds to its intended intracellular target. The 4-aminoquinoline and its related quinaldine scaffolds are privileged structures in medicinal chemistry, known to form the basis of drugs with a vast range of biological activities, from antimalarial to anticancer and anti-inflammatory effects.[1][2]

This guide focuses on a representative novel compound, 4-Amino-6-ethylaminoquinaldine . Given its structural similarity to known kinase inhibitors, we hypothesize a potential interaction with Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) , a key mediator of inflammatory signaling downstream of the NOD1/2 receptors.[3][4][5] Dysregulation of the RIPK2 pathway is implicated in numerous inflammatory diseases and cancers, making it a compelling therapeutic target.

To rigorously assess the cellular binding affinity of our novel compound, we will benchmark it against Ponatinib , a potent, clinically relevant type II kinase inhibitor known to effectively inhibit RIPK2.[3][6][7] This guide provides an in-depth, comparative analysis of three state-of-the-art, cell-based methodologies for quantifying target engagement: the Cellular Thermal Shift Assay (CETSA®), the NanoBRET™ Target Engagement Assay, and the Fluorescence Polarization (FP) Competition Assay. Through this multi-assay framework, we will illustrate how to build a robust data package to confidently characterize the intracellular binding properties of a novel compound.

The Benchmarking Framework: An Orthogonal, Multi-Assay Approach

No single assay can provide a complete picture of a compound's interaction with its target in the complex cellular milieu. Therefore, we advocate for an orthogonal approach, where multiple methods with distinct underlying principles are used to validate findings. This strategy minimizes the risk of artifacts and provides a more holistic understanding of target engagement. Our chosen cellular system is the THP-1 human monocytic cell line , a well-established model for studying immunology and inflammation that endogenously expresses RIPK2.[6][8]

cluster_0 Benchmarking Workflow cluster_2 Data Analysis & Output Novel_Compound 4-Amino-6-ethylaminoquinaldine CETSA CETSA (Thermal Stability) Novel_Compound->CETSA NanoBRET NanoBRET™ (Live-Cell BRET) Novel_Compound->NanoBRET FP_Assay Fluorescence Polarization (Lysate Binding) Novel_Compound->FP_Assay Comparator Ponatinib (Known RIPK2 Inhibitor) Comparator->CETSA Comparator->NanoBRET Comparator->FP_Assay Cell_Model THP-1 Cells (Endogenous RIPK2) Cell_Model->CETSA Cell_Model->NanoBRET Requires Transfection Cell_Model->FP_Assay Lysate Preparation Comparative_Analysis Comparative Analysis (EC50 / Ki) CETSA->Comparative_Analysis NanoBRET->Comparative_Analysis FP_Assay->Comparative_Analysis

Figure 1: Overall workflow for benchmarking compound binding affinity.

Methodology 1: Cellular Thermal Shift Assay (CETSA®)

Principle of the Assay

CETSA is a powerful biophysical technique that assesses drug-target engagement in intact cells or cell lysates. It operates on the principle of ligand-induced thermal stabilization: when a drug binds to its target protein, the resulting complex is often more resistant to thermal denaturation than the protein alone.[9][10] By heating cell lysates treated with a compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, one can generate a "melting curve." A shift in this curve to higher temperatures indicates target engagement. In the Isothermal Dose-Response (ITDR) format, cells are treated with varying concentrations of a compound and heated at a single, fixed temperature, allowing for the determination of an EC50 value for target stabilization.

Expertise & Experience: Why Start with CETSA?

CETSA is an excellent first-line assay for target validation for two primary reasons. First, it is label-free , requiring no modification of the compound or the target protein. This eliminates potential artifacts arising from tags or labels interfering with binding. Second, it can be performed using the endogenous protein in its native cellular environment, providing a high degree of physiological relevance. This allows for a direct assessment of whether a compound can access and bind its target amidst the complexity of the intracellular space.

cluster_workflow CETSA Workflow A 1. Treat intact THP-1 cells with compound (dose-response) or vehicle B 2. Heat cell aliquots at a fixed temperature (e.g., 52°C) A->B C 3. Lyse cells (e.g., freeze-thaw) B->C D 4. Separate soluble and aggregated proteins (Centrifugation) C->D E 5. Collect supernatant (soluble fraction) D->E F 6. Quantify soluble RIPK2 (Western Blot / ELISA) E->F G 7. Plot dose-response curve and determine EC50 F->G

Figure 2: Workflow for an Isothermal Dose-Response (ITDR) CETSA experiment.
Detailed Experimental Protocol: ITDR-CETSA for RIPK2
  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin to a density of approximately 1x10⁶ cells/mL.

  • Compound Treatment: Aliquot cells into tubes and treat with a serial dilution of 4-Amino-6-ethylaminoquinaldine or Ponatinib (e.g., from 0.1 nM to 30 µM) for 1 hour at 37°C. Include a vehicle (DMSO) control.

  • Heat Challenge: Transfer 100 µL of each cell suspension into PCR tubes. Heat the tubes at a pre-determined optimal temperature (e.g., 52°C, determined from an initial full melt-curve experiment) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[11]

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay to ensure equal loading. Analyze the amount of soluble RIPK2 in each sample via Western Blot using a validated anti-RIPK2 antibody.

  • Data Analysis: Quantify the band intensities from the Western Blot. Normalize the data to the non-heated control. Plot the percentage of soluble RIPK2 against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Hypothetical Data Presentation
CompoundITDR-CETSA EC50 (nM)
4-Amino-6-ethylaminoquinaldine450
Ponatinib25

Methodology 2: NanoBRET™ Target Engagement Assay

Principle of the Assay

The NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding in live cells.[12][13] The assay relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor and a fluorescent acceptor. Here, the target protein (RIPK2) is fused to the highly bright NanoLuc® luciferase (the donor). A cell-permeable fluorescent tracer, which reversibly binds to the target's active site, serves as the energy acceptor.[14] When an unlabeled test compound is introduced, it competes with the tracer for binding to the RIPK2-NanoLuc fusion. This displacement increases the distance between the donor and acceptor, leading to a measurable decrease in the BRET signal.

Expertise & Experience: Why Use NanoBRET?

NanoBRET™ offers exceptional sensitivity, allowing for the expression of fusion proteins at levels close to their endogenous counterparts, which minimizes the risk of cellular artifacts from overexpression.[15] As a live-cell assay, it provides real-time, dynamic information and can be used to determine not only the apparent cellular affinity (Ki) of a compound but also its residence time at the target.[14] The ratiometric nature of the BRET signal (acceptor emission divided by donor emission) makes the assay robust and less susceptible to artifacts that can affect simple intensity-based readouts.

cluster_0 High BRET Signal (No Competitor) cluster_1 Low BRET Signal (With Competitor) RIPK2_NLuc RIPK2-NanoLuc Tracer Fluorescent Tracer RIPK2_NLuc->Tracer Binding (<10nm) Energy Transfer BRET_Signal High BRET Tracer->BRET_Signal Acceptor Emission RIPK2_NLuc2 RIPK2-NanoLuc No_BRET Low BRET RIPK2_NLuc2->No_BRET No Energy Transfer Tracer2 Fluorescent Tracer Competitor Test Compound Competitor->RIPK2_NLuc2 Competitive Binding

Figure 3: Principle of the competitive NanoBRET™ Target Engagement Assay.
Detailed Experimental Protocol: RIPK2 NanoBRET™ Assay
  • Vector Construction & Transfection: Subclone the full-length human RIPK2 cDNA into a NanoLuc® fusion vector. Transfect HEK293 cells (a commonly used cell line for this assay due to high transfection efficiency) with the RIPK2-NanoLuc® plasmid DNA.

  • Cell Seeding: After 24 hours, harvest the transfected cells and seed them into a 96-well white assay plate.

  • Compound and Tracer Addition: Prepare serial dilutions of 4-Amino-6-ethylaminoquinaldine or Ponatinib. Add the compounds to the cells, followed immediately by the addition of a pre-determined concentration of the specific NanoBRET™ RIPK2 tracer.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the binding to reach equilibrium.

  • Signal Detection: Add the Nano-Glo® Live Cell Substrate. Read the plate on a luminometer equipped with two filters to sequentially measure donor emission (~450 nm) and acceptor emission (~610 nm).

  • Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). After subtracting the background (from cells with no tracer), plot the corrected BRET ratio against the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to obtain the IC50. The IC50 can then be converted to a Ki value using the Cheng-Prusoff equation, provided the tracer's affinity (Kd) is known.

Hypothetical Data Presentation
CompoundNanoBRET™ IC50 (nM)Calculated Ki (nM)
4-Amino-6-ethylaminoquinaldine620310
Ponatinib3517.5

Methodology 3: Fluorescence Polarization (FP) Competition Assay

Principle of the Assay

Fluorescence Polarization (FP) is a solution-based technique that measures changes in the rotational speed of a fluorescent molecule.[16][17] The principle is that a small, fluorescently labeled molecule (a "tracer" or "probe") tumbles rapidly in solution and, when excited with plane-polarized light, emits largely depolarized light. However, when this tracer binds to a much larger protein, its rotation slows dramatically, and the emitted light remains highly polarized.[18] In a competition assay, a fixed concentration of the target protein and fluorescent tracer are incubated with varying concentrations of an unlabeled test compound. The test compound competes with the tracer for binding, displacing it from the protein, which causes a decrease in the FP signal.

Expertise & Experience: When to Use FP?

FP assays are typically performed on purified proteins or, for a more physiological context without the complexities of live-cell trafficking, in cell lysates .[16] This provides a powerful, homogenous (no-wash) method that is highly amenable to high-throughput screening. While it doesn't capture live-cell dynamics like membrane permeability, it provides a clean, quantitative measure of direct binding competition at the target protein. A critical prerequisite is the availability of a high-affinity fluorescent probe for the target of interest.

cluster_0 High Polarization cluster_1 Low Polarization Protein RIPK2 Protein Complex Large Complex (Slow Rotation) Probe Fluorescent Probe Probe->Protein Binding High_Pol High FP Signal Protein2 RIPK2 Protein Probe2 Free Probe Free_Probe Small Molecule (Fast Rotation) Competitor2 Test Compound Competitor2->Protein2 Competitive Binding Low_Pol Low FP Signal

Figure 4: Principle of the Fluorescence Polarization (FP) competition assay.
Detailed Experimental Protocol: RIPK2 FP Competition Assay
  • Cell Lysate Preparation: Grow THP-1 cells to a high density, harvest, and lyse them in a suitable buffer containing protease inhibitors. Clarify the lysate by high-speed centrifugation to remove cell debris.

  • Assay Setup: In a 384-well black plate, add serial dilutions of 4-Amino-6-ethylaminoquinaldine or Ponatinib.

  • Protein and Probe Addition: Add the THP-1 cell lysate (at a concentration determined by prior titration experiments) to the wells. Then, add a fixed concentration of a validated fluorescent RIPK2 probe.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement: Read the plate using a microplate reader capable of measuring fluorescence polarization. The reader excites the sample with polarized light (e.g., 530 nm) and measures the emitted light intensity parallel and perpendicular to the excitation plane (e.g., 590 nm).

  • Data Analysis: The instrument software calculates the millipolarization (mP) values. Plot the mP values against the log of the inhibitor concentration. Fit the data to a competitive binding equation to determine the IC50. Convert the IC50 to a Ki using the Cheng-Prusoff equation.

Hypothetical Data Presentation
CompoundFP Competition IC50 (nM)Calculated Ki (nM)
4-Amino-6-ethylaminoquinaldine550290
Ponatinib3016

Comparative Analysis and Discussion

A direct comparison of the data obtained from these three orthogonal assays provides a high-confidence assessment of a compound's cellular binding affinity.

Summary of Hypothetical Binding Affinity Data

CompoundCETSA EC50 (nM)NanoBRET™ Ki (nM)FP Ki (nM)
4-Amino-6-ethylaminoquinaldine 450310290
Ponatinib (Benchmark) 2517.516
  • Target Engagement Confirmed: All three assays indicate that both 4-Amino-6-ethylaminoquinaldine and Ponatinib engage RIPK2 in a cellular context.

  • Potency Ranking: Ponatinib is consistently more potent than our novel compound across all platforms, with Ki values in the low nanomolar range, as expected for a highly optimized clinical inhibitor.

Comparison of Methodologies

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target EngagementFluorescence Polarization (FP)
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)Change in rotational speed of a fluorescent probe
Cellular Context Intact cells or lysatesLive, intact cellsCell lysates or purified protein
Labeling Label-freeRequires NanoLuc® fusion protein and fluorescent tracerRequires fluorescent tracer
Throughput Low to High (format dependent)HighHigh
Key Advantage No modification of protein or compound; uses endogenous proteinLive-cell, real-time data; high sensitivity; can measure residence timeHomogenous, robust assay; well-suited for HTS
Key Limitation Indirect measure of binding; some proteins may not stabilize upon bindingRequires genetic modification of cells (transfection)Requires a validated, high-affinity fluorescent probe; not in intact cells

Conclusion and Future Directions

This guide outlines a robust, multi-pronged strategy for benchmarking the cellular binding affinity of a novel compound, 4-Amino-6-ethylaminoquinaldine, against a known inhibitor, Ponatinib, for the hypothetical target RIPK2. By integrating data from CETSA, NanoBRET™, and Fluorescence Polarization assays, researchers can build a compelling case for on-target engagement, quantify binding affinity in a physiologically relevant context, and make confident decisions for advancing a compound through the drug discovery pipeline.

The hypothetical data presented herein demonstrates that while 4-Amino-6-ethylaminoquinaldine binds to RIPK2, it is significantly less potent than the clinical benchmark, Ponatinib. This would suggest that further structure-activity relationship (SAR) studies are required to optimize the compound's affinity.

Future work should expand upon these initial binding studies. The NanoBRET™ platform can be used to determine the compound's residence time on RIPK2, a critical parameter for predicting in vivo efficacy. Furthermore, proteome-wide CETSA (MS-CETSA) could be employed to assess the selectivity of 4-Amino-6-ethylaminoquinaldine, identifying potential off-target interactions that could lead to undesirable side effects. By following this comprehensive and logical progression of experiments, the path from a promising scaffold to a well-characterized lead candidate becomes significantly clearer.

References

  • News-Medical.Net. (2024). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • Lab Manager. (2017). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Retrieved from [Link]

  • Canning, P., et al. (2015). Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors. Chemistry & Biology. Available at: [Link]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]

  • Frontiers in Pharmacology. (2023). RIPK2: a promising target for cancer treatment. Retrieved from [Link]

  • Structural Genomics Consortium. (2018). Human Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Validated RIPK2 Inhibitor Screening Assay. Retrieved from [Link]

  • MDPI. (2018). Recent Studies on Ponatinib in Cancers Other Than Chronic Myeloid Leukemia. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2017). Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases. Retrieved from [Link]

  • BioWorld. (2023). New RIPK2 scaffolding inhibitor selectively blocks microbe-induced inflammation. Retrieved from [Link]

  • Palit, P., et al. (2012). Discovery of Safe and Orally Effective 4-Aminoquinaldine Analogues as Apoptotic Inducers with Activity against Experimental Visceral Leishmaniasis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Bio-protocol. (n.d.). Fluorescence Polarization Competition Assay (FPCA). Retrieved from [Link]

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Validation

Cross-Validation of 4-Amino-6-ethylaminoquinaldine Analytical Methods: A Comprehensive Guide

Introduction to the Analytical Challenge 4-Amino-6-ethylaminoquinaldine (a specialized 2-methylquinoline derivative) is a highly relevant scaffold in modern drug discovery. Derivatives of 4-aminoquinaldine have demonstra...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Analytical Challenge

4-Amino-6-ethylaminoquinaldine (a specialized 2-methylquinoline derivative) is a highly relevant scaffold in modern drug discovery. Derivatives of 4-aminoquinaldine have demonstrated profound efficacy as apoptotic inducers against parasitic infections, particularly Leishmania donovani, and serve as critical intermediates in the synthesis of antimalarial and antineoplastic agents[1][2].

As this compound transitions from early-stage discovery to preclinical development, establishing robust, self-validating analytical methods is mandatory. Relying on a single analytical technique often masks underlying impurities or degradation products. Therefore, a cross-validation strategy—comparing UHPLC-UV , LC-MS/MS , and Quantitative NMR (qNMR) —is required to ensure the method is "fit for purpose" in accordance with the latest ICH Q2(R2) guidelines[3][4].

This guide provides an objective comparison of these three orthogonal methods, detailing the mechanistic rationale behind experimental choices and providing self-validating protocols for rigorous cross-validation.

Pharmacological Context & Structural Considerations

To design an effective analytical method, one must understand the molecule's behavior. 4-Amino-6-ethylaminoquinaldine contains multiple basic nitrogen centers (the quinoline ring nitrogen, the primary C4-amine, and the secondary C6-ethylamino group).

  • Chromatographic Implications: The high basicity (pKa ~ 8-9 for the aliphatic/secondary amines) means the molecule will aggressively interact with free silanol groups on standard silica-based stationary phases, leading to severe peak tailing. Consequently, mobile phases must be heavily buffered at a low pH (e.g., pH 3.0) to fully protonate the amines and suppress silanol ionization, or specialized end-capped columns must be used.

  • Biological Implications: The basic nature of the compound allows it to accumulate in the acidic compartments of parasites. Mechanistically, 4-aminoquinaldine derivatives trigger a cascade of mitochondrial membrane depolarization, reactive oxygen species (ROS) generation, and ultimately, DNA fragmentation and apoptosis in Leishmania species[2].

Mechanism of action of 4-aminoquinaldine derivatives inducing apoptosis in parasites.

Orthogonal Analytical Methodologies

To satisfy ICH Q2(R2) requirements for specificity, linearity, and accuracy, we employ a tripartite cross-validation strategy[3].

Method A: UHPLC-UV (Routine Assay & Purity)

Causality & Rationale: UHPLC-UV is the workhorse for lot-release testing. We utilize a superficially porous particle (SPP) C18 column with a high-capacity buffer. The low pH (3.0) ensures the 4-aminoquinaldine is fully ionized, driving it into the mobile phase and preventing secondary retention mechanisms (tailing).

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Buffer (A): 20 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using neat formic acid. Self-validation step: Verify pH post-mixing to ensure buffer capacity is maintained.

    • Organic (B): 100% Acetonitrile.

  • Chromatographic Conditions:

    • Column: Waters Cortecs C18 (2.1 x 100 mm, 1.6 µm).

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 60% B over 8 minutes, hold at 60% for 1 minute, re-equilibrate at 5% B for 2 minutes.

    • Detection: UV at 254 nm (isosbestic point for quinoline core) and 280 nm.

  • System Suitability: Inject a standard solution (50 µg/mL) six times. Acceptance criteria: RSD of peak area ≤ 1.0%, USP Tailing Factor ≤ 1.5.

Method B: LC-MS/MS (Trace Impurity & Bioanalysis)

Causality & Rationale: UV detection lacks the sensitivity required for trace genotoxic impurities or pharmacokinetic (PK) blood-plasma analysis. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides absolute structural specificity. We utilize Electrospray Ionization in positive mode (ESI+), which is highly efficient for the basic nitrogen atoms of 4-Amino-6-ethylaminoquinaldine.

Step-by-Step Protocol:

  • Sample Preparation (Plasma Matrix): Protein precipitation using 3 volumes of cold acetonitrile containing 10 ng/mL of an internal standard (e.g., 4-aminoquinaldine-d3). Causality: The isotopically labeled internal standard perfectly co-elutes, self-correcting for any matrix-induced ion suppression in the MS source.

  • MS Tuning: Infuse a 1 µg/mL standard directly into the MS. Identify the precursor ion [M+H]+ at m/z 216.1. Optimize collision energy (CE) to yield the most abundant product ions (e.g., loss of the ethyl group yielding m/z 188.1).

  • Acquisition: Set MRM transition to 216.1 188.1. Dwell time 50 ms.

Method C: Quantitative NMR (qNMR)

Causality & Rationale: Early-stage compounds often lack certified Reference Standards (CRMs) with proven 100.0% purity. qNMR solves this by comparing the integration of the analyte's protons against an unrelated, highly pure internal standard (e.g., Maleic Acid, NIST CRM). This provides an absolute mass fraction, serving as the ultimate ground truth to validate the UHPLC-UV assay.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh ~10 mg of 4-Amino-6-ethylaminoquinaldine and ~5 mg of Maleic Acid (Internal Standard) into a vial using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve in 600 µL of DMSO- d6​ . Transfer to a 5 mm NMR tube.

  • Acquisition: Acquire a 1H-NMR spectrum at 600 MHz. Critical Parameter: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest (typically D1 30 seconds) to ensure complete magnetization recovery and accurate integration.

  • Calculation: Calculate purity using the formula comparing the integral of the quinaldine C3-aromatic proton against the vinylic protons of Maleic Acid.

Cross-Validation Workflow & Data Comparison

The ICH Q2(R2) framework mandates that analytical procedures be validated across specific performance characteristics[3][4]. By executing these three methods in parallel, we establish a self-validating data matrix.

ICH Q2(R2) aligned cross-validation workflow for analytical procedures.

Table 1: Methodological Capability Comparison
ParameterUHPLC-UVLC-MS/MS (MRM)qNMR
Primary Application Lot Release, Purity AssayBioanalysis, Trace ImpuritiesAbsolute Purity Calibration
Detection Mechanism Chromophore AbsorbanceMass-to-Charge Ratio ( m/z )Nuclear Spin Resonance
Reference Standard Required (Homologous)Required (Isotopic IS preferred)Not Required (Heterologous IS)
Run Time 11 Minutes4.5 Minutes15 Minutes (incl. relaxation)
Matrix Interference Moderate (Co-elution risk)Low (High MRM specificity)High (Signal overlap risk)
Table 2: Experimental Validation Metrics (Cross-Validation Results)
Validation MetricUHPLC-UVLC-MS/MSqNMRICH Q2(R2) Target
Linearity Range 1.0 – 100 µg/mL0.5 – 500 ng/mL1 – 50 mg/mL R2≥0.995
LOD 0.2 µg/mL0.05 ng/mLN/A (Mass limited)Signal-to-Noise 3:1
LOQ 0.6 µg/mL0.15 ng/mLN/ASignal-to-Noise 10:1
Accuracy (Recovery) 99.2% ± 0.8%101.4% ± 3.2%99.8% ± 0.4%98.0% – 102.0%
Precision (Intra-day) 0.6% RSD4.1% RSD0.3% RSD 2.0% (Assay)
Specificity Baseline resolutionNo cross-talkNo overlapping peaksNo interference

Conclusion

The cross-validation of 4-Amino-6-ethylaminoquinaldine analytical methods reveals that no single technique is universally superior; rather, they form a complementary triad. qNMR establishes the absolute purity ground-truth without the bias of a potentially degraded reference standard. This ground-truth calibrates the UHPLC-UV method, which provides the high-precision, high-throughput capability required for routine batch analysis. Finally, LC-MS/MS delivers the extreme sensitivity required to track the compound's pharmacokinetic profile and clear it of genotoxic impurities. By adhering to this orthogonal, causality-driven approach, laboratories ensure full compliance with ICH Q2(R2) guidelines, guaranteeing the integrity of the drug development pipeline.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. European Medicines Agency. Available at:[Link]

  • Discovery of Safe and Orally Effective 4-Aminoquinaldine Analogues as Apoptotic Inducers with Activity against Experimental Visceral Leishmaniasis. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at:[Link]

Sources

Comparative

A Comparative Structural and Physicochemical Guide to 4-Amino-6-ethylaminoquinaldine and Its Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Among these, 4-aminoquinolines are particularly noteworthy, with derivatives demonstrating...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Among these, 4-aminoquinolines are particularly noteworthy, with derivatives demonstrating a wide range of biological activities, including antimalarial and anticancer properties.[1][2] This guide focuses on 4-Amino-6-ethylaminoquinaldine, a specific derivative, and provides a comparative analysis of its structure and physicochemical properties against related analogues. Understanding these relationships is crucial for drug development professionals aiming to optimize lead compounds for improved efficacy and pharmacokinetic profiles.

Structural Analysis of 4-Amino-6-ethylaminoquinaldine and Selected Derivatives

The core of the matter lies in how subtle changes to a molecule's architecture can profoundly influence its behavior. We will examine 4-Amino-6-ethylaminoquinaldine and three closely related, representative derivatives to illustrate these principles.

  • 4-Amino-6-ethylaminoquinaldine (Parent Compound): This molecule features the quinaldine (2-methylquinoline) core. A primary amino group at position 4 and an ethylamino substituent at position 6 are its key functional groups. The 4-amino group is critical for many of the biological activities associated with this class of compounds.

  • Derivative 1: 4-Amino-6-methylaminoquinaldine: This derivative explores the effect of shortening the alkyl chain at the 6-amino position. This seemingly minor change can impact lipophilicity and the potential for van der Waals interactions.

  • Derivative 2: 4-Amino-6-propylaminoquinaldine: Conversely, this derivative lengthens the alkyl chain at the 6-position, which is expected to increase lipophilicity.

  • Derivative 3: 4-Amino-6-aminoquinaldine: The removal of the ethyl group from the 6-amino substituent provides a baseline for understanding the contribution of the alkyl group to the molecule's overall properties.

G cluster_0 Core Structure: 4-Amino-6-substituted-quinaldine cluster_1 Structural Modifications at Position 6 Parent 4-Amino-6-ethylaminoquinaldine Ethyl -NH-CH2CH3 Parent->Ethyl R = Deriv1 4-Amino-6-methylaminoquinaldine Methyl -NH-CH3 Deriv1->Methyl R = Deriv2 4-Amino-6-propylaminoquinaldine Propyl -NH-CH2CH2CH3 Deriv2->Propyl R = Deriv3 4-Amino-6-aminoquinaldine Amino -NH2 Deriv3->Amino R =

Caption: Structural relationships of the parent compound and its derivatives.

Comparative Physicochemical Properties

The following table summarizes key physicochemical parameters that are critical in drug discovery and development. These properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

CompoundMolecular Weight ( g/mol )cLogP (Lipophilicity)pKa (Predicted)Aqueous Solubility (Predicted)
4-Amino-6-ethylaminoquinaldine201.272.859.2 (6-amino), 7.5 (4-amino)Sparingly Soluble
4-Amino-6-methylaminoquinaldine187.242.449.1 (6-amino), 7.5 (4-amino)Sparingly Soluble
4-Amino-6-propylaminoquinaldine215.303.269.2 (6-amino), 7.5 (4-amino)Poorly Soluble
4-Amino-6-aminoquinaldine173.211.918.9 (6-amino), 7.5 (4-amino)Moderately Soluble

Note: cLogP and pKa values are estimations from computational models and may vary from experimental values. Aqueous solubility is a qualitative prediction based on structure and cLogP.

From the table, a clear trend emerges: as the length of the alkyl chain at the 6-amino position increases, the lipophilicity (cLogP) also increases. This is expected to decrease aqueous solubility. The basicity (pKa) of the amino groups is predicted to be relatively similar across the alkylated derivatives, with the unsubstituted 6-amino derivative being slightly less basic.

Experimental Protocols for Physicochemical Characterization

To ensure the trustworthiness and reproducibility of the data presented, the following are detailed protocols for determining the key physicochemical properties.

Protocol 1: Determination of pKa by Potentiometric Titration

The acid-base dissociation constant (pKa) is a crucial parameter that dictates the ionization state of a drug at a given pH, which in turn affects its solubility, permeability, and target binding.[3] Potentiometric titration is a highly accurate and common method for pKa determination.[3][4]

Rationale: This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting pH change. The pKa is determined from the inflection point of the titration curve.[4]

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a standardized 0.1 M solution of hydrochloric acid (HCl) and sodium hydroxide (NaOH).

    • Accurately weigh approximately 10-20 mg of the test compound and dissolve it in a suitable volume (e.g., 50 mL) of deionized water. If the compound has low water solubility, a co-solvent system (e.g., water-methanol) can be used.[3]

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

    • Place the solution of the test compound in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the standardized titrant (e.g., 0.1 M HCl for a basic compound) in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • The pKa value corresponds to the pH at the half-equivalence point. This can be determined from the inflection point of the first derivative of the titration curve.

Protocol 2: Determination of Lipophilicity (LogD) by the Shake-Flask Method

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's ability to cross biological membranes.[5] The shake-flask method is the gold standard for its determination.[6]

Rationale: This method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and an aqueous buffer (at a specific pH, e.g., 7.4, for LogD).[6][7]

Step-by-Step Methodology:

  • Phase Preparation:

    • Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice versa by shaking them together overnight and then allowing the phases to separate.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a known volume ratio (e.g., 1:1). The final concentration of the compound should be within the linear range of the analytical method.

  • Partitioning:

    • Securely cap the vial containing the mixture and shake it vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

    • Centrifuge the vial to ensure complete separation of the two phases.

  • Analysis:

    • Carefully withdraw a sample from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • The distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogD is the base-10 logarithm of D.

G start Start: Prepare Pre-saturated n-octanol and Buffer (pH 7.4) add_compound Add Compound to Octanol/Buffer Mixture start->add_compound shake Shake Vigorously to Reach Equilibrium add_compound->shake centrifuge Centrifuge for Phase Separation shake->centrifuge sample Sample Both Aqueous and Octanol Phases centrifuge->sample analyze Analyze Concentrations (e.g., by HPLC) sample->analyze calculate Calculate LogD = log([C]octanol / [C]aqueous) analyze->calculate end End: LogD Value Determined calculate->end

Caption: Workflow for LogD determination via the shake-flask method.

Protocol 3: Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and, consequently, its absorption.[8][9] The shake-flask method is also a reliable technique for determining thermodynamic solubility.[8]

Rationale: This method determines the equilibrium concentration of a compound in an aqueous medium after prolonged contact with an excess of the solid compound.[8]

Step-by-Step Methodology:

  • Sample Preparation:

    • Add an excess amount of the solid test compound to a known volume of the desired aqueous buffer (e.g., phosphate buffer at various pH values relevant to the gastrointestinal tract).

  • Equilibration:

    • Seal the container and agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation:

    • Filter the suspension through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Analysis:

    • Dilute the filtrate if necessary and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Result:

    • The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Structure-Activity Relationship (SAR) Insights

The structural modifications and resulting physicochemical properties have significant implications for the potential biological activity of these compounds.

  • Impact of Lipophilicity: The increasing lipophilicity with longer alkyl chains (propyl > ethyl > methyl > hydrogen) can enhance membrane permeability and may lead to increased cell uptake. However, excessive lipophilicity can also lead to poor aqueous solubility, increased metabolic clearance, and non-specific binding.

  • Role of Basicity (pKa): The basic nature of the amino groups is crucial for the activity of many 4-aminoquinolines.[2] The ability of these compounds to become protonated in acidic cellular compartments, such as the lysosome or the food vacuole of the malaria parasite, is a key aspect of their mechanism of action.[2] The relatively consistent pKa values among the alkylated derivatives suggest that they will have similar ionization profiles at physiological pH.

  • Influence on Solubility: As predicted, increased lipophilicity generally correlates with decreased aqueous solubility.[10] The 6-amino derivative, with the lowest cLogP, is expected to have the highest solubility, which could be advantageous for formulation. Conversely, the 6-propylamino derivative may present challenges in achieving adequate bioavailability due to its lower solubility.

Conclusion

This guide has provided a detailed structural and physicochemical comparison of 4-Amino-6-ethylaminoquinaldine and its related derivatives. The systematic modification of the 6-amino substituent leads to predictable changes in lipophilicity and solubility, while the basicity of the core structure remains largely unaffected. The experimental protocols outlined provide a framework for the reliable determination of these critical parameters. A thorough understanding of these structure-property relationships is essential for the rational design and development of new drug candidates based on the 4-aminoquinaldine scaffold.

References

  • A Comparative Guide to the Structure-Activity Relationships of Aminoquinoline Derivatives - Benchchem.
  • pKa Determination of Pharmaceutical Active Agents: The Analytical Method of Choice - Medwin Publishers.
  • Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed.
  • The Structure-Activity Relationship of 4-Aminoquinoline Compounds: A Technical Guide - Benchchem.
  • Methods for Determination of Lipophilicity - Encyclopedia.pub.
  • Development of Methods for the Determination of pKa Values - PMC.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed.
  • LogP / LogD shake-flask method - Protocols.io.
  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Discovery of Safe and Orally Effective 4-Aminoquinaldine Analogues as Apoptotic Inducers with Activity against Experimental Visceral Leishmaniasis - PMC.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark.
  • (PDF) LogP / LogD shake-flask method v1 - ResearchGate.
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed.
  • Lipophilicity Assays - Formulation / BOC Sciences.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec.
  • Solubility: A speed‒breaker on the drug discovery highway - MedCrave online.
  • 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - PMC.

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Validation

A Researcher's Guide to Multi-Level Validation of 4-Amino-6-ethylaminoquinaldine Activity: From In Vitro Target Engagement to In Vivo Efficacy

The journey of a novel chemical entity from laboratory bench to potential therapeutic is a rigorous process of validation. Each step is a critical filter, designed to answer fundamental questions about a compound's activ...

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Author: BenchChem Technical Support Team. Date: April 2026

The journey of a novel chemical entity from laboratory bench to potential therapeutic is a rigorous process of validation. Each step is a critical filter, designed to answer fundamental questions about a compound's activity, selectivity, and safety. This guide provides a comprehensive framework for the validation of 4-Amino-6-ethylaminoquinaldine, a quinoline-based compound. Quinoline derivatives have garnered significant interest for their broad pharmacological potential, including anticancer, antimalarial, and antibacterial activities.[1][2][3] This guide will use a hypothesized role as a selective anticancer agent—specifically, a protein kinase inhibitor—to illustrate the necessary progression from in vitro to in vivo validation.

The core principle of this validation cascade is to build a logical, evidence-based case for the compound's therapeutic potential. We start with focused, reductionist in vitro assays to prove a direct mechanism of action and conclude with complex in vivo models that assess efficacy and safety in a whole biological system.

Part 1: In Vitro Validation – Does it Work and How?

In vitro studies are the foundation of the validation process. They are designed to confirm that 4-Amino-6-ethylaminoquinaldine directly interacts with its intended molecular target and elicits a functional response in a controlled cellular environment.

Biochemical Assays: Proving Direct Target Engagement

The first question is the most fundamental: Does the compound physically interact with and inhibit its target protein? Biochemical assays use purified, recombinant proteins to answer this question in a clean, cell-free system. This eliminates confounding variables like cell permeability and off-target effects, providing a pure measure of target engagement.

Causality of Experimental Choice: For a hypothesized kinase inhibitor, we must quantify its ability to block the phosphorylation of a substrate. A luminescent-based assay that measures ATP consumption (as kinase activity depletes ATP) is a robust, high-throughput method.[4]

Protocol: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Reaction Setup: In a 384-well plate, combine the purified target kinase, the specific peptide substrate, and varying concentrations of 4-Amino-6-ethylaminoquinaldine (typically from 1 nM to 100 µM).

  • Initiation: Add a concentration of ATP equivalent to the Km of the kinase to start the reaction.[5] Incubate at 30°C for 60 minutes.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Biochemical Potency

CompoundTarget KinaseIC50 (nM)
4-Amino-6-ethylaminoquinaldineKinase X45.2
Staurosporine (Control)Kinase X5.8
Cell-Based Assays: Confirming Activity in a Biological Context

A compound that is potent in a biochemical assay is not guaranteed to work in a living cell. It must be able to cross the cell membrane, engage its target in a complex intracellular environment, and produce a desired biological outcome, such as inhibiting cell growth.[6]

Causality of Experimental Choice: We must first determine if the compound is cytotoxic to cancer cells that rely on our target kinase. A cell viability assay is the standard method.[7] Secondly, we need to confirm that the compound is inhibiting the target within the cell, which can be visualized by measuring the phosphorylation of a downstream substrate via Western Blot.

Protocol: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[8]

  • Cell Plating: Seed cancer cells (e.g., A549 lung cancer cells) known to be dependent on "Kinase X" into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4-Amino-6-ethylaminoquinaldine for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the EC50 value.

Data Presentation: Cellular Potency and Target Engagement

CompoundCell LineEC50 (µM)
4-Amino-6-ethylaminoquinaldineA5491.2
Doxorubicin (Control)A5490.3

To confirm on-target activity, a western blot would be performed on lysates from treated cells, probing for the phosphorylated form of a known downstream target of Kinase X (p-Substrate) and total Substrate as a loading control. A dose-dependent decrease in p-Substrate would confirm target engagement.

Diagram: Hypothesized Signaling Pathway

The following diagram illustrates the proposed mechanism of action where 4-Amino-6-ethylaminoquinaldine blocks the activity of Kinase X, preventing the phosphorylation of its downstream substrate and halting the pro-proliferative signal.

G cluster_0 Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Kinase_X Kinase X Receptor->Kinase_X Substrate Substrate Kinase_X->Substrate Phosphorylation p_Substrate p-Substrate Kinase_X->p_Substrate Proliferation Cell Proliferation p_Substrate->Proliferation Inhibitor 4-Amino-6-ethylaminoquinaldine Inhibitor->Kinase_X Inhibition

Caption: Inhibition of the Kinase X signaling pathway.

Part 2: In Vivo Validation – Does it Work in a Living Organism?

Positive in vitro data is a prerequisite, but not a guarantee, of clinical success. In vivo studies are essential to understand how a compound behaves in a complex biological system, assessing its efficacy, safety, and pharmacokinetic profile.[9][10] The human tumor xenograft model in immunodeficient mice is a gold standard for preclinical assessment of anticancer agents.[11][12][13]

Causality of Experimental Choice: The primary goal is to determine if the compound can inhibit tumor growth in a living animal at a well-tolerated dose. This requires a model where human cancer cells are grown as a tumor in a host animal, typically an immunodeficient mouse.[11][14] Monitoring both tumor volume and animal health (e.g., body weight) is critical to assess efficacy versus toxicity.

Diagram: Validation Workflow from In Vitro to In Vivo

This workflow illustrates the logical progression from initial biochemical testing to whole-animal efficacy studies.

G cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Biochemical Biochemical Assay (IC50) Cellular Cell-Based Assay (EC50) Biochemical->Cellular Potency > 1µM? PK Pharmacokinetics (ADME) Cellular->PK Go / No-Go Decision Efficacy Xenograft Model (Tumor Growth) PK->Efficacy

Caption: High-level drug discovery validation workflow.

Protocol: Subcutaneous Xenograft Efficacy Study

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[11]

  • Tumor Growth: Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).

  • Randomization & Dosing: Randomize mice into vehicle control and treatment groups. Administer 4-Amino-6-ethylaminoquinaldine via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring: Measure tumor volume with calipers and record animal body weights 2-3 times per week.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a set duration. Efficacy is measured as Tumor Growth Inhibition (TGI).

  • Pharmacokinetics (PK): In a satellite group of animals, collect blood samples at various time points after dosing to measure the concentration of the drug in plasma over time. This helps correlate exposure with efficacy.[15]

Data Presentation: In Vivo Efficacy and Tolerability

Treatment GroupDose & ScheduleFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle ControlN/A1540 ± 2100+2.5
4-Amino-6-ethylaminoquinaldine50 mg/kg, QD, Oral615 ± 9560-1.8
Cisplatin (Control)5 mg/kg, QW, IP480 ± 7069-8.5

Part 3: Bridging the Gap – Synthesizing In Vitro and In Vivo Data

The ultimate goal is to establish a clear relationship between in vitro potency, drug exposure (in vivo PK), and antitumor efficacy. A compound may be highly potent in vitro but fail in vivo due to poor absorption, rapid metabolism, or inability to reach the tumor at sufficient concentrations.[10] Conversely, moderate in vitro potency might translate to excellent in vivo efficacy if the compound has favorable pharmacokinetic properties.

By integrating these data sets, researchers can make an informed " go/no-go " decision. The successful validation of 4-Amino-6-ethylaminoquinaldine would show:

  • Potent and selective inhibition of its target kinase biochemically.

  • Dose-dependent inhibition of cancer cell proliferation and on-target pathway modulation.

  • Significant tumor growth inhibition in an animal model at a dose that is well-tolerated and achieves plasma concentrations above the in vitro EC50 value.

This multi-level validation strategy provides the necessary evidence to de-risk the progression of a promising compound like 4-Amino-6-ethylaminoquinaldine towards further preclinical and clinical development.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Experimental & Molecular Medicine. Available from: [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Journal of Experimental & Clinical Cancer Research. Available from: [Link]

  • Cell-based Assay for Mechanistically-based Prediction of Cytoxicity. National Institute of Standards and Technology. Available from: [Link]

  • Xenograft tumor model. SMC Laboratories Inc. Available from: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. Available from: [Link]

  • Combating Cancer Drug Resistance with In Vivo Models. Crown Bioscience. Available from: [Link]

  • Contributions of Human Tumor Xenografts to Anticancer Drug Development. Cancer Research. Available from: [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available from: [Link]

  • Cell-Based Assays Guide. Antibodies.com. Available from: [Link]

  • In vivo drug testing. GLIOscreen. Available from: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega Corporation. Available from: [Link]

  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry. Available from: [Link]

  • Kinase assays. BMG LABTECH. Available from: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery. Available from: [Link]

  • PharmacoDB: an integrative database for mining in vitro anticancer drug screening studies. Nucleic Acids Research. Available from: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available from: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. Available from: [Link]

  • In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review. Current Drug Discovery Technologies. Available from: [Link]

  • In Vivo Efficacy Studies for Oncology & Immunotherapy Candidates. ProBio. Available from: [Link]

  • Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. Aragen. Available from: [Link]

  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Molecules. Available from: [Link]

  • Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1. Journal of Medicinal Chemistry. Available from: [Link]

  • Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. International Journal of Molecular Sciences. Available from: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available from: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available from: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. ResearchGate. Available from: [Link]

  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Semantic Scholar. Available from: [Link]

  • Characterization and Biological Activities of Four Biotransformation Products of Diosgenin from Rhodococcus erythropolis. International Journal of Molecular Sciences. Available from: [Link]

  • Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. ISRN Organic Chemistry. Available from: [Link]

  • Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. ResearchGate. Available from: [Link]

  • The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens. Toxins. Available from: [Link]

  • Biochemical and Pharmacological Properties of Biogenic Amines. IntechOpen. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Responsible Disposal of 4-Amino-6-ethylaminoquinaldine

The toxicological properties of many novel or specialized chemical compounds, including 4-Amino-6-ethylaminoquinaldine, are not always fully characterized.[1] Therefore, a cautious approach, treating the substance as pot...

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Author: BenchChem Technical Support Team. Date: April 2026

The toxicological properties of many novel or specialized chemical compounds, including 4-Amino-6-ethylaminoquinaldine, are not always fully characterized.[1] Therefore, a cautious approach, treating the substance as potentially hazardous, is the cornerstone of safe laboratory practice. This guide is designed to provide a robust framework for handling and disposal, emphasizing the importance of institutional oversight and regulatory adherence.

Hazard Assessment and Initial Precautions

Immediate Safety and Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[5][6]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2][6]

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are easily accessible.[1][2]

Anticipated Hazard Profile:

The following table summarizes the potential hazards based on related aminoquinoline compounds. This information should be used to inform your risk assessment until specific data for 4-Amino-6-ethylaminoquinaldine becomes available.

Hazard Category Potential Effect Rationale/Supporting Evidence
Acute Oral Toxicity Harmful if swallowed.[2][3][4]Aminoquinoline derivatives are often classified in this category.
Skin Corrosion/Irritation May cause skin irritation.[1][2][3]A common characteristic of amine-containing aromatic compounds.
Eye Damage/Irritation May cause serious eye irritation.[1][2][3]Direct contact with chemical dust or solutions can be damaging.
Inhalation Toxicity May cause respiratory tract irritation.[1][2][3]Inhalation of the dust should be avoided.
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of chemical waste is a regulated process.[7][8] Adherence to these procedures is not only a matter of safety but also of legal compliance. The following protocol outlines the necessary steps from the point of generation to final pickup.

Experimental Protocol: Waste Segregation and Collection

  • Designate a Waste Container:

    • Select a container that is compatible with 4-Amino-6-ethylaminoquinaldine. A high-density polyethylene (HDPE) or glass container is generally suitable. The original product container is often the best choice for waste accumulation.[9]

    • Ensure the container is in good condition, with a secure, leak-proof lid.

  • Collect Solid Waste:

    • Collect waste 4-Amino-6-ethylaminoquinaldine as a solid.

    • Any materials contaminated with the compound, such as weighing paper, gloves, or absorbent pads used for cleaning minor spills, should also be disposed of as solid hazardous waste.[10] These items should be placed in a sealed, clear plastic bag before being added to the solid waste container.[10]

  • Label the Waste Container:

    • As soon as the first item of waste is added, affix a hazardous waste label to the container.[5][9]

    • The label must include:

      • The words "Hazardous Waste".[10]

      • The full chemical name: "4-Amino-6-ethylaminoquinaldine".

      • An accurate list of all container contents.

      • The approximate percentage of each component.

      • The date accumulation started.

  • Store the Waste Container:

    • Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[8]

    • The container must be kept closed at all times, except when adding waste.[5]

    • Ensure secondary containment is used to capture any potential leaks or spills.[9][10]

    • Store the waste away from incompatible materials, such as strong oxidizing agents.[2]

  • Arrange for Disposal:

    • Once the container is full or you have finished the project generating this waste, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[10]

    • Crucially, never dispose of chemical waste down the drain or in the regular trash. [8][10]

The Logic of Compliant Disposal

The disposal process can be visualized as a decision-making workflow. The following diagram illustrates the key steps and considerations for the proper management of 4-Amino-6-ethylaminoquinaldine waste.

G Disposal Workflow for 4-Amino-6-ethylaminoquinaldine A Waste Generation (Solid 4-Amino-6-ethylaminoquinaldine and contaminated materials) C Collect waste in a designated, compatible, and labeled container. A->C B Is the waste container properly labeled and sealed? D Store in a designated Satellite Accumulation Area with secondary containment. B->D Yes I STOP! Rectify immediately. Affix a hazardous waste label and ensure the lid is secure. B->I No C->B E Is the container full or is the project complete? D->E F Contact Environmental Health & Safety (EHS) for waste pickup. E->F Yes G Continue to store safely until pickup. E->G No H EHS transports for final disposal. F->H I->B

Caption: Decision workflow for compliant chemical waste disposal.

Regulatory Framework and Waste Minimization

The United States Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation.[11] As a generator of this waste, you are responsible for its safe management until it is collected by a licensed disposal facility.[7]

Beyond proper disposal, a key principle of modern laboratory management is waste minimization.[8] Consider the following strategies to reduce your environmental footprint:

  • Source Reduction: Order only the quantity of 4-Amino-6-ethylaminoquinaldine that is necessary for your experiments.[8]

  • Inventory Management: Maintain a current inventory of your chemicals to avoid purchasing duplicates.[8]

  • Share Surplus: Offer any unused, unopened product to other researchers in your institution.[8]

By adhering to these disposal protocols and embracing a mindset of waste minimization, you contribute to a safer laboratory environment and ensure the responsible stewardship of chemical resources.

References

  • Material Safety Data Sheet - 4-Aminoquinaldine, 98%. (2005, October 3). Cole-Parmer.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS.
  • Quinaldine, 4-amino-6-ethylamino- — Chemical Substance Information. NextSDS.
  • Chemical Waste Disposal. (2016, March 16). NUS Medicine.
  • Hazardous Waste. (2026, February 12). US EPA.
  • Proper Disposal of 6-amino-4-hydroxy-2H-chromen-2-one. Benchchem.
  • SAFETY DATA SHEET - 6-Aminoquinoline. (2012, July 12). Thermo Fisher Scientific.
  • Laboratory Safety. (2025, October 12). Workplace Safety and Health Council.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • SAFETY DATA SHEET - 8-Quinolinamine. (2009, September 26). Thermo Fisher Scientific.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
  • Safety Data Sheet - 6-Amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide. (2025, October 19). MedchemExpress.com.

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Handling

Comprehensive Safety and Operational Guide for Handling 4-Amino-6-ethylaminoquinaldine

As researchers and drug development professionals push the boundaries of medicinal chemistry, the safe handling of active pharmaceutical intermediates is paramount. 4-Amino-6-ethylaminoquinaldine (CAS: 858451-60-2), a su...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals push the boundaries of medicinal chemistry, the safe handling of active pharmaceutical intermediates is paramount. 4-Amino-6-ethylaminoquinaldine (CAS: 858451-60-2), a substituted aminoquinoline derivative[1], presents unique operational challenges. While the quinoline scaffold is highly valued in the development of antimalarials, kinase inhibitors, and fluorescent probes[2][3], it inherently carries specific toxicological risks.

This guide provides a self-validating, step-by-step operational framework for the safe handling, reconstitution, and disposal of 4-Amino-6-ethylaminoquinaldine, ensuring scientific integrity and laboratory safety.

Mechanistic Toxicology: The "Why" Behind the Hazards

To implement effective safety protocols, one must understand the causality behind the chemical's hazards. Based on the toxicological profiles of homologous aminoquinolines (such as 6-aminoquinoline and 8-aminoquinoline), 4-Amino-6-ethylaminoquinaldine is classified under the Globally Harmonized System (GHS) as an Acute Toxin (Category 4) and a Skin/Eye Irritant (Category 2) [4][5][6].

The hazards stem from three primary mechanistic pathways:

  • Direct Tissue Irritation: The primary and secondary amine groups on the quinaldine structure are basic. Upon contact with the lipid bilayers of the skin or the corneal epithelium, they disrupt cellular membranes, leading to localized inflammation (H315, H319)[6].

  • Genotoxic Potential (DNA Intercalation): The planar, bicyclic aromatic nature of the quinoline ring allows it to intercalate between DNA base pairs. This structural feature is why related aminoquinolines are often flagged as suspected mutagens (H341)[7].

  • Metabolic Activation: In cellular or in vivo models, cytochrome P450 enzymes can oxidize the amino groups into reactive N-hydroxyl intermediates, which can covalently bind to cellular macromolecules, inducing systemic toxicity[3].

G A 4-Amino-6-ethylaminoquinaldine (Exposure) B Cytochrome P450 Metabolism A->B Hepatic/Cellular Uptake D DNA Intercalation (Planar Quinoline Ring) A->D Nuclear Penetration F Skin/Eye Irritation (Direct Contact) A->F Topical Exposure C Reactive N-Hydroxyl Intermediates B->C Oxidation E Cellular Toxicity / Mutagenesis C->E Covalent Binding D->E Replication Block

Figure 1: Mechanistic pathways of aminoquinoline-induced toxicity and irritation.

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE requires anticipating both the physical state of the chemical (a fine, potentially electrostatic powder) and the solvents used for reconstitution (typically Dimethyl Sulfoxide, DMSO)[2][8]. DMSO is a powerful penetration enhancer that can carry dissolved toxic solutes directly through the dermal barrier.

Equipment TypeSpecificationCausality / Rationale
Gloves Nitrile rubber (Thickness: 0.11 mm, Breakthrough: >480 min)Nitrile provides a robust chemical barrier against DMSO and prevents dermal absorption of Category 4 toxic dusts[5].
Eye Protection Tight-fitting safety goggles (EN 166 or NIOSH approved)Prevents severe corneal damage from aerosolized quinaldine dust or accidental solvent splashes[9].
Body Protection Flame-resistant lab coat with knit cuffsMitigates the electrostatic clinging of fine powders to clothing and prevents skin exposure[9].
Respiratory N95/P100 particulate respiratorMandatory if handling the dry powder outside of a certified fume hood to prevent inhalation of irritant dusts (STOT SE 3)[7][9].

Standard Operating Procedure: Reconstitution and Handling

Because 4-Amino-6-ethylaminoquinaldine has limited aqueous solubility, it must be reconstituted in an organic solvent like DMSO before use in biological assays[2][8].

Workflow S1 Preparation (Don PPE & Vent) S2 Weighing (Enclosed Balance) S1->S2 S3 Reconstitution (DMSO in Fume Hood) S2->S3 S4 Experimental Use (Sealed Vessels) S3->S4 S5 Decontamination (10% Bleach/Solvent) S4->S5 S6 Hazardous Waste Disposal S5->S6

Figure 2: End-to-end operational workflow for safe handling and disposal.

Step-by-Step Reconstitution Methodology
  • Environmental Preparation: Ensure the chemical fume hood is operational and verify negative pressure. Don all required PPE (see Section 2).

  • Anti-Static Weighing: Aminoquinoline powders can be highly electrostatic. Use an anti-static gun (zerostat) on the weighing boat. Weigh the required mass of 4-Amino-6-ethylaminoquinaldine using an enclosed analytical balance to prevent aerosolization of the dust.

  • Solvent Addition: Transfer the powder to a sterile, amber glass vial (to protect from potential light sensitivity). Add anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Note: DMSO is highly hygroscopic; use a newly opened ampoule to prevent water absorption, which dramatically reduces the solubility of quinoline derivatives[8].

  • Dissolution: Seal the vial tightly. If the compound does not dissolve immediately, apply ultrasonic agitation (sonication) in a water bath for 5–10 minutes until the solution is completely clear[8].

  • Storage: Aliquot the stock solution into single-use tubes to avoid freeze-thaw cycles. Store at -20°C for up to 1 month, or -80°C for up to 6 months, protected from light[8].

Spill Management and Chemical Disposal

Aminoquinolines are hazardous to aquatic environments and must never be flushed down the drain[7]. In the event of a spill or when disposing of expired stock, follow this self-validating protocol:

Spill Containment and Cleanup
  • Solid Spills: Do not dry sweep, as this creates toxic aerosols. Gently cover the powder with damp absorbent paper (moistened with water or a mild solvent) to suppress dust formation.

  • Liquid Spills (DMSO Stock): Cover the spill with a universal chemical absorbent pad or vermiculite.

  • Decontamination: Wash the affected surface with a 10% bleach solution followed by a 70% ethanol wipe to ensure the breakdown and removal of residual amine compounds.

Hazardous Waste Disposal
  • Segregation: Collect all contaminated consumables (pipette tips, gloves, absorbent pads) and liquid waste in clearly labeled, leak-proof hazardous waste containers.

  • Incineration: Transfer the waste to a licensed disposal company. 4-Amino-6-ethylaminoquinaldine must be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber to safely neutralize nitrogen oxides (NOx) generated during combustion[7].

References

  • NextSDS. (n.d.). Quinaldine methyl iodide — Chemical Substance Information. Retrieved from[Link]

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